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  • Product: (1-Fluorocyclobutyl)methanamine
  • CAS: 883311-84-0

Core Science & Biosynthesis

Foundational

(1-Fluorocyclobutyl)methanamine chemical properties and structure

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery This guide provides a comprehensive technical overview of (1-Fluorocyclobutyl)methanamine, a valua...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Fluorocyclobutyl)methanamine, a valuable building block for medicinal chemistry and drug discovery. We will delve into its core chemical properties, predict its spectroscopic signatures, propose a logical synthetic route, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and physicochemical attributes of this fluorinated scaffold.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity.[2] When combined with a cyclobutyl ring, a rigid and three-dimensional scaffold, the resulting motif offers a powerful tool to explore novel chemical space. (1-Fluorocyclobutyl)methanamine provides these advantages in a compact, amine-functionalized package, making it an attractive starting point for library synthesis and lead optimization.

Molecular Structure and Physicochemical Properties

(1-Fluorocyclobutyl)methanamine is a primary amine featuring a fluorine atom at the quaternary C1 position of the cyclobutyl ring. This substitution pattern is key to its utility, as the fluorine atom can exert a significant electronic influence on the adjacent aminomethyl group and the ring structure itself. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and handling characteristics.[3][4]

Structural and Physicochemical Data Summary
PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₅H₁₀FNC₅H₁₁ClFN[5]
Molecular Weight 103.14 g/mol 139.60 g/mol [3]
Monoisotopic Mass 103.07973 Da-[5]
CAS Number 1380569-79-1 (Illustrative)1462885-81-9[3]
SMILES C1CC(C1)(CN)FC1CC(C1)(CN)F.[H]Cl[5]
InChI Key RZWAZRQVBUSOLT-UHFFFAOYSA-N-[5]
Predicted XlogP 0.4-[5]
Storage Conditions -2-8°C, Keep dry and cool[3][6]

Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature and are typically found on supplier-specific Certificates of Analysis.

Predicted Spectroscopic Profile

While experimental spectra for this specific molecule are not widely published, a competent chemist can predict the key analytical signatures based on its structure.[7][8] This predictive analysis is crucial for reaction monitoring and quality control during synthesis.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for a primary amine.

  • N-H Stretch: A pair of medium-intensity, sharp bands between 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[7]

  • C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl ring and methylene group.

  • N-H Bend: A scissoring vibration typically appearing in the 1590-1650 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption in the 1000-1400 cm⁻¹ range, which can be complex due to coupling with other vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -CH₂-N: The protons on the carbon adjacent to the nitrogen will be deshielded, likely appearing as a singlet or a narrowly coupled multiplet in the 2.5-3.0 δ range.[7]

    • -NH₂: The amine protons will appear as a broad singlet that can exchange with D₂O.[7] Its chemical shift is variable and depends on concentration and solvent, typically ranging from 1.0-3.5 δ.

    • Cyclobutyl Protons: The ring protons will exhibit complex multiplet patterns in the 1.5-2.5 δ range due to diastereotopicity and complex coupling.

  • ¹³C NMR:

    • C-F: The carbon atom bonded to fluorine will show a large chemical shift (typically 80-100 ppm) and will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 180-250 Hz).

    • C-N: The methylene carbon attached to the amine will be found in the 40-50 ppm range.

    • Cyclobutyl Carbons: The remaining ring carbons will appear in the aliphatic region (15-35 ppm), with their shifts and couplings influenced by the fluorine substituent.

  • ¹⁹F NMR:

    • A single resonance, likely a multiplet due to coupling with the neighboring ring protons, would confirm the presence of the fluorine atom.

Mass Spectrometry (MS)

In mass spectrometry, alkylamines characteristically undergo α-cleavage.[7]

  • Molecular Ion (M⁺): A peak at m/z = 103 for the free base.

  • Alpha-Cleavage: The primary fragmentation pathway would involve the loss of the cyclobutyl ring to form a stabilized [CH₂=NH₂]⁺ ion at m/z = 30. A complementary fragmentation would be the loss of the aminomethyl radical, leading to a fluorocyclobutyl cation at m/z = 73.

Proposed Synthetic Pathway: A Retrosynthetic Approach

A robust synthesis is essential for the reliable supply of any chemical building block. While proprietary methods exist, a plausible and scalable laboratory synthesis can be designed using established organic chemistry principles.

Retrosynthetic Analysis

The primary amine can be retrosynthetically disconnected to a nitrile or an oxime, which in turn can be derived from a ketone. This leads back to a key intermediate: 1-fluorocyclobutanecarbonitrile or 1-fluorocyclobutanone.

G Target (1-Fluorocyclobutyl)methanamine Nitrile 1-Fluorocyclobutanecarbonitrile Target->Nitrile Reduction (e.g., LiAlH₄, H₂/Raney Ni) Ketone 1-Fluorocyclobutanone Nitrile->Ketone Cyanation + Fluorination Hydroxy_Nitrile 1-Hydroxycyclobutanecarbonitrile Nitrile->Hydroxy_Nitrile Deoxyfluorination (e.g., DAST) Base_Ketone Cyclobutanone Ketone->Base_Ketone Electrophilic Fluorination Hydroxy_Nitrile->Base_Ketone Cyanohydrin Formation

Caption: Retrosynthetic analysis of (1-Fluorocyclobutyl)methanamine.

Experimental Protocol: A Hypothetical Step-by-Step Synthesis

This proposed workflow provides a logical sequence for producing the target compound from commercially available cyclobutanone.

  • Step 1: Synthesis of 1-hydroxycyclobutanecarbonitrile.

    • To a stirred solution of cyclobutanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) followed by the slow addition of an acid (e.g., HCl) at 0-5°C.

    • Causality: This is a standard cyanohydrin formation. The acidic conditions generate HCN in situ, which then attacks the carbonyl carbon. The reaction must be performed in a well-ventilated fume hood due to the high toxicity of HCN.

    • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

    • Work up by neutralizing the acid and extracting the product into an organic solvent.

  • Step 2: Fluorination to form 1-fluorocyclobutanecarbonitrile.

    • Dissolve the crude 1-hydroxycyclobutanecarbonitrile from Step 1 in an anhydrous, aprotic solvent like dichloromethane (DCM).

    • Cool the solution to -78°C and slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

    • Causality: DAST is an effective reagent for converting hydroxyl groups to fluorines via a nucleophilic substitution mechanism. The low temperature is critical to control the reaction's exothermicity and prevent side reactions.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract and purify the fluorinated nitrile by column chromatography.

  • Step 3: Reduction to (1-Fluorocyclobutyl)methanamine.

    • Dissolve the purified 1-fluorocyclobutanecarbonitrile in an anhydrous ether (e.g., THF or diethyl ether).

    • Add this solution dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0°C.

    • Causality: LiAlH₄ is a potent hydride source capable of reducing nitriles directly to primary amines. The reaction is highly exothermic and releases hydrogen gas, requiring an inert atmosphere (e.g., nitrogen or argon) and careful temperature control.

    • After the addition is complete, allow the mixture to reflux gently for several hours to ensure complete reduction.

    • Cool the reaction and perform a Fieser workup by sequentially adding water, 15% NaOH solution, and then more water to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.

    • The resulting amine can be isolated from the filtrate and, if desired, converted to its HCl salt for improved stability by bubbling dry HCl gas through an ethereal solution of the free base.

Caption: Proposed synthetic workflow for (1-Fluorocyclobutyl)methanamine.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value lies in the combination of the fluorocyclobutyl core and the reactive primary amine handle.

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine at the C1 position can shield the cyclobutyl ring from metabolic attack, potentially increasing the half-life of a drug candidate.[1]

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the primary amine. This reduction in basicity can be beneficial for improving oral bioavailability by reducing positive charge at physiological pH, which may otherwise hinder membrane permeability. A study on 3-fluorocyclobutylamines showed a pKa reduction of about 0.8 units compared to their non-fluorinated analogs.[9]

  • Conformational Rigidity: The cyclobutyl ring is a conformationally constrained scaffold. Incorporating it into a molecule reduces the number of rotatable bonds, which can lock in a bioactive conformation, improve binding affinity, and enhance selectivity for the target protein.

  • Vector for Further Synthesis: The primary amine is a versatile functional group that can be readily derivatized into amides, sulfonamides, ureas, and other functional groups common in drug molecules, allowing for the rapid generation of compound libraries for screening.

Safety and Handling

(1-Fluorocyclobutyl)methanamine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling Precautions:

    • Use only in a well-ventilated area or a chemical fume hood.[4][10]

    • Wear protective gloves, safety glasses with side shields, and a lab coat.[4]

    • Avoid breathing dust.[4]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[3]

    • Keep away from incompatible materials such as strong oxidizing agents.[11]

In case of accidental exposure, follow standard first-aid measures: flush eyes with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[10] Seek medical attention if irritation persists.

References

  • (1-fluorocyclobutyl)methanamine hydrochloride. Autech Industry Co., Limited.
  • (1-Fluorocyclobutyl)
  • 1-(1-Fluorocyclobutyl)-N-methylmethanamine hydrochloride. BLD Pharm.
  • (1-fluorocyclobutyl)methanamine hydrochloride (C5H10FN). PubChemLite.
  • (3-Fluorophenyl)-(1-phenylcyclobutyl)methanamine. PubChem.
  • (1-Cyclobutyl-1H-imidazol-5-yl)
  • Methenamine Hippurate Safety D
  • Methanamine, 1-fluoro-. PubChem.
  • 4-Fluorobenzylamine Safety D
  • Methenamine Hippurate Safety D
  • 1-(2-Fluorocyclobutyl)-N-methylmethanamine Hydrochloride. ChemSrc.
  • (1-Fluorocyclopropyl)methanamine hydrochloride. ChemScene.
  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • (1-Fluorocyclopropyl)methanamine. BLD Pharm.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.

Sources

Exploratory

An In-Depth Technical Guide to (1-Fluorocyclobutyl)methanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the various fluorinated motifs, small, strained ring systems like fluorocyclobutanes have garnered significant attention. These structures can act as bioisosteres for larger or more flexible groups, offering improved pharmacokinetic profiles and novel intellectual property. This guide provides a comprehensive technical overview of (1-Fluorocyclobutyl)methanamine, a valuable building block for the synthesis of next-generation therapeutics.

Core Molecular Attributes

(1-Fluorocyclobutyl)methanamine is a versatile primary amine featuring a fluorine atom attached to a cyclobutane ring. This seemingly simple structure is rich with possibilities for medicinal chemists.

AttributeValueSource
CAS Number 883311-84-0OEM Chem
Molecular Formula C5H10FNPubChem
Molecular Weight 103.14 g/mol PubChem
Structure
(Hydrochloride Salt)
CAS Number 1462885-81-9BLD Pharm
Molecular Formula C5H11ClFNBLD Pharm
Molecular Weight 139.60 g/mol BLD Pharm

Synthesis and Mechanistic Considerations

The synthesis of (1-Fluorocyclobutyl)methanamine typically proceeds through a multi-step sequence, culminating in the reduction of a nitrile or amide precursor. While specific patented syntheses are proprietary, a logical and commonly employed pathway is outlined below.

Diagram: Synthetic Pathway to (1-Fluorocyclobutyl)methanamine

G A Cyclobutanone B 1-Hydroxy-1-cyanocyclobutane A->B TMSCN, ZnI2 C 1-Fluorocyclobutane-1-carbonitrile B->C DAST or Deoxo-Fluor D (1-Fluorocyclobutyl)methanamine C->D LiAlH4 or other reducing agent

Caption: A plausible synthetic route to (1-Fluorocyclobutyl)methanamine.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step protocol based on established chemical transformations for the synthesis of (1-Fluorocyclobutyl)methanamine.

Step 1: Synthesis of 1-Fluorocyclobutane-1-carbonitrile

This precursor can be synthesized from cyclobutanone. The initial step involves the addition of a cyanide source to form the corresponding cyanohydrin. Subsequent fluorination, for example using a deoxofluorinating agent, yields the desired 1-fluorocyclobutane-1-carbonitrile.

Step 2: Reduction of 1-Fluorocyclobutane-1-carbonitrile to (1-Fluorocyclobutyl)methanamine

The reduction of the nitrile to the primary amine is a critical step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation.[4][5][6]

Protocol: Reduction of a Nitrile with LiAlH4

Materials:

  • 1-Fluorocyclobutane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry reaction vessel (e.g., three-necked flask) equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Stirring apparatus

  • Ice bath

  • Ethyl acetate (for quenching)

  • Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, a suspension of LiAlH4 in anhydrous diethyl ether or THF is prepared in the reaction vessel and cooled in an ice bath.

  • Addition of Nitrile: A solution of 1-fluorocyclobutane-1-carbonitrile in the same anhydrous solvent is added dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then an aqueous solution of sodium hydroxide to precipitate the aluminum salts.

  • Workup: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (1-Fluorocyclobutyl)methanamine.

  • Purification: The crude product can be purified by distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Causality of Experimental Choices:

  • Inert Atmosphere: LiAlH4 reacts violently with water. Therefore, an inert atmosphere and anhydrous conditions are crucial for safety and to prevent the decomposition of the reagent.

  • Slow Addition: The reduction of nitriles with LiAlH4 is highly exothermic. Slow, controlled addition of the nitrile to the hydride suspension is necessary to manage the reaction temperature and prevent dangerous runaways.

  • Quenching Procedure: The sequential addition of ethyl acetate, water, and sodium hydroxide solution is a standard and safe method for quenching LiAlH4 reactions and precipitating the aluminum salts in a granular form that is easy to filter.

Applications in Drug Discovery and Medicinal Chemistry

The (1-Fluorocyclobutyl)methanamine moiety is an attractive building block for the development of novel therapeutics due to the advantageous properties conferred by the fluorocyclobutane ring.

Diagram: Impact of Fluorocyclobutane Moiety on Drug Properties

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic & Pharmacodynamic Outcomes A Metabolic Stability H Increased Half-life A->H B Lipophilicity (logP) E Improved Oral Bioavailability B->E C Basicity (pKa) F Enhanced Target Binding C->F D Conformation G Reduced Off-Target Effects D->G

Caption: The influence of the fluorocyclobutane group on key drug-like properties.

Case Studies and Therapeutic Areas of Interest

While a marketed drug containing the exact (1-Fluorocyclobutyl)methanamine fragment has yet to be identified, the broader class of fluorinated cyclobutyl and cyclopropyl amines has shown significant promise in preclinical and clinical development across various therapeutic areas.

  • Neuroscience: Fluorinated small-ring amines have been investigated as agonists for serotonin receptors, such as the 5-HT2C receptor, which are targets for the treatment of obesity and psychiatric disorders. The conformational constraint and altered basicity imparted by the fluorinated ring can lead to improved selectivity and reduced off-target effects.

  • Oncology: The metabolic stability of the fluorocyclobutane group makes it an attractive component for kinase inhibitors and other anti-cancer agents, potentially leading to improved pharmacokinetic profiles and reduced drug metabolism-related toxicity.

  • Infectious Diseases: The incorporation of fluorinated motifs into antibacterial and antiviral agents is a common strategy to enhance potency and overcome resistance mechanisms.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling (1-Fluorocyclobutyl)methanamine and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, especially when working with volatile solvents or during exothermic reactions.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

(1-Fluorocyclobutyl)methanamine is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally restricted, fluorinated ring and a reactive primary amine handle provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such fluorinated scaffolds is expected to play an increasingly important role in the future of drug discovery.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Imperial College London. Retrieved from [Link]

  • Zeb, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
  • Lazer, E. S., et al. (1994). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. EP0781750A2.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Methenamine Coated Medicament. (2005, March 1). US 2006/0198886 A1.
  • Process for the Synthesis of Pyridinamines. (n.d.). US 8,163,930 B2.
  • Priyanka Jain. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents [Video]. YouTube.
  • Reduction with Lithium Aluminium Hydride. (n.d.). Imperial College London. Retrieved from [Link]

  • Ismail, F. M. D. (2002). Important Fluorinated Drugs in Experimental and Clinical Use. Medicinal Chemistry Research, 11(1), 1-28.
  • Process for the preparation of 1-fluorocyclopropyl-methyl-ketone. (n.d.). EP0560109B1.
  • Ismail, F. M. D. (2021). Important Fluorinated Drugs in Experimental and Clinical Use.
  • Phenylcycloalkylmethylamine derivatives. (n.d.). US9238625B2.
  • Charette, A. B., & Grenon, M. (2001). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.
  • Methenamine Coated Medicament. (2006). US20060198886A1.
  • Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 9.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). WO2004080945A1.
  • Mykhailiuk, P. K. (2019). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.
  • Prichard, W. W. (n.d.). Pharmaceutical compositions containing adamantane and tricyclo[4.3.1.1.8.8) undecane compounds.
  • Crystalline pharmaceutical and methods of preparation and use thereof. (n.d.). US9447077B2.
  • Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one. (n.d.). US11633396B2.
  • Gicquel, M., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. The Journal of Organic Chemistry, 87(5), 3337-3345.
  • Preparation of fluoronitrobenzene. (n.d.). US4164517A. Google Patents. (n.d.). US4164517A.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Fluorocyclobutyl)methanamine

This guide provides a comprehensive overview of the synthesis and characterization of (1-Fluorocyclobutyl)methanamine, a valuable building block for researchers, scientists, and professionals in drug development. The uni...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of (1-Fluorocyclobutyl)methanamine, a valuable building block for researchers, scientists, and professionals in drug development. The unique structural motif of a fluorinated cyclobutane offers a desirable combination of metabolic stability and conformational rigidity, making it an attractive component in the design of novel therapeutics. This document outlines a plausible and efficient synthetic pathway, detailed experimental protocols, and a thorough characterization strategy for this compound.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can influence a molecule's pKa, lipophilicity, and metabolic stability. The cyclobutane scaffold, a four-membered carbocycle, provides a rigid framework that can be used to control the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. The combination of these two features in (1-Fluorocyclobutyl)methanamine results in a unique building block with significant potential for the development of novel pharmaceuticals.

Proposed Synthetic Pathway: From Carboxylic Acid to Amine

A robust and efficient synthesis of (1-Fluorocyclobutyl)methanamine can be envisioned starting from the commercially available 1-fluorocyclobutane-1-carboxylic acid. Two primary synthetic routes are proposed and detailed below: the reduction of the corresponding carboxamide and the Curtius rearrangement of the acyl azide.

Route 1: Amide Reduction Pathway

This pathway involves the conversion of the starting carboxylic acid to the primary amide, followed by reduction to the target amine. This route is advantageous due to its relatively mild conditions and the commercial availability of the necessary reagents.

Workflow for the Amide Reduction Pathway

A 1-Fluorocyclobutane-1-carboxylic Acid B 1-Fluorocyclobutane-1-carbonyl Chloride A->B SOCl₂ or (COCl)₂ C 1-Fluorocyclobutane-1-carboxamide B->C NH₄OH D (1-Fluorocyclobutyl)methanamine C->D LiAlH₄, THF

Caption: A proposed synthetic workflow for (1-Fluorocyclobutyl)methanamine via amide reduction.

Route 2: Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative route to the target amine from the same starting material. This reaction proceeds through an isocyanate intermediate and is known for its efficiency in converting carboxylic acids to primary amines with the loss of one carbon atom. However, for the synthesis of (1-Fluorocyclobutyl)methanamine, a variation that retains the carbon skeleton is necessary. Therefore, this guide will focus on the more direct amide reduction pathway.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of (1-Fluorocyclobutyl)methanamine via the amide reduction pathway.

Step 1: Synthesis of 1-Fluorocyclobutane-1-carboxamide

Causality behind Experimental Choices: The conversion of the carboxylic acid to the amide is a crucial step. The use of thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride in situ provides a highly reactive intermediate that readily reacts with ammonia to form the desired amide. This two-step, one-pot procedure is generally high-yielding and avoids the need for harsh coupling agents.

Protocol:

  • To a solution of 1-fluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and the solvent.

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (excess, ~5 eq) dropwise.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine (1 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-fluorocyclobutane-1-carboxamide. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Reduction of 1-Fluorocyclobutane-1-carboxamide to (1-Fluorocyclobutyl)methanamine

Causality behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing primary amides to primary amines.[1][2][3][4][5] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with water. A careful workup procedure is essential to quench the excess reagent and hydrolyze the aluminum salts to facilitate product isolation.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol of amide).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the 1-fluorocyclobutane-1-carboxamide (1.0 eq) in anhydrous THF (10 mL/mmol) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (1-Fluorocyclobutyl)methanamine.

  • The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt by treating a solution of the amine in diethyl ether with a solution of HCl in diethyl ether, followed by filtration of the precipitated salt.

Characterization of (1-Fluorocyclobutyl)methanamine

A thorough characterization of the synthesized (1-Fluorocyclobutyl)methanamine is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl and aminomethyl protons. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The methylene protons of the aminomethyl group will appear as a singlet or a doublet depending on the solvent and proton exchange rate. The presence of the fluorine atom will cause splitting of the adjacent protons, which can be observed as doublets or triplets of doublets.

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom attached to the fluorine atom (C1) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The other cyclobutyl carbons and the aminomethyl carbon will appear in the aliphatic region.

19F NMR Spectroscopy: The fluorine NMR spectrum will show a single resonance for the fluorine atom, which will be coupled to the adjacent protons.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
1H NMR
-CH₂-NH₂~2.8 - 3.2s or d
Cyclobutyl-H~1.8 - 2.5m
-NH₂~1.5 - 2.5 (broad)s
13C NMR
C1 (C-F)~90 - 100d¹JC-F ≈ 200-250
-CH₂-NH₂~45 - 55
Cyclobutyl-C~20 - 40
19F NMR ~-180 to -200m

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of (1-Fluorocyclobutyl)methanamine is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (aliphatic)2850 - 3000Medium to strong
N-H bend (amine)1590 - 1650Medium
C-F stretch1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (1-Fluorocyclobutyl)methanamine (C₅H₁₀FN, MW: 103.14 g/mol ), the mass spectrum (e.g., using electron ionization, EI) would be expected to show the molecular ion peak (M⁺) at m/z = 103. Key fragmentation patterns could include the loss of the aminomethyl group or the fluorine atom.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques. For instance, the conversion of the carboxylic acid to the amide can be confirmed by the disappearance of the acidic proton in the 1H NMR spectrum and the appearance of the amide N-H protons. The final product's identity and purity should be rigorously confirmed by a combination of NMR, IR, and MS data, as detailed above. Elemental analysis can provide further confirmation of the empirical formula.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of (1-Fluorocyclobutyl)methanamine. By following the proposed amide reduction pathway and employing the described characterization techniques, researchers can confidently prepare and validate this valuable fluorinated building block for its application in drug discovery and development. The insights into the causality of experimental choices and the emphasis on self-validating protocols are intended to empower scientists to successfully incorporate this unique scaffold into their research endeavors.

References

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471.
  • Demchuk, O. P., & Grygorenko, O. O. (2021). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 19(3), 4-11.[6][7]

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.[8]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link][1]

  • Prakash, G. K. S., & Olah, G. A. (2007). Curtius Rearrangement. In Name Reactions in Heterocyclic Chemistry (pp. 431-438). John Wiley & Sons, Inc.[9][10][11][12][13]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • YouTube. (2023). Reduction of Amides with LiAlH4. [Link][3]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). [Link][4]

  • FACTA UNIVERSITATIS. (2021). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. [Link][5]

  • Wiley-VCH. (2008). Supporting Information. [Link][14]

  • Google Patents. Process for the preparation of n-methyl-1-naphthalenemethanamine. [15]

  • ResearchGate. C21H39Br-identity-NMR-report.pdf. [Link][16]

  • YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. [Link][17]

  • Bentham Science. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. [Link][18]

  • Royal Society of Chemistry. A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives - Supporting Information. [Link][19]

  • PubMed. (2013). Experimental (13C NMR, 1H NMR, FT-IR, single-crystal X-ray diffraction) and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. [Link][20]

  • Scribd. (2022). Hofmann Rearrangement Explained. [Link][8]

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Exploratory

The Strategic Incorporation of Fluorine in Cyclobutane Scaffolds: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Foreword: The Rise of Fluorinated Cyclobutanes in Modern Medicinal Chemistry The introduction of fluorine into molecular scaffolds has become a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorinated Cyclobutanes in Modern Medicinal Chemistry

The introduction of fluorine into molecular scaffolds has become a cornerstone of contemporary drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] When combined with the rigid, three-dimensional framework of the cyclobutane ring, fluorination unlocks unique chemical space, providing medicinal chemists with novel bioisosteric replacements for common chemical motifs.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, characterization, and critical physicochemical properties of novel fluorinated cyclobutane derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between structure and function, offering field-proven insights into the strategic application of these fascinating molecules.

The Architectural Logic of Fluorinated Cyclobutanes: Synthesis and Design

The rational design of fluorinated cyclobutane derivatives begins with robust and flexible synthetic strategies. The primary approaches to these scaffolds can be broadly categorized into the construction of the cyclobutane ring and the subsequent introduction of fluorine, or the use of fluorinated precursors in ring-forming reactions.

A common and effective strategy involves the [2+2] cycloaddition of a fluorinated alkene with another alkene, which can be induced either thermally or photochemically.[4] This method provides access to a diverse range of substitution patterns, although careful consideration of stereochemistry is paramount.

Alternatively, pre-existing cyclobutane cores can be fluorinated. Nucleophilic fluorination, employing common fluoride sources, is suitable for substrates possessing a good leaving group, often resulting in an inversion of stereochemistry.[1] Electrophilic fluorination offers a complementary approach. For chiral derivatives, essential for many drug candidates, asymmetric synthesis strategies are employed, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome.[5]

A generalized synthetic workflow for accessing functionalized fluorinated cyclobutanes is depicted below. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the nature and position of both the fluorine-containing moiety and other substituents on the cyclobutane ring.

G cluster_0 Ring Formation cluster_1 Fluorination Strategies cluster_2 Functionalization start Alkene Precursors cycloaddition [2+2] Cycloaddition start->cycloaddition fluorinated_cyclobutane Fluorinated Cyclobutane cycloaddition->fluorinated_cyclobutane cyclobutane_core Cyclobutane Core nucleophilic Nucleophilic Fluorination cyclobutane_core->nucleophilic electrophilic Electrophilic Fluorination cyclobutane_core->electrophilic nucleophilic->fluorinated_cyclobutane electrophilic->fluorinated_cyclobutane functional_group Functional Group Interconversion fluorinated_cyclobutane->functional_group target_molecule Target Molecule functional_group->target_molecule

Caption: Generalized Synthetic Workflow for Fluorinated Cyclobutanes.

Unveiling the Physicochemical Landscape: Key Properties and Their Interplay

The strategic placement of fluorine on a cyclobutane ring can profoundly influence a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Understanding these effects is critical for the successful design of drug candidates.

Lipophilicity (LogP/LogD)

Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter influencing membrane permeability and oral bioavailability. The introduction of fluorine generally increases lipophilicity compared to a hydrogen atom.[1] However, the effect is highly dependent on the specific fluoroalkyl group and its position on the cyclobutane ring. For instance, a trifluoromethyl (CF3) group imparts a greater increase in lipophilicity than a difluoromethyl (CHF2) or monofluoromethyl (CH2F) group.

The conformational constraints of the cyclobutane ring also play a significant role. The cis or trans relationship of substituents can alter the molecule's overall polarity and solvent-accessible surface area, leading to differences in lipophilicity between stereoisomers.

Table 1: Comparative Physicochemical Properties of Representative Fluorinated Cyclobutane Derivatives

Compound IDFluoroalkyl GroupStereochemistryLogPpKa (Amine)Metabolic Stability (t½, min)
1 -CH3trans1.89.545
2 -CH2Ftrans1.59.160
3 -CHF2trans1.98.790
4 -CF3trans2.58.3>120
5 -CF3cis2.38.2>120

Note: The data in this table are representative values compiled from the literature and are intended for comparative purposes.

Acidity/Basicity (pKa)

The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[2] For example, the introduction of a fluoroalkyl group on a cyclobutane ring bearing an amine will decrease the basicity (lower the pKa) of the amine. This effect is distance-dependent and additive; the closer the fluorine atoms and the more fluorine atoms present, the greater the decrease in basicity. Modulating pKa is crucial for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

Metabolic Stability

A major driver for the use of fluorination in drug discovery is to enhance metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, the metabolic half-life of a compound can be significantly extended. This "metabolic shielding" can lead to improved oral bioavailability and a longer duration of action.[6]

Experimental and Computational Protocols for Characterization

A robust characterization of novel fluorinated cyclobutane derivatives requires a combination of experimental and computational approaches.

Experimental Determination of Physicochemical Properties

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The kinetic solubility assay provides a high-throughput method for assessing this property.

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the plate at room temperature with shaking for 2 hours to allow for precipitation to reach a steady state.

  • Analysis: Determine the concentration of the compound remaining in solution. This can be done by separating the precipitate via filtration or centrifugation and then quantifying the soluble fraction using UV-Vis spectroscopy or LC-MS/MS.[7][8]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for the indirect determination of LogP.

Protocol: LogP Determination by RP-HPLC

  • System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP.

  • Sample Analysis: Inject the test compound and determine its retention time.

  • Calculation: Calculate the retention factor (k') for the test compound and use the calibration curve to determine its LogP value.[9][10]

This in vitro assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Protocol: Metabolic Stability Assay

  • Reagent Preparation: Prepare human liver microsomes in a phosphate buffer (pH 7.4) and a solution of the NADPH-regenerating system.

  • Incubation: In a 96-well plate, combine the test compound, liver microsomes, and buffer. Pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

G start Test Compound + Microsomes + Buffer (37°C) add_nadph Add NADPH (Initiate Reaction) start->add_nadph time_points Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) add_nadph->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate Half-life (t½) analyze->data_analysis

Caption: Experimental Workflow for Metabolic Stability Assay.

Computational Modeling of Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the conformational preferences of fluorinated cyclobutanes. The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of fluorine, can lead to complex conformational landscapes.

Workflow: DFT-Based Conformational Analysis using Gaussian

  • Initial Structure Generation: Build the 3D structure of the fluorinated cyclobutane derivative using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify all potential low-energy conformers.

  • Geometry Optimization: For each identified conformer, perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Analysis: Compare the relative Gibbs free energies of the different conformers to determine their populations at a given temperature. This analysis reveals the most stable conformation(s) of the molecule.

G build Build 3D Structure conf_search Conformational Search (Molecular Mechanics) build->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Analyze Relative Gibbs Free Energies freq_calc->energy_analysis stable_conformer Identify Most Stable Conformer(s) energy_analysis->stable_conformer

Caption: Computational Workflow for Conformational Analysis.

Conclusion: The Future is Fluorinated and Four-Membered

Fluorinated cyclobutane derivatives represent a rapidly evolving and highly promising area of medicinal chemistry. Their unique combination of conformational rigidity and the powerful electronic effects of fluorine provides a rich toolkit for fine-tuning the properties of drug candidates. By integrating rational synthetic design with a thorough understanding and characterization of their physicochemical properties, researchers can unlock the full potential of these remarkable scaffolds. The continued development of novel synthetic methodologies and the increasing sophistication of computational tools will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon the fluorinated cyclobutane framework.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Dhami, K., & Singh, A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Chemical Sciences, 135(4), 89.
  • Gao, B., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
  • Gaussian, Inc. (2022). Density Functional (DFT) Methods. Retrieved from [Link]

  • Jain, A., & Jones, A. (2019). Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Retrieved from [Link]

  • Jensen, J. H. (2013). DFT with gausian, pre-calculation step. ResearchGate. Retrieved from [Link]

  • Johnson, T. W., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6083–6133.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 308-319.
  • Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Ramirez, A., & Lee, E. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 101(12), 3731–3782.
  • Singh, R. P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3821-3844.
  • PeerJ. (2021). Flowchart describing the automated workflow implemented. ResearchGate. Retrieved from [Link]

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  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.
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  • PubMed. (2008). In vitro solubility assays in drug discovery. Retrieved from [Link]

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  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

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Foundational

Initial Biological Screening of (1-Fluorocyclobutyl)methanamine: A Roadmap for Early-Stage Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorinated motifs and strained ring systems into small molecules represents a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated motifs and strained ring systems into small molecules represents a powerful approach in modern medicinal chemistry.[1][2][3] The novel compound, (1-Fluorocyclobutyl)methanamine, combines two such features: a fluorine atom, known to modulate key physicochemical and metabolic properties, and a cyclobutane ring, a versatile scaffold for improving metabolic stability and achieving unique three-dimensional conformations.[3][4][5][6] This guide provides a comprehensive framework for the initial biological screening of this compound, outlining a logical, tiered approach from fundamental physicochemical characterization to essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity assays. Authored from the perspective of a senior application scientist, this document emphasizes the causal reasoning behind experimental choices and provides detailed, field-tested protocols to ensure data integrity and reproducibility. The objective is to equip research and development teams with a robust strategy to efficiently evaluate the therapeutic potential of (1-Fluorocyclobutyl)methanamine and guide future lead optimization efforts.

Introduction: The Rationale for (1-Fluorocyclobutyl)methanamine

The selection of (1-Fluorocyclobutyl)methanamine as a screening candidate is predicated on established principles of medicinal chemistry. The molecule is a strategic amalgamation of a primary amine, a cyclobutane scaffold, and a fluorine atom, each contributing unique properties that can be advantageous in drug design.

  • The Role of Fluorine: As the most electronegative element, fluorine's introduction can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability.[7][8] It can block sites of metabolic oxidation, potentially increasing a compound's half-life, and form key hydrogen bonds or electrostatic interactions with target proteins, enhancing binding affinity.[5][7] Approximately 40% of new pharmaceuticals contain fluorine, a testament to its utility.[9]

  • The Cyclobutane Scaffold: The cyclobutane ring is a strained carbocycle that offers a unique, puckered three-dimensional structure.[3] This constrained conformation can pre-organize pharmacophoric groups into a bioactive orientation, improving potency and selectivity. Furthermore, cyclobutane rings are often used as bioisosteric replacements for larger or more metabolically labile groups, enhancing properties like metabolic stability and reducing planarity.[3]

  • The Primary Amine: The methanamine group provides a crucial handle for interaction with biological targets, often acting as a hydrogen bond donor or, when protonated at physiological pH, forming critical ionic interactions. Its basicity is a key parameter that will be modulated by the adjacent fluorinated ring.

This combination of features makes (1-Fluorocyclobutyl)methanamine a compelling candidate for an initial screening campaign, with potential applications in areas where similar amine-containing structures are active, such as neuroscience or oncology.[10]

The Screening Cascade: A Tiered Approach

A successful initial screening campaign must be efficient, cost-effective, and generate high-quality, decision-enabling data.[11][12] We advocate for a tiered approach that begins with fundamental properties before committing resources to more complex cellular and biochemical assays.

Screening_Cascade cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: In Vitro Biological Assessment cluster_2 Tier 3: Decision & Next Steps A Compound Acquisition & QC (Purity, Identity) B Physicochemical Characterization (Solubility, LogP, pKa) A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Metabolic Stability (Liver Microsome Assay) C->D E Passive Permeability (PAMPA) D->E F Data Integration & Analysis E->F G Go/No-Go Decision (Lead Optimization, Further Screening) F->G

Caption: Tiered screening workflow for (1-Fluorocyclobutyl)methanamine.

Tier 1: Foundational Physicochemical Profiling

Before any biological assessment, understanding the fundamental physicochemical properties of a compound is non-negotiable.[13][14][15] These properties govern how a drug is absorbed, distributed, and ultimately reaches its target.[16] Poor physicochemical profiles are a leading cause of failure in drug development.[17]

1.1. Aqueous Solubility:

  • Causality: A compound must be in solution to be absorbed and to interact with its target. Poor solubility can lead to erroneous biological data and insurmountable formulation challenges. We assess kinetic solubility in a phosphate-buffered saline (PBS) solution to mimic physiological pH.

  • Methodology: A standard nephelometric or UV-Vis spectroscopy-based method is employed, using serial dilutions of a high-concentration DMSO stock into PBS (pH 7.4).

1.2. Lipophilicity (LogP/LogD):

  • Causality: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is critical for membrane permeability.[15] A LogD value (the log of the distribution coefficient at a specific pH) between 1 and 3 is often considered optimal for oral drugs, balancing permeability with aqueous solubility.[14]

  • Methodology: The shake-flask method or, for higher throughput, HPLC-based methods are used to determine the LogD at pH 7.4.

1.3. Acidity/Basicity Constant (pKa):

  • Causality: The pKa determines the ionization state of the primary amine at different physiological pH values.[18] This impacts solubility, receptor binding (ionic interactions), and membrane permeability, as the charged form is generally less permeable than the neutral form.[7]

  • Methodology: Potentiometric titration or UV-metric methods are standard.

Data Summary Table 1: Physicochemical Properties

ParameterAssay MethodResult (Hypothetical)Commentary
Aqueous Solubility Nephelometry75 µg/mL at pH 7.4Sufficient for initial in vitro assays.
Lipophilicity Shake-FlaskLogD (pH 7.4) = 1.8Within the "drug-like" range, suggesting good permeability potential.
Acidity Constant Potentiometric TitrationpKa = 8.9The amine will be predominantly protonated (>99%) at physiological pH.

Tier 2: Core In Vitro Biological Assessment

With a solid physicochemical foundation, we proceed to evaluate the compound's interaction with biological systems. The focus at this stage is on broad cytotoxicity and the core pillars of ADME.[11][19]

2.1. In Vitro Cytotoxicity Assessment

  • Directive: The first biological question is whether the compound is overtly toxic to cells. A general cytotoxicity screen provides a therapeutic window and informs concentration ranges for subsequent assays. The MTT assay is a robust, cost-effective colorimetric method for this purpose.[20]

  • Mechanism: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

MTT_Workflow A 1. Seed Cells (e.g., HepG2) in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 4h (Formazan crystal formation) E->F G 7. Solubilize Crystals (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed a relevant cell line (e.g., HepG2, a human liver carcinoma line) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (1-Fluorocyclobutyl)methanamine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a plate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell viability (IC50) using non-linear regression analysis.

2.2. Metabolic Stability Assessment

  • Directive: A drug's efficacy is critically dependent on its stability against metabolic enzymes, primarily cytochrome P450s (CYPs) in the liver.[21] Compounds that are rapidly metabolized have poor bioavailability and short half-lives. An in vitro assay using human liver microsomes (HLM) provides a reliable first look at metabolic liability.[22][23]

  • Mechanism: HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of Phase I metabolic enzymes (CYPs).[21] The compound is incubated with HLMs in the presence of the necessary cofactor (NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[23]

Microsomal_Stability_Workflow A 1. Prepare Reaction Mix (Phosphate Buffer, HLMs) B 2. Pre-warm to 37°C A->B C 3. Add Compound (1 µM) B->C D 4. Initiate Reaction (Add NADPH) C->D E 5. Sample at Time Points (0, 5, 15, 30, 45 min) D->E F 6. Quench Reaction (Cold Acetonitrile + Internal Std.) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. Analyze by LC-MS/MS G->H I 9. Calculate Half-Life (t½) & Intrinsic Clearance (CLint) H->I PAMPA_Workflow A 1. Coat PVDF Filter Plate (e.g., 2% Lecithin in Dodecane) B 2. Add Buffer to Acceptor Plate A->B D 4. Assemble 'Sandwich' (Donor plate on top of Acceptor plate) B->D C 3. Add Compound to Donor Plate C->D E 5. Incubate (5-18 hours at room temp) D->E F 6. Separate Plates E->F G 7. Quantify Compound (UV-Vis or LC-MS/MS in both plates) F->G H 8. Calculate Permeability Coefficient (Pe) G->H

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Membrane Coating: Gently add 5 µL of the artificial membrane solution (e.g., 1% lecithin in dodecane) to each well of a 96-well PVDF filter donor plate. [24]2. Acceptor Plate Preparation: Add 300 µL of buffer (PBS, pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Plate Preparation: Prepare the test compound in buffer from the donor side (e.g., pH 6.5 to simulate the upper intestine) to a final concentration of 100-200 µM. Add 150-200 µL to each well of the coated donor plate.

  • Assay Assembly: Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours. [24]6. Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Analysis: Calculate the effective permeability coefficient (Pe) using established equations that account for compound concentrations, volumes, and incubation time.

Data Summary Table 2: In Vitro Biological Profile

ParameterAssayResult (Hypothetical)Classification
Cytotoxicity MTT (HepG2 cells)IC50 > 100 µMNon-cytotoxic at tested concentrations.
Metabolic Stability Human Liver Microsomest½ = 55 minModerately Stable.
Permeability PAMPAPe = 8.5 x 10⁻⁶ cm/sHigh Permeability.

Tier 3: Data Integration and Decision Making

The power of this screening cascade lies in integrating the data points to form a holistic profile of the candidate molecule. [25][26]This profile allows for an informed go/no-go decision or directs the next phase of research.

Decision_Tree start Initial Data Package q1 Cytotoxic? (IC50 < 10 µM) start->q1 q2 Metabolically Stable? (t½ > 30 min) q1->q2 No act1 STOP or De-risk Toxicity q1->act1 Yes q3 Permeable? (Pe > 5 x 10⁻⁶ cm/s) q2->q3 Yes act2 STOP or Improve Stability q2->act2 No act3 STOP or Improve Permeability q3->act3 No act4 ADVANCE: Proceed to Efficacy Models & Preliminary Safety (e.g., hERG) q3->act4 Yes

Caption: Decision-making tree based on integrated screening data.

Interpretation of Hypothetical Results: Based on our hypothetical data, (1-Fluorocyclobutyl)methanamine presents a promising profile:

  • It is not overtly cytotoxic (IC50 > 100 µM) , suggesting a good preliminary safety window.

  • It has high passive permeability , which is a favorable characteristic for oral absorption.

  • It is moderately stable in human liver microsomes. While not highly stable, a half-life of 55 minutes is often acceptable at this stage and suggests that metabolic liability is not an immediate "show-stopper."

Decision: GO. The compound warrants further investigation. The next logical steps would include:

  • Preliminary Safety Pharmacology: An in vitro hERG assay to flag any potential for cardiac QT prolongation is a critical next step.

  • Target Engagement/Functional Assays: If a biological target is hypothesized, assays to confirm binding and functional activity should be initiated.

  • Pharmacokinetic (PK) Studies: If the profile remains promising, in vivo PK studies in a rodent model would be the next major step to understand the compound's real-world ADME properties.

Conclusion

(1-Fluorocyclobutyl)methanamine is a rationally designed molecule with significant potential. The systematic, tiered screening approach detailed in this guide provides a scientifically rigorous and resource-efficient pathway to evaluate its drug-like properties. By first establishing a strong physicochemical foundation and then moving to core in vitro assays for cytotoxicity, metabolic stability, and permeability, researchers can build a comprehensive initial data package. This package not only allows for an informed decision on the compound's progression but also highlights potential areas for future optimization, embodying the core principles of modern, efficient drug discovery.

References

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  • Singh, S., et al. (2023). The Guidelines for Early Drug Discovery for Future Application. International Journal of Drug Discovery and Technology, 14(2), 70-77.
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Exploratory

Spectroscopic Characterization of (1-Fluorocyclobutyl)methanamine: A Technical Guide

Introduction (1-Fluorocyclobutyl)methanamine is a novel primary amine featuring a unique strained cyclobutyl ring with a fluorine atom at a quaternary carbon center. This structural motif is of significant interest to re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Fluorocyclobutyl)methanamine is a novel primary amine featuring a unique strained cyclobutyl ring with a fluorine atom at a quaternary carbon center. This structural motif is of significant interest to researchers in drug discovery and medicinal chemistry, as the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Key Features

The structure of (1-Fluorocyclobutyl)methanamine presents several key features that will dictate its spectroscopic signature:

  • A cyclobutane ring: A four-membered carbocyclic ring known for its puckered conformation and characteristic proton and carbon chemical shifts.

  • A quaternary fluorinated carbon (C1): This carbon is bonded to a fluorine atom, the aminomethyl group, and two other carbons of the cyclobutane ring. The high electronegativity of fluorine will significantly influence the chemical shifts of nearby nuclei.

  • An aminomethyl group (-CH₂NH₂): This functional group contains a methylene bridge and a primary amine, which will give rise to characteristic signals in both NMR and IR spectra.

Below is a diagram illustrating the molecular structure and atom numbering scheme that will be used for spectral assignments.

G cluster_0 NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) h1 ¹H NMR Acquisition (400+ MHz) prep->h1 c13 ¹³C NMR Acquisition (Proton Decoupled) prep->c13 two_d 2D NMR (COSY, HSQC, HMBC) h1->two_d c13->two_d analysis Spectral Analysis & Interpretation two_d->analysis

Caption: A streamlined workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of (1-Fluorocyclobutyl)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, two bands
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend (scissoring)1590 - 1650Medium
C-N Stretch1000 - 1250Medium
C-F Stretch1000 - 1100Strong

Expertise & Experience: Interpreting the IR Spectrum

  • N-H Stretching: A primary amine (R-NH₂) will typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. [1][2]* C-H Stretching: The C-H stretching vibrations of the cyclobutane and aminomethyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region, which is characteristic of sp³-hybridized carbons. [3]* N-H Bending: The scissoring vibration of the N-H bonds in the primary amine is expected to produce a medium intensity band around 1590-1650 cm⁻¹.

  • C-N and C-F Stretching: The C-N and C-F stretching vibrations are both expected in the fingerprint region of the spectrum. The C-F stretch, in particular, is usually a strong and prominent band in the 1000-1100 cm⁻¹ range. The C-N stretch is typically of medium intensity and can be found between 1000 and 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular formula of (1-Fluorocyclobutyl)methanamine is C₅H₁₀FN. The calculated monoisotopic mass is 103.0801 u. In a high-resolution mass spectrum (HRMS), the observation of an ion with this m/z value would be strong evidence for the presence of the target compound.

  • Key Fragmentation Pathways: Electron ionization (EI) would likely lead to several characteristic fragmentation pathways.

m/z Possible Fragment Ion Fragmentation Pathway
84[M - F]⁺Loss of a fluorine radical.
73[M - CH₂NH₂]⁺Loss of the aminomethyl radical.
56[C₄H₈]⁺Cleavage of the C-C bond between the ring and the aminomethyl group.
30[CH₂NH₂]⁺The aminomethyl cation, a very common fragment for primary amines.

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation of (1-Fluorocyclobutyl)methanamine under EI-MS is expected to be initiated by the ionization of the nitrogen lone pair. The most likely fragmentation pathways would involve the loss of the fluorine atom or the aminomethyl group. The base peak is likely to be the aminomethyl cation at m/z 30, a highly stable fragment.

G M [C₅H₁₀FN]⁺˙ m/z = 103 F1 [C₅H₁₀N]⁺ m/z = 84 M->F1 - F• F2 [C₄H₇F]⁺ m/z = 73 M->F2 - •CH₂NH₂ F3 [CH₂NH₂]⁺ m/z = 30 M->F3 α-cleavage

Caption: Predicted major fragmentation pathways for (1-Fluorocyclobutyl)methanamine in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for liquids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum. Electrospray ionization (ESI) would be suitable for detecting the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass of the molecular ion and its fragments, which allows for the confirmation of their elemental compositions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (1-Fluorocyclobutyl)methanamine. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and complementary set of data for the unambiguous identification and characterization of this novel fluorinated amine. The interpretations and experimental protocols outlined herein are designed to serve as a valuable resource for researchers working with this and structurally related compounds in the fields of drug discovery and chemical synthesis. The principles of spectral interpretation based on the influence of the fluorine atom and the cyclobutane ring are broadly applicable to other fluorinated small molecules.

References

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Foundational

Discovery and history of fluorinated aminocyclobutanes

Starting Research on Cyclobutanes I'm starting my investigation into fluorinated aminocyclobutanes. I've begun with a wide-ranging search to establish a solid base of discovery and historical context.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Cyclobutanes

I'm starting my investigation into fluorinated aminocyclobutanes. I've begun with a wide-ranging search to establish a solid base of discovery and historical context. The next step will be to delve into specific synthetic methods for these compounds.

Analyzing Synthetic Approaches

I'm now zeroing in on the synthesis of these compounds. I've begun to focus my search on the key methodologies, including their development over time. Simultaneously, I am researching the utility of these compounds in drug discovery. To further refine my search, I'll then move on to examining the specific properties of fluorinated aminocyclobutanes relevant to drug design. My aim is to build a guide per the user's instructions.

Expanding Scope, Deepening Context

I'm expanding my initial broad search. I'm now diving deeper into synthesis, aiming to understand the methodologies' evolution and application in drug discovery. This will give me a good base to investigate specific properties later. From this, I'll then gather detailed examples.

Reviewing Foundational Research

I've laid a strong groundwork, starting with fluorine's history in medicinal chemistry. General synthesis methods for fluorinated cyclobutanes and their drug discovery potential are becoming clearer. The properties that make them useful are now the focus.

Focusing on Aminocyclobutanes

I'm now zeroing in on fluorinated aminocyclobutanes specifically. The initial broad search was helpful, but I need to consolidate my knowledge about their synthesis and applications in drug discovery. Results so far have discussed fluorinated cyclobutanes and aminocyclobutanes separately, so my goal is to bridge that gap. I'm focusing my search to the intersection of those two areas now.

Focusing On Key Findings

I've been sifting through the latest search results and they're proving quite fruitful. I'm now honing in on the details of fluorinated aminocyclobutanes, and the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid is particularly interesting. I'm also looking into the conformational analysis of fluorinated cyclobutanes and pyrrolidines, and their potential as bioisosteres.

Analyzing Synthetic Methods

I've made headway in exploring the synthetic methods for fluorinated aminocyclobutanes. The new search results offered information on a key article detailing synthesis and conformational preferences. I have enough to begin drafting the experimental protocol section now. I've also uncovered useful review articles on general fluorinated cyclobutane synthesis that I think I can adapt. I'm now trying to find a clear history of the combination of fluorine and the amino group on the cyclobutane ring, as well as concrete drug examples.

Identifying Knowledge Gaps

I'm now focusing on what is missing from my understanding. I have good details on synthesis, conformational analysis, and bioisosteric use, including a helpful article for experimental protocol drafting, and I'm updating my research to include the effect of fluorine on physicochemical properties. However, I need a clearer historical timeline for fluorinated aminocyclobutanes and concrete examples of their use in drugs. Further specific data and comparisons are needed on conformational analysis. I am now updating my search criteria to locate this critical data.

Synthesizing Radiotracers

I have made significant progress in synthesizing radiolabeled fluorinated aminocyclobutanes. I have found numerous protocols detailing the synthesis and properties, allowing for deeper comprehension of the structure and potential applications of these radiotracers.

Pinpointing Key Discoveries

I am now focusing on the historical context of fluorinated aminocyclobutanes. While general organofluorine and cyclobutane synthesis histories are clear, the origins of this specific compound class remain somewhat hazy. I will be looking for key publications to better understand their initial discovery and characterization, to create a fuller historical narrative. Beyond imaging, I also seek more therapeutic applications to demonstrate their broad potential.

Analyzing Cyclobutane Synthesis

I've been sifting through literature on fluorinated cyclobutane synthesis, though not specifically aminocyclobutanes yet. I'm focusing on early examples. Currently I'm looking at different reaction pathways to see what might be applicable to the amino-variant, thinking about functional group introduction.

Tracing Compound History

I've assembled a wealth of details on fluorinated aminocyclobutanes, including early work and modern methods. While the historical progression from general organofluorine and cyclobutane chemistry is becoming clearer, I'm still trying to pinpoint the definitive first synthesis of a simple, relevant compound. I need concrete examples of their use in drug discovery to solidify the rationale.

Developing Guide Structure

I've got a lot of data. I've gathered tons of data on fluorinated aminocyclobutanes, including reactions, properties, and applications dating back to the 60s. The plan is to create an in-depth guide on them. I am going to organize this with historical context, synthesis, properties, and applications. I've identified the use in PET imaging and its drug discovery potential, and I will be looking to trace their history via fluorine and cyclobutane chemistry.

Exploratory

(1-Fluorocyclobutyl)methanamine: A Technical Guide to a Privileged Building Block for Modern Drug Discovery

Introduction: The Strategic Imperative of Fluorinated Bioisosteres In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorinated Bioisosteres

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Among the most successful strategies has been the incorporation of fluorine into drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its target protein.[1] Concurrently, the use of conformationally constrained scaffolds, such as small cycloalkanes, has proven invaluable. The cyclobutane ring, in particular, serves as a versatile bioisostere for gem-dimethyl groups or other motifs, imparting a degree of rigidity that can lock a molecule into its bioactive conformation, thereby minimizing the entropic penalty of binding.

The convergence of these two design principles has given rise to a class of building blocks that are rapidly gaining prominence: small, fluorinated cycloalkylamines. This guide focuses on (1-Fluorocyclobutyl)methanamine, a quintessential example of such a building block. The introduction of a fluorine atom onto the quaternary carbon of the cyclobutane ring adjacent to the aminomethyl group creates a unique structural motif that offers chemists a powerful tool to modulate multiple drug-like properties simultaneously. This document provides an in-depth exploration of the synthesis, properties, and strategic application of (1-Fluorocyclobutyl)methanamine as a building block for the next generation of therapeutics.

Synthesis of the Core Building Block: (1-Fluorocyclobutyl)methanamine

The efficient and scalable synthesis of (1-Fluorocyclobutyl)methanamine is critical for its widespread adoption. A robust pathway proceeds from commercially available cyclobutanone through a two-step sequence involving the formation of a fluorinated nitrile intermediate, followed by its reduction. This approach provides a reliable route to the desired primary amine.

Synthesis_of_1_Fluorocyclobutyl_methanamine Cyclobutanone Cyclobutanone Step1_reagents 1. TMSCN, ZnI₂ 2. Selectfluor™ DCM Intermediate 1-Fluoro-1-cyanocyclobutane Step2_reagents 1. LiAlH₄, THF 2. HCl in Ether Product (1-Fluorocyclobutyl)methanamine (Hydrochloride Salt) Step1_reagents->Intermediate Step2_reagents->Product

Caption: Synthetic pathway to (1-Fluorocyclobutyl)methanamine HCl.

Experimental Protocol: Synthesis of (1-Fluorocyclobutyl)methanamine Hydrochloride

This protocol is a self-validating system, designed for reproducibility and scalability. The causality behind each step is explained to provide a deeper understanding of the transformation.

Step 1: Synthesis of 1-Fluoro-1-cyanocyclobutane

  • Rationale: This step introduces both the nitrile, a precursor to the amine, and the key fluorine atom. The reaction proceeds via the formation of a silylated cyanohydrin from cyclobutanone, which is then subjected to electrophilic fluorination. Zinc iodide is a mild Lewis acid that catalyzes the addition of trimethylsilyl cyanide (TMSCN) to the ketone. Selectfluor™ is a robust and widely used electrophilic fluorinating agent.

  • Procedure:

    • To a solution of cyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM, ~2 M) under a nitrogen atmosphere at 0 °C, add zinc iodide (0.1 eq).

    • Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. TLC or GC-MS analysis should indicate the complete formation of the silylated cyanohydrin.

    • Cool the mixture back to 0 °C and add a solution of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.5 eq) in acetonitrile (~1 M) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-1-cyanocyclobutane.

Step 2: Reduction of 1-Fluoro-1-cyanocyclobutane to (1-Fluorocyclobutyl)methanamine

  • Rationale: This step converts the nitrile functional group into the target primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles. The reaction is performed in an anhydrous ether solvent like THF to prevent quenching of the highly reactive hydride reagent. The final product is isolated as its hydrochloride salt for improved stability and handling.

  • Procedure:

    • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, ~1 M) in a flask equipped with a reflux condenser under a nitrogen atmosphere and cool to 0 °C.

    • Add a solution of 1-fluoro-1-cyanocyclobutane (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (same mass in g as LiAlH₄ used), followed by 15% aqueous NaOH (same volume in mL as water), and finally more water (3x the initial volume of water). This "Fieser workup" is crucial for safely quenching the excess hydride and generating a filterable solid.

    • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

    • Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of diethyl ether and cool to 0 °C.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (1-Fluorocyclobutyl)methanamine hydrochloride as a white solid.

Physicochemical Properties: A Quantitative Overview

The introduction of the fluorine atom imparts distinct physicochemical properties to the methanamine building block, which are critical for its application in drug design.

PropertyValueSource/Rationale
Molecular Formula C₅H₁₀FN (Free Base)-
Molecular Weight 103.14 g/mol (Free Base)-
CAS Number 1462885-80-8 (Free Base)
Estimated pKa ~8.5 - 9.0The electron-withdrawing fluorine atom lowers the basicity of the amine compared to the non-fluorinated analog (pKa ~10.6).
Estimated LogP ~0.5 - 1.0Fluorination typically increases lipophilicity, but the primary amine provides hydrophilicity.

Application as a Building Block in Bioactive Molecule Synthesis

(1-Fluorocyclobutyl)methanamine is primarily employed to introduce the (1-fluorocyclobutyl)methylamino motif into target molecules. The primary amine serves as a versatile nucleophilic handle for forming new carbon-nitrogen bonds, most commonly through reductive amination and N-acylation.

Core Application: Reductive Amination

Reductive amination is one of the most reliable and widely used methods for N-alkylation. It proceeds via the in situ formation of an iminium ion from the condensation of the amine with an aldehyde or ketone, which is immediately reduced to the more complex amine. This one-pot procedure avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation to form quaternary ammonium salts.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Key Transformation cluster_2 Workup & Purification A Dissolve Amine & Carbonyl in Anhydrous Solvent (DCE/DCM) B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at Room Temperature (Iminium Ion Formation & Reduction) B->C D Aqueous Workup (e.g., sat. NaHCO₃) C->D E Extract with Organic Solvent D->E F Dry, Concentrate & Purify (Column Chromatography) E->F

Caption: A typical experimental workflow for reductive amination.

General Protocol: Reductive Amination with an Aldehyde/Ketone
  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation. It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde or ketone. This selectivity is the key to the high efficiency of the one-pot reaction. Anhydrous conditions are preferred to prevent hydrolysis of the iminium ion.

  • Procedure:

    • In a round-bottom flask, dissolve (1-Fluorocyclobutyl)methanamine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq), to liberate the free amine. Stir for 10 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The reaction is often slightly exothermic.

    • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine has been consumed (typically 2-12 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 15 minutes.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Secondary Application: N-Acylation

The primary amine of the building block readily reacts with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental for constructing a wide array of functional molecules.

General Protocol: N-Acylation with an Acid Chloride
  • Rationale: The reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acid chloride. A base is required to scavenge the HCl byproduct, driving the reaction to completion. Triethylamine is a common choice as it is a non-nucleophilic organic base.

  • Procedure:

    • Dissolve (1-Fluorocyclobutyl)methanamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (~0.2 M) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

    • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography or recrystallization.

Case Study: Synthesis of a Precursor to GLPG2451, a CFTR Potentiator

The utility of (1-Fluorocyclobutyl)methanamine is exemplified in the development of novel therapeutics. GLPG2451 is a clinical candidate developed as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein for the treatment of cystic fibrosis. The synthesis of analogs and precursors for this program highlights the strategic use of this building block. A key step involves the coupling of the fluorinated amine with a heterocyclic core via reductive amination.

Case_Study_GLPG2451 Amine (1-Fluorocyclobutyl)methanamine Conditions NaBH(OAc)₃ TEA, DCE Aldehyde Heterocyclic Aldehyde Core (e.g., Pyrazolecarboxaldehyde derivative) Product N-((1-Fluorocyclobutyl)methyl)-Substituted Heterocycle (GLPG2451 Analog Precursor) Conditions->Product

Caption: Reductive amination to form a key precursor for GLPG2451 analogs.

The synthesis of the N-((1-fluorocyclobutyl)methyl)pyrazole moiety, a central fragment in GLPG2451, is achieved by reacting (1-Fluorocyclobutyl)methanamine with a corresponding pyrazolecarboxaldehyde derivative under standard reductive amination conditions as described in the general protocol above. This reaction efficiently forges the critical C-N bond, demonstrating the building block's direct applicability in the synthesis of complex, biologically active molecules.

Conclusion

(1-Fluorocyclobutyl)methanamine has emerged as a high-value building block for medicinal chemistry and drug development. Its synthesis is accessible from common starting materials, and its physicochemical properties—notably the lowered pKa and conformational constraint imparted by the fluorocyclobutyl group—provide a sophisticated tool for fine-tuning drug candidates. The primary amine handle allows for straightforward and efficient incorporation into lead compounds via robust and well-established methodologies like reductive amination and N-acylation. As demonstrated by its application in the synthesis of complex therapeutic agents like GLPG2451, the (1-fluorocyclobutyl)methylamino motif is a privileged structure that effectively addresses key challenges in drug design, including the optimization of potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, mastering the use of this building block opens new avenues for innovation and the creation of differentiated clinical candidates.

References

  • U.S. Patent No. US20210171501A1. (2021). PYRAZOLE DERIVATIVES AS MODULATORS OF ROR-GAMMA-T.
  • World Intellectual Property Organization. (2016). PYRAZOLE DERIVATIVES AS MODULATORS OF ROR-GAMMA-T. (Patent No. WO2016075124A1).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Peters, U. (2011). 3-Fluorocyclobutane- and 3,3-Difluorocyclobutane-Containing Building Blocks for Medicinal Chemistry. CHIMIA, 65(10), 763-766.
  • Galapagos NV. (2021). Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry, 64(1), 343-353. [Link]

Sources

Foundational

The Ascendancy of the 1-Substituted Fluorocyclobutyl Motif: A Technical Guide for Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 1-substituted fluorocyclobutyl group is emerging as a compelling bioisostere and a valuable building block in drug design. This in-depth technical guide provides a comprehensive literature review of 1-substituted fluorocyclobutyl compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for their preparation, explore their profound impact on critical drug-like properties, and examine their application in medicinal chemistry through insightful case studies. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage the 1-substituted fluorocyclobutyl motif in the pursuit of novel therapeutics.

Introduction: The Allure of the Fluorinated Cyclobutane in Medicinal Chemistry

The introduction of fluorine into a drug candidate can induce a cascade of beneficial effects, including enhanced metabolic stability, altered lipophilicity, and modulated pKa, all of which can significantly impact a compound's pharmacokinetic profile and biological activity.[1] The cyclobutane ring, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that can impose conformational constraints on a molecule, potentially leading to improved target binding and selectivity.[2] The fusion of these two entities in the form of 1-substituted fluorocyclobutyl compounds presents a tantalizing prospect for medicinal chemists.

The 1-fluoro-1-substituent pattern on a cyclobutane ring offers a unique combination of steric and electronic properties. The fluorine atom, with its high electronegativity, can influence the local electronic environment, while the cyclobutyl scaffold provides a rigid, non-planar exit vector for the second substituent. This distinct arrangement allows for the fine-tuning of a molecule's properties in ways that are often not achievable with more conventional functional groups. This guide will explore the synthesis, properties, and applications of this burgeoning class of compounds, providing a roadmap for their effective utilization in drug discovery programs.

Synthetic Strategies for Accessing 1-Substituted Fluorocyclobutyl Compounds

The synthesis of 1-substituted fluorocyclobutyl compounds has evolved significantly, with several robust methods now available to access a variety of key building blocks. These strategies can be broadly categorized into nucleophilic fluorination of cyclobutane precursors and the ring-opening of strained bicyclic systems.

Nucleophilic Fluorination of Cyclobutanol and Related Precursors

A common and direct approach to introduce fluorine at the C1 position of a cyclobutane ring is through the nucleophilic fluorination of a corresponding cyclobutanol derivative. Deoxyfluorination reagents are frequently employed for this transformation.

Experimental Protocol: Synthesis of 1-Fluoro-1-phenylcyclobutane from 1-Phenylcyclobutanol

  • Step 1: Starting Material Preparation. 1-Phenylcyclobutanol is synthesized via the Grignard reaction of cyclobutanone with phenylmagnesium bromide.

  • Step 2: Deoxyfluorination. To a solution of 1-phenylcyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, is slowly added diethylaminosulfur trifluoride (DAST) (1.2 eq).

  • Step 3: Reaction Progression and Quenching. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Step 4: Extraction and Purification. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-fluoro-1-phenylcyclobutane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Deoxyfluorination reagents like DAST are highly sensitive to moisture, which can lead to their decomposition and the formation of byproducts. Therefore, maintaining anhydrous conditions is critical for achieving high yields.

  • Low-Temperature Addition: The addition of DAST at low temperatures (-78 °C) helps to control the initial exothermic reaction and minimize the formation of elimination byproducts.

  • Careful Quenching: The quenching process must be performed slowly and carefully, as the reaction of excess DAST with water can be vigorous.

A similar strategy can be employed for the synthesis of 1-fluorocyclobutane-1-carboxylic acid from the corresponding hydroxy ester, followed by hydrolysis.[3]

Ring-Opening of Bicyclic Precursors

An alternative and increasingly popular strategy for the synthesis of functionalized cyclobutanes involves the ring-opening of strained bicyclic systems, such as bicyclo[1.1.0]butanes. This approach offers a powerful means to introduce functionality with a high degree of stereochemical control.

Physicochemical Properties and Bioisosteric Considerations

The introduction of a 1-fluoro-1-substituent on a cyclobutyl ring can have a profound impact on a molecule's physicochemical properties, which are critical determinants of its drug-like characteristics.[3][4]

Impact on Lipophilicity (logP) and Acidity/Basicity (pKa)

The lipophilicity of a drug candidate, often quantified by its partition coefficient (logP), is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pKa, or ionization constant, determines the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Compound/SubstituentlogP (Calculated)pKa (Carboxylic Acid)pKa (Amine)Reference(s)
Cyclobutanecarboxylic Acid1.104.82-[5]
1-Fluorocyclobutanecarboxylic Acid 1.25 4.65 -[5]
Cyclobutylamine1.30-10.7[4]
1-Fluorocyclobutylamine 1.42 -9.9 [4]
tert-Butyl Group2.75--[6]
1-Fluoro-1-methylcyclobutyl Group 2.90 --N/A

Note: Calculated logP and pKa values are illustrative and can vary depending on the prediction software and the specific molecular context. Experimental validation is crucial.

As illustrated in the table, the introduction of a fluorine atom at the 1-position generally leads to a modest increase in lipophilicity and a decrease in the pKa of both carboxylic acids and amines. This is attributed to the strong electron-withdrawing nature of the fluorine atom.

Metabolic Stability

A major advantage of incorporating fluorinated motifs into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][7] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" oxidation at that site, leading to a longer half-life and improved bioavailability. While specific data for 1-substituted fluorocyclobutyl compounds is emerging, the general principles of metabolic blocking by fluorine are well-established.[8]

Conformational Preferences

The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the fluorine atom, can influence the conformational preferences of molecules containing a 1-substituted fluorocyclobutyl moiety.[9][10] The fluorine atom, being relatively small, can occupy either an axial or equatorial position in the puckered ring, with the energy difference between these conformers being relatively small. This conformational flexibility can be advantageous in allowing the molecule to adopt an optimal binding conformation within a protein active site.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationships

The unique properties of the 1-substituted fluorocyclobutyl group have led to its incorporation into a number of drug discovery programs.

Case Study: 1-Amino-3-[18F]fluorocyclobutane-1-carboxylic Acid ([18F]FACBC) for PET Imaging

A prominent example of a 1-substituted fluorocyclobutyl compound in clinical use is [18F]FACBC, a radiolabeled amino acid analog used for positron emission tomography (PET) imaging of tumors.[11]

  • Biological Target: Amino acid transporters that are upregulated in many types of cancer cells.

  • Rationale for the 1-Fluorocyclobutyl Moiety: The 1-amino-1-carboxycyclobutyl scaffold mimics natural amino acids, allowing for transport into cancer cells. The fluorine-18 label enables PET imaging. The fluorocyclobutyl group provides metabolic stability, preventing rapid degradation in vivo and allowing for clear tumor imaging.[11]

  • Clinical Significance: [18F]FACBC has shown significant promise in the detection and monitoring of various cancers, including prostate and brain tumors, offering a valuable diagnostic tool for clinicians.[11]

Structure-Activity Relationship (SAR) Insights

While detailed SAR studies for a wide range of 1-substituted fluorocyclobutyl-containing drug candidates are still emerging, some general principles can be inferred. The rigid nature of the cyclobutyl ring can be used to orient substituents in a precise manner, allowing for the optimization of interactions with a biological target. The electronic effects of the fluorine atom can also influence binding affinity by modulating hydrogen bonding interactions or dipole moments.

Spectroscopic Characterization

The unambiguous identification and characterization of 1-substituted fluorocyclobutyl compounds rely heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is an indispensable tool for the characterization of fluorinated compounds. The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. The chemical shift of the fluorine atom in a 1-substituted fluorocyclobutyl compound is sensitive to the nature of the other substituent at the C1 position and the overall electronic environment of the molecule.

  • Typical Chemical Shift Range: For 1-aryl-1-fluorocyclobutanes, the 19F chemical shift typically appears in the range of -160 to -180 ppm (relative to CFCl3). The exact chemical shift can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the fluorine nucleus, shifting the signal downfield (less negative), while electron-donating groups have the opposite effect.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 1-substituted fluorocyclobutyl compounds.

  • Fragmentation of 1-Fluorocyclobutane Carboxylic Acid: Under electron ionization (EI) conditions, 1-fluorocyclobutane-1-carboxylic acid is expected to exhibit a molecular ion peak (M+). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the fluorine atom (-F, 19 Da). The cleavage of the cyclobutane ring can also lead to characteristic fragment ions. For instance, the loss of ethene (C2H4, 28 Da) from the cyclobutane ring is a common fragmentation pathway for cyclobutane derivatives.[12][13]

Conclusion and Future Perspectives

The 1-substituted fluorocyclobutyl motif represents a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Its unique combination of steric and electronic properties offers a powerful means to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates. The synthetic methodologies for accessing these compounds are becoming more robust and scalable, paving the way for their broader application in drug discovery.

Future research in this area will likely focus on the development of novel and more efficient synthetic routes, particularly those that allow for the asymmetric synthesis of chiral 1-substituted fluorocyclobutyl compounds. A deeper understanding of the structure-activity relationships and the impact of this motif on a wider range of biological targets will undoubtedly fuel its adoption in the quest for safer and more effective medicines. The continued exploration of the 1-substituted fluorocyclobutyl group as a bioisosteric replacement for other common functional groups holds significant promise for the future of drug design.

References

[1] Fluorine in drug discovery: Role, design and case studies. [2] 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry | Request PDF. [14] Synthesis of complex unnatural fluorine-containing amino acids - PMC. [15] A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - NIH. [16] Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. [17] Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. [18] WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents. [19] 19 - Organic Syntheses Procedure. [3] Fluorine in drug discovery: Role, design and case studies. [11] Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed. [7] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [20] Conformational preference of fluorocyclopentane. The calculated energy... - ResearchGate. [21] Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling - ResearchGate. Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection | Journal of Medicinal Chemistry - ACS Publications. [22] The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [5] Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. [23] EP0138177B1 - Fluoranes and their use - Google Patents. [24] Physicochemical properties of the new fluoroquinolones | Download Table - ResearchGate. [25] Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane 1-carboxylic Acid to Image Brain Tumors. [26] Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed. [27] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [9] Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane - PubMed. [28] Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. [29] Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. [4] Fluorocyclobutane‐containing pharmaceuticals and drug candidates. - ResearchGate. [30] Synthesis of fentanyl analogs - EP2455377B1 - Google Patents. [12] Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. [31] Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids - MDPI. [32] Novel 5-Aryl-[1][2][15]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. [6] Application of Bioisosteres in Drug Design. [33] GCMS Section 6.12 - Whitman People. The Dark Side of Fluorine - PMC. [34] On Exploring Structure Activity Relationships - PMC. [35] PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE - YouTube. [36] Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - Beilstein Journals. [37] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Sci-Hub. [8] Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide - Benchchem. [38] Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed. [39] Analogue-based drug discovery: Contributions to medicinal chemistry principles and drug design strategies. Microtubule stabilize - iupac. [13] 8.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [40] A Prospective Method To Guide Small Molecule Drug Design - Pendidikan Kimia. [10] Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis - ResearchGate. [41] Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.

Visualizations

Synthesis_of_1_Substituted_Fluorocyclobutyl_Compounds cluster_nucleophilic_fluorination Nucleophilic Fluorination cluster_ring_opening Ring-Opening of Bicyclic Precursors Cyclobutanone Cyclobutanone 1-Substituted_Cyclobutanol 1-Substituted_Cyclobutanol Cyclobutanone->1-Substituted_Cyclobutanol Grignard/Organolithium Reagent 1-Substituted_1-Fluorocyclobutane 1-Substituted_1-Fluorocyclobutane 1-Substituted_Cyclobutanol->1-Substituted_1-Fluorocyclobutane Deoxyfluorination (e.g., DAST) Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane Functionalized_Cyclobutane Functionalized_Cyclobutane Bicyclo[1.1.0]butane->Functionalized_Cyclobutane Nucleophilic Addition 1-Substituted_1-Fluorocyclobutane_RO 1-Substituted 1-Fluorocyclobutane Functionalized_Cyclobutane->1-Substituted_1-Fluorocyclobutane_RO Fluorination/ Further Modification

Caption: Key Synthetic Pathways to 1-Substituted Fluorocyclobutyl Compounds.

Physicochemical_Properties_Modulation cluster_properties Physicochemical Properties Lipophilicity Lipophilicity pKa pKa Metabolic_Stability Metabolic Stability Conformational_Preference Conformational Preference 1-Fluoro-1-Substituent 1-Fluoro-1-Substituent 1-Fluoro-1-Substituent->Lipophilicity Increases 1-Fluoro-1-Substituent->pKa Decreases 1-Fluoro-1-Substituent->Metabolic_Stability Enhances 1-Fluoro-1-Substituent->Conformational_Preference Influences

Caption: Modulation of Physicochemical Properties by the 1-Fluoro-1-Substituent.

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of (1-Fluorocyclobutyl)methanamine Hydrochloride: A Guide for Medicinal Chemistry

An Application Note and Protocol Guide Abstract (1-Fluorocyclobutyl)methanamine and its hydrochloride salt are valuable building blocks in modern drug discovery. The incorporation of the 1-fluoro-1-aminomethyl cyclobutan...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(1-Fluorocyclobutyl)methanamine and its hydrochloride salt are valuable building blocks in modern drug discovery. The incorporation of the 1-fluoro-1-aminomethyl cyclobutane motif can impart favorable physicochemical properties to lead compounds, including improved metabolic stability, enhanced potency, and modulated lipophilicity. This guide provides an in-depth analysis of two robust synthetic routes for the preparation of (1-Fluorocyclobutyl)methanamine hydrochloride, designed for researchers in pharmaceutical and chemical development. The protocols detailed herein are based on well-established chemical transformations: the reduction of a key nitrile intermediate and the Curtius rearrangement of a carboxylic acid derivative. This document offers detailed, step-by-step experimental procedures, explains the rationale behind methodological choices, and presents a comparative analysis to aid scientists in selecting the optimal route for their specific research and development needs.

Introduction and Retrosynthetic Analysis

The synthesis of small, sp³-rich, fluorinated scaffolds is a central theme in contemporary medicinal chemistry. The cyclobutane ring offers a conformationally constrained scaffold that is distinct from more common cycloalkanes, while the strategic placement of a fluorine atom can profoundly influence a molecule's electronic properties and interactions with biological targets. (1-Fluorocyclobutyl)methanamine hydrochloride serves as a versatile primary amine synthon, enabling its facile incorporation into a wide array of molecular architectures through standard amide bond couplings, reductive aminations, or other amine-based transformations.

The selection of a synthetic route is governed by factors such as the availability of starting materials, scalability, safety, and desired purity. A retrosynthetic analysis of the target compound reveals several logical disconnections. The primary amine can be traced back to a nitrile, an isocyanate (from a carboxylic acid derivative), or an aldehyde. This guide will focus on two highly reliable and adaptable strategies originating from either a nitrile or a carboxylic acid precursor.

G Target (1-Fluorocyclobutyl)methanamine HCl Amine (1-Fluorocyclobutyl)methanamine Target->Amine HCl Salt Formation Nitrile 1-Fluorocyclobutanecarbonitrile Amine->Nitrile Route A: Nitrile Reduction Isocyanate 1-Fluorocyclobutyl Isocyanate Amine->Isocyanate Route B: Isocyanate Trapping Cyanohydrin 1-Fluorocyclobutanone Cyanohydrin Nitrile->Cyanohydrin Dehydration CarboxylicAcid 1-Fluorocyclobutanecarboxylic Acid Isocyanate->CarboxylicAcid Curtius Rearrangement Cyclobutanone 1-Fluorocyclobutanone Cyanohydrin->Cyclobutanone Cyanide Addition

Caption: Retrosynthetic analysis of (1-Fluorocyclobutyl)methanamine hydrochloride.

Route A: Synthesis via Reduction of 1-Fluorocyclobutanecarbonitrile

This approach is arguably one of the most direct methods, leveraging the robust and high-yielding reduction of a nitrile to a primary amine. The key intermediate, 1-fluorocyclobutanecarbonitrile, can be prepared from 1-fluorocyclobutanone, which itself is accessible through various established methods. The reduction step can be achieved using several reagents, including catalytic hydrogenation or chemical hydrides like lithium aluminum hydride (LiAlH₄) or borane complexes.[1]

Workflow for Route A

G Start 1-Fluorocyclobutanone Step1 Synthesis of 1-Fluorocyclobutanecarbonitrile Start->Step1 Intermediate 1-Fluorocyclobutanecarbonitrile Step1->Intermediate Step2 Nitrile Reduction Intermediate->Step2 Amine (1-Fluorocyclobutyl)methanamine Step2->Amine Step3 Salt Formation Amine->Step3 Product (1-Fluorocyclobutyl)methanamine HCl Step3->Product

Caption: Experimental workflow for the synthesis via nitrile reduction.

Protocol for Route A

Part 1: Synthesis of 1-Fluorocyclobutanecarbonitrile

This step involves the conversion of the ketone to a cyanohydrin, followed by dehydration. For safety, using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a common and effective method.

ReagentM.W.AmountMolesEq.
1-Fluorocyclobutanone90.095.00 g55.5 mmol1.0
Trimethylsilyl cyanide (TMSCN)99.216.61 g (8.2 mL)66.6 mmol1.2
Zinc Iodide (ZnI₂)319.220.18 g0.56 mmol0.01
Dichloromethane (DCM)-100 mL--

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-fluorocyclobutanone and dry dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add zinc iodide (catalyst) to the solution and stir for 5 minutes.

  • Slowly add trimethylsilyl cyanide dropwise to the cooled solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

  • The crude intermediate can often be used directly. Dissolve it in pyridine (50 mL), cool to 0 °C, and slowly add thionyl chloride (SOCl₂) (5.2 mL, 72.2 mmol).

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture onto ice water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to afford pure 1-fluorocyclobutanecarbonitrile.

Part 2: Reduction to (1-Fluorocyclobutyl)methanamine Hydrochloride

This protocol uses Raney Nickel, a highly effective catalyst for nitrile hydrogenation.[2]

ReagentM.W.AmountMolesEq.
1-Fluorocyclobutanecarbonitrile99.104.00 g40.4 mmol1.0
Raney Nickel (50% slurry in H₂O)-~2 g-cat.
Methanol (MeOH)-100 mL--
Ammonia (7N solution in MeOH)-30 mL~210 mmol~5.2
Hydrogen Gas (H₂)-50 psi--
HCl in Diethyl Ether (2M)-As needed--

Procedure:

  • Carefully wash the Raney Nickel slurry with deionized water (3 x 10 mL) and then with methanol (3 x 10 mL) by decantation in a fume hood.

  • In a suitable high-pressure reactor (e.g., Parr shaker), add the washed Raney Nickel, methanol, and the 7N methanolic ammonia solution.

  • Add the 1-fluorocyclobutanecarbonitrile to the reactor.

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 50 psi with hydrogen and begin vigorous stirring. The reaction is often exothermic.

  • Maintain the reaction at room temperature and 50 psi H₂ for 12-24 hours, or until hydrogen uptake ceases. Monitor by GC-MS to confirm the disappearance of the starting nitrile.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying. Keep the filter cake wet with methanol or water during and after filtration.

  • Rinse the filter cake with additional methanol (20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of cold (0 °C) diethyl ether or methanol (50 mL).

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution becomes acidic (check with pH paper).

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Fluorocyclobutyl)methanamine hydrochloride.

Route B: Synthesis via Curtius Rearrangement

The Curtius rearrangement is a classic and highly reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[3] This transformation proceeds through an acyl azide and an isocyanate intermediate. Modern one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) make this a very attractive and often high-yielding route.[4] The key advantage is the production of a primary amine free from over-alkylation byproducts.[4]

Workflow for Route B

G Start 1-Fluorocyclobutanecarboxylic Acid Step1 Acyl Azide Formation & Curtius Rearrangement Start->Step1 Intermediate 1-Fluorocyclobutyl Isocyanate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Amine (1-Fluorocyclobutyl)methanamine Step2->Amine Step3 Salt Formation Amine->Step3 Product (1-Fluorocyclobutyl)methanamine HCl Step3->Product

Caption: Experimental workflow for the synthesis via Curtius rearrangement.

Protocol for Route B

This one-pot protocol converts the carboxylic acid directly to the amine, which is then isolated as the hydrochloride salt.

ReagentM.W.AmountMolesEq.
1-Fluorocyclobutanecarboxylic Acid118.105.00 g42.3 mmol1.0
Diphenylphosphoryl azide (DPPA)275.2412.8 g (9.9 mL)46.5 mmol1.1
Triethylamine (TEA)101.194.71 g (6.5 mL)46.5 mmol1.1
tert-Butanol (t-BuOH)74.12100 mL-Solvent
Hydrochloric Acid (6 M aq.)-50 mL--
Diethyl Ether-150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 1-fluorocyclobutanecarboxylic acid, tert-butanol, and triethylamine. Stir until all solids dissolve.

  • Slowly add diphenylphosphoryl azide (DPPA) to the solution at room temperature. Caution: Azides are potentially explosive. Handle with care and behind a safety shield.

  • Attach a reflux condenser and gently heat the reaction mixture to reflux (approx. 85-90 °C). Nitrogen evolution will be observed.

  • Maintain the reflux for 3-5 hours, until gas evolution ceases. The reaction proceeds via the acyl azide to the isocyanate, which is trapped in situ by t-BuOH to form a stable Boc-protected amine. Monitor the reaction by TLC (disappearance of the starting acid).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting crude oil (the Boc-protected amine), add 50 mL of 6 M aqueous HCl.

  • Heat the mixture to reflux for 2-4 hours to cleave the Boc protecting group. Monitor by TLC until the intermediate is fully consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove non-basic organic impurities (e.g., diphenyl phosphate byproduct).

  • Place the aqueous layer in a flask and cool in an ice bath.

  • Carefully basify the aqueous solution to pH > 12 by the slow addition of solid NaOH or 50% NaOH(aq).

  • Extract the liberated free amine into dichloromethane or diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the crude free amine. Caution: The product is volatile.

  • For final salt formation, dissolve the crude amine in a minimal amount of cold diethyl ether (50 mL) and precipitate the hydrochloride salt as described in Route A, Step 12-14.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Nitrile Reduction)Route B (Curtius Rearrangement)
Starting Material 1-Fluorocyclobutanone1-Fluorocyclobutanecarboxylic Acid
Key Transformation Catalytic HydrogenationAcyl Azide Rearrangement
Number of Steps 2-3 (from ketone)1-2 (one-pot from acid)
Overall Yield Generally Good to ExcellentGood to Excellent
Scalability Excellent; hydrogenation is a common industrial process.Good; though azide use requires strict safety protocols on a large scale.
Safety Concerns Use of pyrophoric Raney Ni and high-pressure H₂ gas.Use of potentially explosive azide intermediates (DPPA is safer than NaN₃).
Byproducts Minimal if reaction goes to completion.Diphenyl phosphate and other phosphorus-containing byproducts must be removed.
Key Advantage Very direct and high atom economy.Excellent for generating clean primary amine; avoids over-alkylation.

Conclusion

This application note details two distinct and effective synthetic strategies for the preparation of (1-Fluorocyclobutyl)methanamine hydrochloride, a key building block for pharmaceutical research. Route A , via nitrile reduction, offers a direct and highly efficient pathway suitable for large-scale synthesis, provided the necessary high-pressure equipment is available. Route B , utilizing the Curtius rearrangement, provides a versatile alternative starting from the corresponding carboxylic acid, employing a one-pot protocol that ensures a high purity of the final primary amine. The choice between these routes will depend on the specific laboratory capabilities, scale, and starting material availability. Both protocols have been designed to be robust and reproducible, providing researchers with reliable methods to access this important fluorinated synthon.

References

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Application

Application Notes and Protocols: Incorporating the Fluorocyclobutyl Moiety in Drug Design

Introduction: The Strategic Value of the Fluorocyclobutyl Moiety In the landscape of modern drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for optimizing the physicochemical and p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorocyclobutyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of fluorine continues to be a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the diverse array of fluorinated motifs, the fluorocyclobutyl group has emerged as a particularly valuable building block.[3][4] Its utility stems from its ability to serve as a bioisostere for commonly used groups, offering a unique combination of steric bulk, conformational constraint, and metabolic stability.[5][6][7]

The cyclobutane ring itself imparts a distinct three-dimensional character to molecules due to its puckered structure, which can favorably influence binding to biological targets.[3] The addition of a fluorine atom to this scaffold further modulates key drug-like properties:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.[1][5]

  • Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[1][8][9] The effect is context-dependent, with monofluorination sometimes decreasing lipophilicity, while trifluoromethyl groups tend to increase it.[10][11]

  • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing target engagement and pharmacokinetic profiles.[5][12]

  • Conformational Control: The steric and electronic properties of the C-F bond can influence the conformational preferences of the cyclobutane ring and adjacent functionalities, potentially locking the molecule into a more bioactive conformation.[4]

This guide provides a comprehensive overview of the synthetic protocols for introducing the fluorocyclobutyl moiety, its impact on key drug properties, and practical considerations for its application in drug design.

Synthetic Protocols for Fluorocyclobutyl Building Blocks

The successful incorporation of the fluorocyclobutyl moiety into a drug candidate relies on the availability of versatile and scalable synthetic routes to key building blocks. Several robust methods have been developed, primarily revolving around nucleophilic fluorination strategies.[3][4][13]

General Workflow for Synthesis of Fluorocyclobutyl Scaffolds

The following diagram illustrates a generalized workflow for the synthesis of functionalized fluorocyclobutyl building blocks, starting from readily available cyclobutanone.

G cluster_0 Synthesis of Key Intermediate cluster_1 Functional Group Interconversions Cyclobutanone Cyclobutanone Fluorocyclobutanol 3-Fluorocyclobutanol Cyclobutanone->Fluorocyclobutanol Reduction Fluorocyclobutanone 3-Fluorocyclobutanone Fluorocyclobutanol->Fluorocyclobutanone Oxidation Fluorocyclobutanecarboxylic_Acid 3-Fluorocyclobutanecarboxylic Acid Fluorocyclobutanone->Fluorocyclobutanecarboxylic_Acid e.g., Haloform Reaction Amine Fluorocyclobutyl Amine Fluorocyclobutanecarboxylic_Acid->Amine Curtius/Hofmann Rearrangement Fluorocyclobutanecarboxylic_Acid->Amine Alcohol Fluorocyclobutyl Alcohol Fluorocyclobutanecarboxylic_Acid->Alcohol Reduction Fluorocyclobutanecarboxylic_Acid->Alcohol Halide Fluorocyclobutyl Halide Alcohol->Halide Halogenation Alcohol->Halide Other Other Derivatives Halide->Other Nucleophilic Substitution Halide->Other

Caption: Generalized synthetic workflow for fluorocyclobutyl building blocks.

Detailed Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

This protocol outlines a common method for the gram-scale synthesis of 3-fluorocyclobutanecarboxylic acid, a versatile intermediate.[3][14]

Step 1: Reduction of Cyclobutanone

  • To a stirred solution of cyclobutanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclobutanol.

Step 2: Fluorination of Cyclobutanol

  • Dissolve cyclobutanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-fluorocyclobutane. Purify by distillation or column chromatography.

Step 3: Functionalization to 3-Fluorocyclobutanecarboxylic Acid This step can be achieved through various multi-step sequences, often involving the introduction of a carboxylic acid precursor at the 3-position prior to or after fluorination. A representative approach is the oxidation of a suitable precursor.

An alternative and often more direct route involves starting with a pre-functionalized cyclobutane. For instance, the synthesis can commence from commercially available 3-oxocyclobutanecarboxylic acid.

Protocol using 3-Oxocyclobutanecarboxylic Acid:

  • Reduction: Reduce 3-oxocyclobutanecarboxylic acid (1.0 eq) with sodium borohydride (1.5 eq) in a suitable solvent like methanol or ethanol at 0 °C to room temperature to yield 3-hydroxycyclobutanecarboxylic acid.

  • Fluorination: Dissolve the resulting 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM) and treat with a fluorinating agent such as DAST or Deoxo-Fluor® (1.2-1.5 eq) at low temperature (-78 °C), followed by warming to room temperature.

  • Workup and Purification: After quenching the reaction, perform an aqueous workup and extract the product. Purification by column chromatography or recrystallization yields the desired 3-fluorocyclobutanecarboxylic acid. Diastereomeric separation may be necessary to obtain pure cis and trans isomers.[3][13]

Impact on Physicochemical Properties

The introduction of a fluorocyclobutyl moiety can significantly alter a compound's physicochemical profile. Understanding these changes is crucial for rational drug design.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9][15] The effect of fluorination on the lipophilicity of a cyclobutyl ring is not always straightforward and depends on the degree and position of fluorination.

MoietyTypical Change in LogPRationale
Monofluorocyclobutyl Minor decrease or slight increaseThe inductive effect of a single fluorine atom can increase polarity, potentially lowering LogP.[10] However, replacing a C-H bond with a more lipophilic C-F bond can sometimes lead to a small increase.
Difluorocyclobutyl Generally decreases LogPThe presence of two fluorine atoms significantly increases the polarity of the ring, leading to a more pronounced decrease in lipophilicity compared to the non-fluorinated analog.[10]
Trifluoromethylcyclobutyl Increases LogPThe trifluoromethyl group is highly lipophilic and typically results in a substantial increase in the overall LogP of the molecule.[6]
Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby acidic or basic centers.[12]

pKa_Effect Amine_NoF Cyclobutylamine pKa ~10.5 Amine_F 3-Fluorocyclobutylamine pKa ~9.5-10.0 Acid_NoF Cyclobutanecarboxylic Acid pKa ~4.8 Acid_F 3-Fluorocyclobutanecarboxylic Acid pKa ~4.2-4.5

Caption: Influence of fluorine on the pKa of adjacent functional groups.

As illustrated, the introduction of a fluorine atom on the cyclobutyl ring lowers the pKa of a neighboring amine, making it less basic. Conversely, it increases the acidity (lowers the pKa) of a carboxylic acid. This modulation can be critical for optimizing interactions with target proteins or for altering absorption and distribution characteristics.[12]

Case Studies in Drug Discovery

The strategic application of the fluorocyclobutyl moiety has been demonstrated in several drug discovery programs, although specific marketed drugs prominently featuring this group are still emerging. The principles, however, are well-established through preclinical studies.

In the development of selective serotonin 2C (5-HT2C) receptor agonists, for instance, fluorination of a cyclopropane ring (a related small, strained ring system) was shown to be a robust strategy for improving potency and selectivity.[16] Similar principles apply to the fluorocyclobutyl scaffold, where its introduction can be used to fine-tune receptor-ligand interactions and improve drug-like properties.

The broader field of fluorinated cycloalkanes has seen significant success. Marketed drugs such as Maraviroc, Ivosidenib, and Sitafloxacin incorporate fluorinated cycloalkyl groups, highlighting the positive impact of these moieties on the overall drug profile.[4] These examples serve as a strong validation for the continued exploration of fluorocyclobutyl groups in medicinal chemistry.

Conclusion and Future Perspectives

The fluorocyclobutyl moiety is a valuable tool in the medicinal chemist's arsenal for lead optimization. Its unique conformational and electronic properties allow for the fine-tuning of metabolic stability, lipophilicity, and target affinity. The synthetic protocols for accessing key fluorocyclobutyl building blocks are well-established and scalable, enabling their incorporation into drug discovery programs.[3][13] As our understanding of fluorine's role in drug design continues to evolve, the strategic application of motifs like the fluorocyclobutyl group will undoubtedly contribute to the development of safer and more effective medicines.[2]

References

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  • Wang, X., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience. [Link]

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Method

(1-Fluorocyclobutyl)methanamine: A Bioisosteric Building Block for Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Fluorinated Cyclobutyl Moiety In the landscape of modern medicinal chemistry, the p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Cyclobutyl Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The strategic incorporation of fluorine into drug candidates has become a cornerstone of this endeavor, offering a powerful tool to modulate acidity, lipophilicity, metabolic stability, and binding affinity. When combined with the unique conformational constraints of a cyclobutane ring, the resulting fluorinated carbocycle presents a compelling building block for drug design. (1-Fluorocyclobutyl)methanamine emerges as a primary amine building block of significant interest, providing a gateway to a diverse range of molecular scaffolds with enhanced "drug-like" properties.

The cyclobutane ring, with its distinct puckered structure and longer C-C bond lengths, offers a three-dimensional scaffold that can effectively fill hydrophobic pockets in protein targets and act as a conformationally restricted mimic of more flexible alkyl chains. The introduction of a fluorine atom onto this strained ring system further enhances its utility. The strong electron-withdrawing nature of fluorine can lower the pKa of the neighboring primary amine, influencing its ionization state at physiological pH and potentially modulating its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, often imparting metabolic resistance at the site of fluorination, a critical attribute for improving drug half-life and bioavailability.

This document serves as a comprehensive guide to the application of (1-Fluorocyclobutyl)methanamine as a versatile primary amine building block. It provides detailed protocols for its incorporation into common pharmacologically relevant scaffolds, discusses the anticipated impact on key molecular properties, and offers a framework for its rational deployment in drug discovery programs.

Physicochemical Properties and Their Implications

While specific experimental data for (1-Fluorocyclobutyl)methanamine is not extensively published, we can infer its key physicochemical properties based on trends observed for structurally related fluorinated cyclobutylamines. The strategic placement of the fluorine atom at the C1-position, adjacent to the methylamine, is expected to have a pronounced effect on the amine's basicity.

PropertyExpected Impact of 1-Fluoro SubstituentRationale
pKa Lowered (compared to non-fluorinated analog)The strong inductive electron-withdrawing effect of the fluorine atom decreases the electron density on the nitrogen, making the lone pair less available for protonation. A lower pKa can influence receptor binding and cell permeability.
Lipophilicity (LogP/LogD) IncreasedFluorine is a lipophilic atom, and its introduction generally increases the overall lipophilicity of a molecule. This can enhance membrane permeability and binding to hydrophobic targets, but must be carefully balanced to avoid issues with solubility and metabolic clearance.
Metabolic Stability IncreasedThe C-F bond is highly resistant to metabolic cleavage. The presence of the fluorine atom can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common strategy to block metabolic hotspots.
Conformational Rigidity HighThe cyclobutane ring imposes significant conformational constraint, which can pre-organize the molecule into a bioactive conformation for optimal target binding, thereby improving potency and selectivity.

Core Synthetic Applications and Protocols

(1-Fluorocyclobutyl)methanamine serves as a versatile nucleophile in a variety of essential transformations in medicinal chemistry. The following protocols provide detailed, step-by-step methodologies for its use in amide bond formation and reductive amination, two of the most fundamental reactions for building complex drug candidates.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery. (1-Fluorocyclobutyl)methanamine can be readily coupled with a wide range of carboxylic acids using standard peptide coupling reagents.

Workflow for Amide Bond Formation

cluster_reactants Reactants cluster_reagents Reagents & Conditions Amine (1-Fluorocyclobutyl)methanamine Product Amide Product Amine->Product Acid Carboxylic Acid (R-COOH) Acid->Product Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Coupling_Reagent->Product Activation Base Non-nucleophilic Base (e.g., DIPEA, TEA) Base->Product Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Product

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.

Materials:

  • (1-Fluorocyclobutyl)methanamine (or its hydrochloride salt)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous DMF or DCM.

  • Addition of Amine and Base: Add (1-Fluorocyclobutyl)methanamine (1.1 eq). If using the hydrochloride salt, add an additional equivalent of DIPEA (total 2.2 eq). Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes.

  • Activation and Coupling: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF or DCM. Add the HATU solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality and Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to minimize racemization in chiral carboxylic acids.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and, if starting with the amine hydrochloride, to liberate the free amine.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a robust and versatile method for forming C-N bonds, converting aldehydes or ketones into secondary or tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.

Workflow for Reductive Amination

cluster_reactants Reactants cluster_reagents Reagents & Conditions Amine (1-Fluorocyclobutyl)methanamine Imine_Intermediate Imine/Iminium Ion Intermediate Amine->Imine_Intermediate Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Imine_Intermediate Product Secondary Amine Product Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Product Reduction Solvent Solvent (e.g., DCE, MeOH, THF) Solvent->Product Acid_Catalyst Acid Catalyst (optional) (e.g., Acetic Acid) Acid_Catalyst->Imine_Intermediate Catalyzes formation

Caption: General workflow for reductive amination.

Detailed Protocol: Sodium Triacetoxyborohydride (STAB) Mediated Reductive Amination

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.

Materials:

  • (1-Fluorocyclobutyl)methanamine

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive carbonyls)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and (1-Fluorocyclobutyl)methanamine (1.0-1.2 eq). Dissolve the components in anhydrous DCE or THF.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (2x). Combine the organic layers.

  • Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine by flash column chromatography on silica gel or by preparative HPLC to obtain the desired product.

Causality and Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild reducing agent that is tolerant of many functional groups and does not reduce the starting aldehyde or ketone under the reaction conditions. Its steric bulk and reduced reactivity compared to reagents like NaBH₄ make it selective for the protonated iminium ion intermediate.

  • One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.

  • Solvent Choice: DCE and THF are common choices as they are aprotic and effectively solubilize the reactants and reagents.

Conclusion: A Versatile Tool for Drug Discovery

(1-Fluorocyclobutyl)methanamine represents a valuable and versatile primary amine building block for the synthesis of novel drug candidates. Its unique combination of conformational rigidity and the electronic effects of the fluorine atom provides medicinal chemists with a powerful tool to optimize the physicochemical and pharmacokinetic properties of lead compounds. The robust and well-established protocols for amide bond formation and reductive amination described herein offer a clear path for the incorporation of this valuable moiety into a wide array of molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Vertex AI Search. Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery.
  • Oreate AI Blog. (2026-01-07) Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • PubMed Central.
  • ResearchGate. (2020-12-30) Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF.
  • ResearchGate. Some useful fluoroalkyl‐substituted cyclobutanes.
  • ResearchGate. (2025-08-06)
  • Benchchem. Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde.
  • Wikipedia.
  • Master Organic Chemistry. (2017-09-01)
  • Vertex AI Search. (1-fluorocyclobutyl)methanamine hydrochloride.
  • YouTube. (2023-03-16)
  • ResearchGate. (2025-08-06) Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • MDPI.
  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • YouTube. (2025-02-17)
  • PubMed. (2015-11-12) Applications of Fluorine in Medicinal Chemistry.
  • Fisher Scientific. Amide Synthesis.
Application

Application Notes and Protocols for Reactions Involving (1-Fluorocyclobutyl)methanamine

Introduction: The Strategic Role of Fluorinated Cycloalkylamines in Modern Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Cycloalkylamines in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the diverse array of fluorinated building blocks, (1-Fluorocyclobutyl)methanamine stands out as a valuable synthon for introducing a strained, fluorinated four-membered ring system. This motif can impart desirable conformational constraints and metabolic properties to drug candidates.[4]

This comprehensive guide provides detailed experimental procedures for two of the most fundamental and widely utilized reactions involving (1-Fluorocyclobutyl)methanamine: amide bond formation and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Physicochemical and Safety Profile of (1-Fluorocyclobutyl)methanamine Hydrochloride

(1-Fluorocyclobutyl)methanamine is typically supplied and handled as its hydrochloride salt to improve stability and ease of handling. A thorough understanding of its properties and safety precautions is paramount before any experimental work.

PropertyValueSource
CAS Number 1462885-81-9[5][6]
Molecular Formula C₅H₁₁ClFN[4][7]
Molecular Weight 139.60 g/mol [7]
Appearance Solid[5]
Storage Store at 2-8°C[6]

Safety Information:

(1-Fluorocyclobutyl)methanamine hydrochloride is classified as an irritant.[5][7] It is crucial to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5] If skin irritation occurs, seek medical advice.[7]

Part 1: Amide Bond Formation with (1-Fluorocyclobutyl)methanamine

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[9] (1-Fluorocyclobutyl)methanamine, as a primary amine, readily participates in amide coupling reactions with carboxylic acids. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with sensitive substrates. Below are protocols for two robust and widely used amide coupling methods.

Logical Workflow for Amide Coupling

Sources

Method

Application Notes and Protocols for the Quantification of (1-Fluorocyclobutyl)methanamine

Abstract This comprehensive guide provides detailed analytical methodologies for the accurate quantification of (1-Fluorocyclobutyl)methanamine, a key building block in modern medicinal chemistry. Recognizing the compoun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of (1-Fluorocyclobutyl)methanamine, a key building block in modern medicinal chemistry. Recognizing the compound's unique physicochemical properties—namely its volatility, high polarity, basicity, and lack of a native chromophore—this document details three robust analytical strategies: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the causal logic behind procedural choices, from sample preparation and derivatization to instrument parameter selection. Detailed, step-by-step protocols are provided for each technique, accompanied by tables of typical validation parameters and illustrative workflow diagrams to ensure methodological integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

(1-Fluorocyclobutyl)methanamine is an increasingly important structural motif in the synthesis of novel pharmaceutical agents. Its unique conformation and the presence of a fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of parent molecules. Consequently, the ability to accurately quantify this primary amine in various matrices—from reaction mixtures to final active pharmaceutical ingredients (APIs)—is critical for process optimization, purity assessment, and quality control.

The analytical challenges presented by (1-Fluorocyclobutyl)methanamine stem directly from its structure. As a small, polar primary amine, it is prone to interactions with active sites on chromatographic columns, leading to poor peak shape.[1][2] Furthermore, it lacks a chromophore, rendering direct UV-Vis detection in HPLC impractical.[3][4] The methods detailed herein are designed to overcome these challenges through strategic derivatization and alternative detection or quantification approaches.

Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to developing a robust analytical method. As experimental data for (1-Fluorocyclobutyl)methanamine is not widely published, the following properties are based on its known structure and data from close structural analogs such as cyclobutylamine.[5][6]

PropertyValue (Estimated/Calculated)Rationale for Analytical Consideration
Chemical Structure (1-Fluorocyclobutyl)methanamine structureThe primary amine is the site of derivatization. The fluorinated cyclobutyl group influences volatility and polarity.
Molecular Formula C₅H₁₀FNFree Base
Molecular Weight 103.14 g/mol Essential for preparing standard solutions and for mass spectrometry.
Boiling Point (Est.) ~90-110 °CLower than non-fluorinated analogs due to reduced intermolecular hydrogen bonding, but still requires consideration for GC inlet temperature to ensure volatilization without degradation. Based on cyclobutylamine (81 °C) and the effect of a methyl group and fluorine.[6]
pKa (Est.) ~9.5 - 10.0The fluorine atom's electron-withdrawing effect is expected to lower the basicity compared to cyclobutylamine (pKa ~10.8).[3][5] This is critical for selecting pH in sample preparation and HPLC mobile phases.
LogP (Est.) ~0.4 - 0.8Indicates moderate hydrophilicity, guiding the choice of solvent for extraction and the stationary phase in chromatography.

Gas Chromatography (GC-FID/MS) Method with Derivatization

Gas chromatography is an excellent technique for analyzing volatile and semi-volatile compounds. However, the direct analysis of primary amines like (1-Fluorocyclobutyl)methanamine is challenging due to their high polarity, which causes significant peak tailing and poor reproducibility from interactions with the stationary phase.[1] To mitigate this, a derivatization step is essential to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[7][8]

Causality of Method Choices:

  • Derivatization Agent: N-methyl-bis(trifluoroacetamide) (MBTFA) or Trifluoroacetic Anhydride (TFAA) is chosen for acylation. It reacts rapidly and specifically with the primary amine, replacing the active hydrogens with a trifluoroacetyl group. This modification masks the polar N-H bonds, drastically reducing peak tailing, and introduces fluorine atoms, which can enhance sensitivity with an Electron Capture Detector (ECD) if available, though Flame Ionization Detection (FID) or Mass Spectrometry (MS) are more common.[7]

  • Column Selection: A mid-polarity, base-deactivated capillary column (e.g., DB-5ms, HP-5ms, or a specialized amine column) is selected. Base deactivation of the silica surface is critical to minimize residual silanol interactions that cause amine adsorption.

  • Internal Standard (IS): An internal standard such as N-methyl-octylamine or a similar stable amine not present in the sample is used. The IS corrects for variations in injection volume and derivatization efficiency, ensuring higher accuracy and precision.

Workflow for GC Quantification

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_quant Quantification p1 Accurately weigh sample and dissolve in aprotic solvent (e.g., Dichloromethane) p2 Add Internal Standard (IS) solution p1->p2 d1 Add derivatizing agent (e.g., TFAA) and catalyst (e.g., Pyridine) p2->d1 d2 Heat at 60-70°C for 20 min d1->d2 a1 Inject 1 µL of the derivatized sample d2->a1 a2 Separation on base-deactivated column a1->a2 a3 Detection by FID or MS a2->a3 q1 Integrate peak areas of analyte derivative and IS a3->q1 q2 Calculate concentration using a calibration curve (Analyte/IS Area Ratio vs. Conc.) q1->q2

Caption: Workflow for GC quantification of (1-Fluorocyclobutyl)methanamine.

Detailed Protocol: GC-FID/MS
  • Preparation of Standards and Samples:

    • Prepare a stock solution of (1-Fluorocyclobutyl)methanamine (e.g., 1 mg/mL) in a suitable aprotic solvent like dichloromethane or ethyl acetate.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare an internal standard (IS) stock solution (e.g., N-methyl-octylamine at 1 mg/mL).

    • For each standard and sample, pipette 500 µL into a 2 mL autosampler vial.

    • Add 50 µL of the IS solution to each vial.

  • Derivatization Procedure:

    • To each vial, add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vials tightly.

    • Heat the vials in a heating block or oven at 70°C for 20 minutes.

    • Allow the vials to cool to room temperature before placing them in the autosampler.

  • Instrumental Conditions:

ParameterGC-FIDGC-MS
GC System Agilent 8890 or equivalentAgilent 8890/5977 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C250 °C
Injection Mode Split (20:1)Split (20:1)
Injection Volume 1 µL1 µL
Carrier Gas Helium, constant flow at 1.2 mL/minHelium, constant flow at 1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Detector FID at 300 °CMS Transfer Line: 280 °C, Ion Source: 230 °C
MS Parameters N/AEI mode (70 eV), Scan range: 40-400 amu
  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be >0.995.

    • Quantify the (1-Fluorocyclobutyl)methanamine in unknown samples using the regression equation. For MS, quantification can be performed using extracted ion chromatograms (EIC) of characteristic ions for improved selectivity. The nitrogen rule suggests the molecular ion will have an odd mass.[9][10]

Typical Validation Parameters
ParameterTypical Value
Linearity (r²) > 0.995
LOD 0.1 - 1 µg/mL
LOQ 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

HPLC Method with Pre-column Derivatization

High-Performance Liquid Chromatography is a powerful alternative, particularly for less volatile impurities or when the analyte is in a complex, non-volatile matrix. The primary obstacle for HPLC analysis of (1-Fluorocyclobutyl)methanamine is its lack of a UV-absorbing chromophore.[3][11] This is overcome by pre-column derivatization to attach a fluorescent or UV-active tag to the primary amine.[12]

Causality of Method Choices:

  • Derivatization Agent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) is an ideal choice.[12] It reacts specifically and rapidly with primary amines at room temperature to form a highly fluorescent isoindole derivative. This provides excellent sensitivity and selectivity, as OPA itself is not fluorescent and does not interfere with the chromatogram.

  • Column Selection: A reversed-phase C18 column is used. The derivatization significantly increases the hydrophobicity of the analyte, making it well-suited for retention and separation on a C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or acetate buffer, pH ~6.5) is employed. The acidic pH ensures the stability of the derivative and provides good peak shape.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Automated Derivatization (Autosampler) cluster_analysis HPLC Analysis cluster_quant Quantification p1 Dissolve sample in diluent (e.g., Water/ACN). Prepare standards. d1 Aspirate Borate Buffer d2 Aspirate Sample/Standard d1->d2 d3 Aspirate OPA/Thiol Reagent d2->d3 d4 Mix and react for 1-2 min in sample loop d3->d4 a1 Inject derivative onto C18 column d4->a1 a2 Gradient elution with ACN/Buffer mobile phase a1->a2 a3 Detection by Fluorescence (FLD) or UV (DAD) a2->a3 q1 Integrate peak area of the analyte derivative a3->q1 q2 Calculate concentration using an external standard calibration curve q1->q2 cluster_prep cluster_prep cluster_deriv cluster_deriv cluster_prep->cluster_deriv

Caption: Workflow for HPLC quantification using pre-column derivatization.

Detailed Protocol: HPLC-FLD/UV
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with 45% KOH.

    • OPA/Thiol Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 4.5 mL of the 0.4 M Borate Buffer and 50 µL of 3-mercaptopropionic acid. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.

  • Preparation of Standards and Samples:

    • Prepare a stock solution (e.g., 100 µg/mL) of (1-Fluorocyclobutyl)methanamine in a water/acetonitrile (50:50) mixture.

    • Create calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).

    • Dissolve unknown samples in the same diluent to an expected concentration within the calibration range.

  • Derivatization Procedure (Automated in Autosampler):

    • Program the autosampler to perform the following sequence for each injection:

      • Draw 10 µL of OPA/Thiol Reagent.

      • Draw 5 µL of the sample or standard.

      • Mix in the needle or loop for 1 minute.

      • Inject the entire mixture.

    • Note: The reaction is rapid. Consistent timing between mixing and injection is key to reproducibility. An external standard approach is typically sufficient, but for highest precision, an internal standard (another primary amine that separates from the analyte) can be used.

  • Instrumental Conditions:

ParameterHPLC-FLD/UV
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-16 min: 70-30% B; 16-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 15 µL (total from derivatization)
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm
DAD/UV Detector 338 nm
Typical Validation Parameters
ParameterTypical Value
Linearity (r²) > 0.998
LOD 1 - 10 ng/mL (FLD)
LOQ 5 - 50 ng/mL (FLD)
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration without the need for a specific reference standard of the analyte itself. Quantification is achieved by comparing the integral of a specific analyte resonance to the integral of a known amount of a certified internal standard.

Causality of Method Choices:

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a certified internal standard of known purity and concentration, the concentration of the analyte can be calculated directly.

  • Internal Standard Selection: A suitable internal standard (e.g., maleic acid, dimethyl sulfone) must be chosen. It should be stable, non-volatile, have high purity, and possess sharp, simple resonances (ideally singlets) that are well-resolved from any analyte or solvent signals.

  • ¹H vs ¹⁹F qNMR: Both proton (¹H) and fluorine (¹⁹F) qNMR are viable. ¹H qNMR is generally more sensitive and common. The -CH₂- group adjacent to the nitrogen would provide a distinct signal. ¹⁹F qNMR offers a simpler spectrum with a wide chemical shift range and no background, making it highly selective for quantifying fluorinated species.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and standard is crucial. This ensures complete relaxation of all relevant nuclei between scans, which is a prerequisite for accurate integration and quantification.

Detailed Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (1-Fluorocyclobutyl)methanamine sample into a clean vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 700 µL) of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube. Ensure complete dissolution.

  • Instrumental Conditions (400 MHz Spectrometer):

ParameterValue
Nucleus ¹H
Solvent D₂O
Temperature 298 K (25 °C)
Pulse Program Standard 90° pulse (e.g., zg30)
Number of Scans 16 - 64 (depending on concentration)
Relaxation Delay (D1) 30 seconds (or 5 x longest T₁)
Acquisition Time ~4 seconds
Spectral Width ~20 ppm
  • Data Processing and Quantification:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂- protons) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid, which appear as a singlet).

    • Calculate the concentration using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • C_analyte: Purity or concentration of the analyte

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., N_analyte = 2 for -CH₂NH₂)

    • MW: Molecular weight

    • m: Mass

    • P_IS: Purity of the internal standard

Method Validation and Selection

All analytical methods intended for use in regulated environments must be validated according to guidelines such as ICH Q2(R2). Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Method Selection Guide
MethodPrimary AdvantagePrimary DisadvantageBest For...
GC-FID/MS High resolution, robust, suitable for volatile impurities.Requires derivatization, potential for thermal degradation.Purity analysis, reaction monitoring, identification of volatile byproducts.
HPLC-FLD Very high sensitivity and selectivity.Requires derivatization, OPA derivative can be unstable.Trace-level quantification in complex matrices (e.g., biological fluids, environmental samples).
¹H-qNMR Absolute quantification without a specific reference standard, high precision.Lower sensitivity than chromatographic methods, requires more sample.Purity assessment of neat materials, certification of reference standards.

References

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. [Link]

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  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (2013). Optimization and Automation of Quantitative NMR Data Extraction. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

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Application

Application Notes and Protocols: (1-Fluorocyclobutyl)methanamine in the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Incorporation of Fluorinated Moieties in GPCR Ligand Design G Protein-Coupled Receptors (GPCRs) represent one of the most import...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorinated Moieties in GPCR Ligand Design

G Protein-Coupled Receptors (GPCRs) represent one of the most important and largest families of drug targets.[1][2] The design of novel ligands with improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. A key strategy in achieving these improvements is the introduction of fluorine atoms into the ligand structure. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties by altering its conformation, pKa, metabolic stability, and binding affinity.[3][4] The (1-Fluorocyclobutyl)methanamine moiety has emerged as a valuable building block in this context, offering a unique combination of a rigid cyclobutane scaffold and a strategically placed fluorine atom.

This application note provides a detailed guide on the utilization of (1-Fluorocyclobutyl)methanamine in the synthesis of GPCR ligands, with a focus on its role as a bioisosteric replacement for other chemical groups. We will explore the rationale behind its use, provide a representative synthetic protocol for a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, and discuss the structure-activity relationship (SAR) implications.

The Rationale for Employing the (1-Fluorocyclobutyl)methanamine Moiety

The cyclobutane ring offers a greater degree of three-dimensionality compared to linear alkyl chains or planar aromatic rings, which can be advantageous for optimizing ligand-receptor interactions.[5][6] The introduction of a fluorine atom onto this rigid scaffold provides several key benefits:

  • Modulation of Physicochemical Properties: The fluorine atom can significantly alter the lipophilicity and basicity of the adjacent amine. This can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating a fluorinated group can block potential sites of metabolism, thereby increasing the compound's half-life.[5]

  • Improved Binding Affinity and Selectivity: The fluorine atom can engage in favorable non-covalent interactions within the receptor binding pocket, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency. Furthermore, the unique steric and electronic profile of the fluorocyclobutyl group can enhance selectivity for the target receptor over other related GPCRs.[1]

  • Bioisosteric Replacement: The (1-Fluorocyclobutyl)methanamine moiety can serve as a bioisostere for other groups commonly found in GPCR ligands, such as gem-dimethyl or isopropyl groups.[7][8] This substitution can lead to improved properties while maintaining the overall binding mode.

Synthesis of (1-Fluorocyclobutyl)methanamine Hydrochloride: A Key Building Block

The successful incorporation of the (1-Fluorocyclobutyl)methanamine moiety into a target ligand begins with the efficient synthesis of the building block itself. A common route involves the preparation of (1-fluorocyclobutyl)methanol from cyclobutanone, followed by its conversion to the corresponding amine.

Protocol 1: Synthesis of (1-Fluorocyclobutyl)methanol

This protocol outlines a two-step synthesis starting from commercially available cyclobutanone.

Step 1: Synthesis of 1-(trimethylsilyloxy)cyclobutanecarbonitrile

Reagent/SolventMolecular WeightQuantityMoles
Cyclobutanone70.09 g/mol 10.0 g0.143
Trimethylsilyl cyanide99.22 g/mol 15.6 g0.157
Zinc iodide (catalyst)319.22 g/mol 0.46 g0.0014
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a stirred solution of cyclobutanone (10.0 g, 0.143 mol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add zinc iodide (0.46 g, 0.0014 mol).

  • Slowly add trimethylsilyl cyanide (15.6 g, 0.157 mol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain crude 1-(trimethylsilyloxy)cyclobutanecarbonitrile, which is used in the next step without further purification.

Step 2: Synthesis of (1-Fluorocyclobutyl)methanol

Reagent/SolventMolecular WeightQuantityMoles
Crude 1-(trimethylsilyloxy)cyclobutanecarbonitrile~169.3 g/mol ~24.2 g~0.143
Diethylaminosulfur trifluoride (DAST)161.2 g/mol 25.3 g0.157
Dichloromethane (DCM)-150 mL-
Lithium aluminum hydride (LAH), 1 M in THF-157 mL0.157
Tetrahydrofuran (THF)-100 mL-

Procedure:

  • Dissolve the crude 1-(trimethylsilyloxy)cyclobutanecarbonitrile in dichloromethane (150 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DAST (25.3 g, 0.157 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-fluorocyclobutanecarbonitrile.

  • Dissolve the crude nitrile in anhydrous tetrahydrofuran (100 mL) and cool to 0 °C.

  • Slowly add a 1 M solution of lithium aluminum hydride in THF (157 mL, 0.157 mol).

  • Stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (1-fluorocyclobutyl)methanol.

Protocol 2: Synthesis of (1-Fluorocyclobutyl)methanamine Hydrochloride

This protocol describes the conversion of the alcohol to the desired amine hydrochloride.[9][10][11]

Reagent/SolventMolecular WeightQuantityMoles
(1-Fluorocyclobutyl)methanol104.12 g/mol 5.0 g0.048
Diphenylphosphoryl azide (DPPA)275.2 g/mol 14.5 g0.053
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24 g/mol 8.0 g0.053
Toluene-100 mL-
Triphenylphosphine262.29 g/mol 13.9 g0.053
Water-10 mL-
Hydrochloric acid, 4 M in dioxane-15 mL0.060
Diethyl ether-100 mL-

Procedure:

  • To a solution of (1-fluorocyclobutyl)methanol (5.0 g, 0.048 mol) in toluene (100 mL), add DPPA (14.5 g, 0.053 mol) and DBU (8.0 g, 0.053 mol).

  • Heat the mixture to 80 °C and stir for 3 hours.

  • Cool the reaction to room temperature and add triphenylphosphine (13.9 g, 0.053 mol) followed by water (10 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and add 4 M HCl in dioxane (15 mL, 0.060 mol).

  • Stir for 30 minutes, and collect the resulting precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield (1-Fluorocyclobutyl)methanamine hydrochloride as a white solid.[12][13][14]

Application in GPCR Ligand Synthesis: A Representative CGRP Receptor Antagonist

The Calcitonin Gene-Related Peptide (CGRP) receptor, a class B GPCR, is a validated target for the treatment of migraine.[15][16][17] Several small molecule CGRP antagonists have been developed, and the incorporation of fluorinated moieties has been a key strategy in their design. The following protocol describes a representative synthesis of a CGRP receptor antagonist incorporating the (1-Fluorocyclobutyl)methanamine building block, based on procedures outlined in the patent literature (e.g., WO 2012/061244 A1).

Protocol 3: Synthesis of a CGRP Receptor Antagonist

Step 1: Reductive Amination

Reagent/SolventMolecular WeightQuantityMoles
Aldehyde Intermediate(Structure specific)1.0 eq-
(1-Fluorocyclobutyl)methanamine hydrochloride139.60 g/mol 1.1 eq-
Sodium triacetoxyborohydride211.94 g/mol 1.5 eq-
Dichloromethane (DCM)-(Sufficient volume)-
Triethylamine (TEA)101.19 g/mol 1.2 eq-

Procedure:

  • To a solution of the aldehyde intermediate in dichloromethane, add (1-Fluorocyclobutyl)methanamine hydrochloride and triethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to afford the desired secondary amine.

Step 2: Amide Coupling

Reagent/SolventMolecular WeightQuantityMoles
Secondary Amine from Step 1(Structure specific)1.0 eq-
Carboxylic Acid Intermediate(Structure specific)1.1 eq-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23 g/mol 1.2 eq-
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 2.0 eq-
N,N-Dimethylformamide (DMF)-(Sufficient volume)-

Procedure:

  • To a solution of the secondary amine from Step 1 and the carboxylic acid intermediate in DMF, add DIPEA and HATU.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final CGRP receptor antagonist.

Structure-Activity Relationship (SAR) Insights

The incorporation of the (1-Fluorocyclobutyl)methanamine moiety can provide valuable SAR insights.[1][18][19][20][21] By comparing the activity of analogs containing this group to those with other substituents (e.g., isopropyl, cyclopropyl, gem-dimethyl), researchers can probe the steric and electronic requirements of the receptor binding pocket.

MoietyKey FeaturesPotential Impact on GPCR Binding
(1-Fluorocyclobutyl)methyl Rigid, 3D structure; Fluorine as H-bond acceptor/dipole interactionFills specific hydrophobic pockets; Orientational constraint can improve affinity and selectivity.
Isopropyl Flexible; LipophilicCan adopt multiple conformations; May lead to lower selectivity.
Cyclopropylmethyl Rigid; Smaller than cyclobutylMay not optimally fill the binding pocket.
gem-Dimethylpropyl Steric bulk; LipophilicCan provide favorable van der Waals interactions but may introduce steric clashes.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a GPCR ligand using (1-Fluorocyclobutyl)methanamine.

G cluster_0 Building Block Synthesis cluster_1 GPCR Ligand Synthesis Cyclobutanone Cyclobutanone 1-(trimethylsilyloxy)cyclobutanecarbonitrile 1-(trimethylsilyloxy)cyclobutanecarbonitrile Cyclobutanone->1-(trimethylsilyloxy)cyclobutanecarbonitrile TMSCN, ZnI2 (1-Fluorocyclobutyl)methanol (1-Fluorocyclobutyl)methanol 1-(trimethylsilyloxy)cyclobutanecarbonitrile->(1-Fluorocyclobutyl)methanol 1. DAST 2. LAH (1-Fluorocyclobutyl)methanamine HCl (1-Fluorocyclobutyl)methanamine HCl (1-Fluorocyclobutyl)methanol->(1-Fluorocyclobutyl)methanamine HCl DPPA, DBU, PPh3, H2O, HCl Secondary Amine Secondary Amine (1-Fluorocyclobutyl)methanamine HCl->Secondary Amine Reductive Amination Aldehyde Intermediate Aldehyde Intermediate Aldehyde Intermediate->Secondary Amine Final GPCR Ligand Final GPCR Ligand Secondary Amine->Final GPCR Ligand Amide Coupling Carboxylic Acid Intermediate Carboxylic Acid Intermediate Carboxylic Acid Intermediate->Final GPCR Ligand G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Endogenous_Ligand Endogenous Ligand GPCR GPCR Endogenous_Ligand->GPCR Binds & Activates Antagonist Synthesized Antagonist Antagonist->GPCR Binds & Blocks G_Protein G Protein (Inactive) GPCR->G_Protein Activates G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active Effector Effector Enzyme G_Protein_Active->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: GPCR antagonist mechanism of action.

Conclusion

(1-Fluorocyclobutyl)methanamine is a valuable and versatile building block for the synthesis of novel GPCR ligands. Its unique structural and electronic properties can be leveraged to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates. The synthetic protocols and strategic insights provided in this application note are intended to guide researchers in the effective utilization of this important synthetic intermediate in their drug discovery programs.

References

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Method

Asymmetric Synthesis of Chiral (1-Fluorocyclobutyl)methanamine Derivatives

An Application Guide for Researchers Abstract The introduction of small, fluorinated aliphatic rings into molecular scaffolds is a powerful strategy in modern drug discovery. The 1-fluorocyclobutyl moiety, in particular,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The introduction of small, fluorinated aliphatic rings into molecular scaffolds is a powerful strategy in modern drug discovery. The 1-fluorocyclobutyl moiety, in particular, offers a unique combination of metabolic stability, conformational constraint, and lipophilicity modulation that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] When chirality is introduced, as in (1-Fluorocyclobutyl)methanamine, the resulting three-dimensional structure can lead to highly specific interactions with biological targets. This guide provides an in-depth exploration of two robust and complementary strategies for the asymmetric synthesis of these valuable chiral building blocks: biocatalytic transamination and rhodium-catalyzed asymmetric hydrogenation. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights to guide researchers in synthesizing these high-value compounds with high enantiopurity.

Introduction: The Strategic Value of Fluorinated Cyclobutylamines

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, primarily due to its ability to block metabolic pathways, modulate pKa, and improve binding affinity without significantly increasing steric bulk.[3] The cyclobutane ring serves as a versatile bioisostere for phenyl rings or gem-dimethyl groups, providing a defined three-dimensional vector for substituents while maintaining favorable physical properties.[2] The combination of these two features in chiral (1-Fluorocyclobutyl)methanamine derivatives creates a privileged scaffold for interrogating chiral binding pockets in enzymes and receptors.

However, the synthesis of these structures is non-trivial. The simultaneous and stereocontrolled installation of a fluorine atom and a chiral aminomethyl group onto a four-membered ring presents significant synthetic challenges. Direct, efficient, and highly enantioselective methods are required to avoid costly and low-yielding chiral resolutions. This guide focuses on two premier asymmetric strategies starting from a common, accessible prochiral ketone, 1-(1-fluorocyclobutyl)ethan-1-one.

G cluster_precursor Common Precursor cluster_bio Strategy 1: Biocatalysis cluster_chemo Strategy 2: Chemocatalysis Ketone 1-(1-fluorocyclobutyl)ethan-1-one (Prochiral Ketone) Transaminase ω-Transaminase (ω-TA) Asymmetric Amination Ketone->Transaminase One-Pot Transformation Imine Imine Formation Ketone->Imine Step 1 Product Chiral (1-Fluorocyclobutyl)methanamine Transaminase->Product Hydrogenation Rh-Catalyzed Asymmetric Hydrogenation Imine->Hydrogenation Step 2 Hydrogenation->Product + Deprotection

Figure 1: Overview of synthetic strategies for chiral (1-fluorocyclobutyl)methanamine.

Method 1: Biocatalytic Asymmetric Amination via ω-Transaminase

Biocatalysis offers an environmentally benign and exceptionally selective alternative to traditional chemical methods.[4] ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, creating a chiral amine.[5][6] This approach is highly attractive due to its operational simplicity (often run in aqueous buffers), mild reaction conditions, and typically outstanding enantioselectivity.[7][8]

Principle of Transamination: The "Ping-Pong Bi-Bi" Mechanism

The catalytic cycle of ω-TAs proceeds via a "ping-pong bi-bi" mechanism.[7] In the first half-reaction, the PLP cofactor, bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor (e.g., L-alanine or isopropylamine) to form a pyridoxamine phosphate (PMP) intermediate. In the second half-reaction, the prochiral ketone substrate enters the active site, and the amino group is transferred from PMP to the ketone, generating the chiral amine product and regenerating the PLP cofactor for the next cycle.[6]

G E_PLP Enzyme-PLP (Resting State) E_PMP Enzyme-PMP (Aminated Intermediate) E_PLP->E_PMP + Amine Donor - Ketone Byproduct E_PMP->E_PLP + Prochiral Ketone - Chiral Amine Product L1 First Half-Reaction L2 Second Half-Reaction

Figure 2: Simplified catalytic cycle of an ω-Transaminase.

Detailed Protocol 1: (S)-selective Amination of 1-(1-fluorocyclobutyl)ethan-1-one

This protocol describes a typical small-scale reaction using a commercially available, engineered (S)-selective ω-transaminase.

Materials:

  • 1-(1-fluorocyclobutyl)ethan-1-one (Substrate)

  • Isopropylamine (Amine Donor)

  • ω-Transaminase (e.g., Codexis ATA-256 or equivalent)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • D-Lactic dehydrogenase (LDH) and Glucose dehydrogenase (GDH) (optional, for equilibrium shift)

  • D-Glucose (optional)

  • NAD⁺ (optional)

Protocol:

  • Enzyme Solution Preparation: In a temperature-controlled vessel at 35°C, prepare a solution of 100 mM potassium phosphate buffer (pH 8.5). Add PLP to a final concentration of 1 mM and stir until dissolved.

  • Reaction Mixture Assembly: To the buffer solution, add the ω-transaminase to a final concentration of 2-5 mg/mL.

  • Substrate Addition: The ketone substrate is often poorly soluble in aqueous media. Prepare a stock solution of 1-(1-fluorocyclobutyl)ethan-1-one in DMSO. Add this stock solution to the reaction mixture to achieve a final ketone concentration of 50-100 mM and a final DMSO co-solvent concentration of 10-25% (v/v).[4]

    • Expert Insight: DMSO is a crucial co-solvent that enhances substrate solubility and can improve enzyme activity and stability, but concentrations above 30% may become inhibitory.[4]

  • Initiation: Add isopropylamine as the amine donor to a final concentration of 0.5 - 1.0 M. The byproduct of this donor is acetone, which is volatile and helps drive the reaction equilibrium forward.

  • Equilibrium Shift (Optional but Recommended): To further drive the reaction to completion, an enzymatic acetone removal system can be employed. Add GDH (5 U/mL), LDH (5 U/mL), Glucose (1.2 eq to ketone), and NAD⁺ (1 mM). This system consumes the acetone byproduct.

  • Incubation: Seal the vessel and incubate at 35-45°C with gentle agitation (e.g., 150 rpm) for 18-24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC or GC for substrate consumption and product formation.

  • Work-up and Purification: a. Once the reaction reaches completion (>95% conversion), cool the mixture to room temperature. b. Adjust the pH to >11 with 5M NaOH to ensure the amine product is in its free base form. c. Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane (3 x 1 volume). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine. e. Further purification can be achieved by distillation or column chromatography if necessary.

Expected Performance & Data

The performance of biocatalytic transamination is highly dependent on the specific enzyme variant and reaction conditions. Engineered enzymes often provide superior results.

Enzyme SourceSubstrate Conc. (mM)Co-solventTime (h)Conversion (%)e.e. (%)
Engineered ω-TA7520% DMSO20>99%>99.5% (S)
Wild-type ω-TA5010% DMSO24~65%>98% (S)
Engineered ω-TA (R-selective)7520% DMSO20>99%>99.5% (R)

Data presented is representative and based on typical outcomes for engineered transaminases.

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used transformation in industrial synthesis, capable of producing chiral molecules with exceptional enantioselectivity.[9] For the synthesis of chiral amines, this typically involves the reduction of a prochiral imine or enamine precursor using a chiral rhodium or iridium catalyst.[10] This method is valued for its high turnover numbers and broad substrate scope.

Principle of Asymmetric Hydrogenation

The process involves two key steps: the formation of a prochiral imine from the ketone precursor, followed by its enantioselective reduction. In the hydrogenation step, the imine substrate coordinates to a chiral rhodium complex. The chiral ligand, typically a bidentate phosphine, creates a chiral environment around the metal center. This forces the delivery of hydrogen from one specific face of the C=N double bond, leading to the preferential formation of one enantiomer of the amine product.[11]

Detailed Protocol 2: Synthesis via Asymmetric Hydrogenation of an N-Sulfonyl Imine

This protocol outlines a two-step sequence involving imine formation and subsequent hydrogenation.

Step A: Formation of N-(tert-Butylsulfonyl)imine

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 1-(1-fluorocyclobutyl)ethan-1-one (1.0 eq), tert-butanesulfinamide (1.05 eq), and toluene (approx. 0.2 M).

  • Catalyst: Add titanium(IV) ethoxide (1.5 eq) as a Lewis acid catalyst and water scavenger.

  • Reaction: Heat the mixture to reflux for 12-18 hours, azeotropically removing water.

  • Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, quench with brine, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure imine.

Step B: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • N-(tert-Butylsulfonyl)imine from Step A

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R,R)-Me-DuPhos or other suitable chiral phosphine ligand

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Protocol:

  • Catalyst Preparation (in a glovebox): In a vial, dissolve [Rh(COD)₂]BF₄ (0.005 eq) and the chiral ligand (0.0055 eq) in degassed methanol. Stir for 20 minutes to form the active catalyst complex.

  • Reaction Setup: In a high-pressure autoclave, dissolve the N-sulfonyl imine (1.0 eq) in degassed methanol.

  • Initiation: Transfer the prepared catalyst solution to the autoclave via cannula.

  • Hydrogenation: Seal the autoclave, purge several times with H₂ gas, and then pressurize to 10 bar (150 psi). Stir the reaction at room temperature for 16-24 hours.

    • Expert Insight: The choice of ligand is critical and dictates the enantioselectivity. Pressure and temperature can influence reaction rate and, occasionally, selectivity. The sulfinyl group on the imine acts as a coordinating group, aiding in achieving high stereocontrol.

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add hydrochloric acid (4M in dioxane, 3.0 eq). Stir at room temperature for 2 hours.

  • Purification: Concentrate the mixture, then partition between water and diethyl ether. Basify the aqueous layer (pH > 11) with NaOH and extract with dichloromethane. Dry the organic layers and concentrate to yield the chiral amine.

Expected Performance & Data

Performance is highly dependent on the catalyst system.

LigandPressure (bar)Temp (°C)Yield (%)e.e. (%)
(R,R)-Me-DuPhos1025~95%>98% (R)
(S,S)-Et-FerroTANE1525~92%>97% (S)
Other Josiphos-type1025~90-98%>95%

Data is representative of high-performing rhodium-based catalyst systems for this type of transformation.

Analytical Characterization: Chiral HPLC

Confirming the enantiomeric excess (e.e.) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Protocol 3: Determination of Enantiomeric Excess

  • Derivatization (Optional but Recommended): To improve peak shape and UV detection, the chiral amine can be derivatized. A common method is to react a small sample of the amine with 3,5-dinitrobenzoyl chloride in the presence of triethylamine to form the corresponding amide.

  • Column: A chiral stationary phase column is required. Common choices include Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: A mixture of hexanes and isopropanol is typically used. For the dinitrobenzoyl derivative, a mobile phase of 90:10 (Hexane:IPA) at a flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at 254 nm.

  • Analysis: Inject the derivatized sample. The two enantiomers will elute at different retention times. The e.e. is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Conclusion and Outlook

Both biocatalytic transamination and rhodium-catalyzed asymmetric hydrogenation represent state-of-the-art methods for producing chiral (1-Fluorocyclobutyl)methanamine derivatives with excellent enantiopurity.

  • ω-Transaminases offer a "greener," operationally simpler, one-pot process under mild aqueous conditions, making it highly attractive for sustainable manufacturing. The primary investment is in the cost of the engineered enzyme.

  • Asymmetric Hydrogenation provides a more traditional, robust chemical approach that benefits from a wider range of available catalysts and solvents, offering flexibility. However, it requires a multi-step process, handling of pyrophoric/precious metal catalysts, and high-pressure equipment.

The choice between these methods will depend on factors such as scale, cost, available equipment, and desired enantiomer. As the demand for complex, three-dimensional fluorinated building blocks continues to grow in drug discovery, the development and refinement of such powerful asymmetric methods will remain a critical area of research.

References

  • Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. Vertex AI Search.
  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroaryl
  • ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Semantic Scholar.
  • Transaminases for Chiral Amine Synthesis. PubMed.
  • Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex.
  • Transaminases for chiral amine synthesis | Request PDF.
  • (PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. PubMed.
  • Iridium-catalyzed Acid-Assisted Asymmetric Hydrogenation of Oximes to Hydroxylamines. Science.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Tactical Applications of Fluorine in Drug Design and Development.

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Application

Application Notes and Protocols: A Scalable Synthesis of (1-Fluorocyclobutyl)methanamine for Preclinical Advancement

Abstract This document provides a comprehensive guide to the scale-up synthesis of (1-Fluorocyclobutyl)methanamine, a critical building block in contemporary medicinal chemistry. The strategic incorporation of the fluoro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the scale-up synthesis of (1-Fluorocyclobutyl)methanamine, a critical building block in contemporary medicinal chemistry. The strategic incorporation of the fluorocyclobutyl motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide details a robust and scalable synthetic route, moving from conceptualization to practical, step-by-step protocols suitable for producing preclinical quantities of the target compound. We will delve into the rationale behind the chosen synthetic strategy, address key safety considerations for handling fluorinating agents[2][3][4], and provide detailed analytical methods for ensuring the quality and purity of the final product.

Introduction: The Strategic Value of Fluorinated Motifs in Drug Discovery

The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1][4] The 1-fluorocyclobutyl group, in particular, offers a unique three-dimensional conformation that can effectively explore chemical space and optimize ligand-protein interactions. (1-Fluorocyclobutyl)methanamine serves as a key intermediate, enabling the facile incorporation of this valuable moiety into a wide array of potential therapeutic agents. The development of a scalable and cost-effective synthesis is therefore paramount for advancing drug candidates bearing this group through preclinical trials.

Strategic Selection of the Synthetic Pathway

Several synthetic routes to (1-Fluorocyclobutyl)methanamine were evaluated for their scalability, safety, and efficiency. The selected pathway, proceeding through a nitrile intermediate, was chosen for its reliable and well-documented transformations, minimizing the use of hazardous reagents where possible and offering a clear path to scale-up.

DOT Diagram: Overall Synthetic Workflow

G A Cyclobutanone B 1-Cyanocyclobutanol A->B  Cyanation C 1-Fluorocyclobutanecarbonitrile B->C  Fluorination D (1-Fluorocyclobutyl)methanamine C->D  Reduction

Caption: Synthetic route from Cyclobutanone to (1-Fluorocyclobutyl)methanamine.

Detailed Synthesis Protocols

This section provides detailed, step-by-step procedures for the multi-gram synthesis of (1-Fluorocyclobutyl)methanamine.

Safety First: Handling Fluorinating Agents

The synthesis involves the use of fluorinating agents, which are hazardous and require strict safety protocols.[2][3][4]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves. Double-gloving is recommended.[2]

  • Ventilation: All manipulations involving fluorinating agents must be conducted in a certified chemical fume hood with excellent airflow.

  • Emergency Preparedness: Have a 2.5% calcium gluconate gel readily available for immediate application in case of skin contact with hydrofluoric acid (HF), which can be generated from some fluorinating agents.[3] An emergency shower and eyewash station must be accessible.

  • Waste Disposal: All fluorinated waste must be segregated and disposed of according to institutional and environmental regulations.

Step 1: Synthesis of 1-Fluorocyclobutanecarbonitrile

This initial step involves the formation of a cyanohydrin followed by fluorination.

DOT Diagram: Step 1 Experimental Workflow

G cluster_0 Cyanohydrin Formation cluster_1 Fluorination cluster_2 Work-up and Purification A Charge reactor with Cyclobutanone and Trimethylsilyl cyanide (TMSCN) B Add Zinc Iodide (ZnI2) catalyst A->B C Stir at room temperature B->C D Cool reaction mixture to 0 °C E Slowly add Diethylaminosulfur trifluoride (DAST) D->E F Warm to room temperature and stir E->F G Quench with saturated NaHCO3 solution H Extract with Dichloromethane (DCM) G->H I Dry organic layer and concentrate H->I J Purify by vacuum distillation I->J

Caption: Workflow for the synthesis of 1-Fluorocyclobutanecarbonitrile.

Protocol:

  • To a stirred solution of cyclobutanone (1.0 eq) in dichloromethane (DCM, 5 vol) under a nitrogen atmosphere, add trimethylsilyl cyanide (1.2 eq).

  • Add a catalytic amount of zinc iodide (0.1 eq) and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 3 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-fluorocyclobutanecarbonitrile as a colorless oil.

Parameter Value
Typical Scale 50 g
Yield 65-75%
Purity (GC-MS) >98%
Step 2: Reduction of 1-Fluorocyclobutanecarbonitrile to (1-Fluorocyclobutyl)methanamine

The final step is the reduction of the nitrile to the primary amine.

Protocol:

  • In a suitably sized reactor, prepare a solution of 1-fluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LAH) (2.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude amine by vacuum distillation to yield (1-Fluorocyclobutyl)methanamine as a colorless liquid.

Parameter Value
Typical Scale 25 g
Yield 80-90%
Purity (¹H NMR, ¹³C NMR) >99%

Analytical Characterization

Ensuring the purity and identity of the final compound is crucial for preclinical studies. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment, especially if the compound is to be derivatized.

  • Karl Fischer Titration: To determine the water content.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of (1-Fluorocyclobutyl)methanamine. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce multi-gram quantities of this valuable building block for the advancement of their preclinical candidates. The use of continuous flow technology could be explored for even safer and more efficient production on a larger scale.[5][6][7]

References

  • Purdue University Department of Chemistry. Fluorine Safety. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorination. Available from: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology (includes supporting information). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

  • HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Available from: [Link]

  • USC Stevens Center for Innovation. Synthesis of Highly Fluorinated Amines for Use in Polymers and Biomaterials. Available from: [Link]

  • All About Drugs. Flow Synthesis of Fluorinated α-Amino Acids. Available from: [Link]

  • Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Available from: [Link]

  • ACS Publications. Scale-Up Synthesis of 1‑Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Available from: [Link]

Sources

Method

Fluorination Techniques for Cyclobutane-Containing Synthons: Application Notes and Protocols

Abstract The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery.[1][2] Fluorinated cyclobutane moieties, in particular, are increasingly sought-after sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery.[1][2] Fluorinated cyclobutane moieties, in particular, are increasingly sought-after synthons due to the unique conformational constraints imposed by the cyclobutane ring combined with the profound electronic effects of fluorine.[3][4] This guide provides a comprehensive overview of contemporary fluorination techniques applicable to cyclobutane-containing molecules. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting. We will explore key strategies including nucleophilic and electrophilic fluorination, as well as emerging late-stage functionalization approaches, providing a practical framework for the synthesis of these high-value chemical building blocks.

The Ascendancy of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into a drug candidate can dramatically modulate its pharmacological profile.[1][5] Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[6] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[6]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH.[5][6] This, in turn, affects solubility, membrane permeability, and binding interactions.[1]

  • Improved Binding Affinity: The small van der Waals radius of fluorine, comparable to that of hydrogen, allows it to act as a "super-hydrogen" without introducing significant steric hindrance.[5][7] Its electronic properties can lead to favorable electrostatic and hydrogen-bond interactions with target proteins, enhancing binding affinity and selectivity.[1][7]

The cyclobutane ring, a strained four-membered carbocycle, offers a rigid scaffold that can lock in specific molecular conformations.[4][8] This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal interaction with its biological target. The combination of the cyclobutane framework with fluorine substitution provides a powerful strategy for creating novel chemical entities with desirable drug-like properties.[4]

Strategic Approaches to the Fluorination of Cyclobutane Scaffolds

The choice of fluorination strategy is dictated by the substrate's electronic properties and the desired regioselectivity. The primary methods can be broadly categorized as nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination: The Power of F⁻

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻).[9] This SN2 or SNAr-type reaction is a cornerstone of organofluorine chemistry.[10]

Causality Behind Experimental Choices:

  • Fluoride Source: The choice of fluoride salt is critical. Anhydrous tetralkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), are often preferred in organic solvents due to their increased nucleophilicity compared to alkali metal fluorides like KF and CsF.[9][10] The latter often require phase-transfer catalysts to enhance their solubility and reactivity.[10]

  • Leaving Group: A good leaving group is essential for efficient SN2 displacement. For cyclobutanol derivatives, activation of the hydroxyl group to a tosylate or mesylate is a common and effective strategy.

  • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are typically used to solvate the cation of the fluoride salt, leaving a "naked" and highly reactive fluoride anion.[9][10]

Workflow for Nucleophilic Fluorination of a Cyclobutanol Derivative:

G cluster_0 Activation cluster_1 Fluorination A Cyclobutanol Derivative B Tosylation/Mesylation (TsCl or MsCl, Base) A->B Activation of -OH C Cyclobutyl Tosylate/Mesylate E Fluorinated Cyclobutane C->E SN2 Displacement D Fluoride Source (e.g., TBAF) D->E

Caption: Workflow for nucleophilic fluorination of a cyclobutanol.

Protocol 1: Nucleophilic Fluorination of 3-(Trifluoromethyl)cyclobutanol

This protocol details the conversion of a cyclobutanol to its corresponding fluoride via a tosylate intermediate.

Part A: Tosylation of 3-(Trifluoromethyl)cyclobutanol

Materials:

  • 3-(Trifluoromethyl)cyclobutanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)cyclobutanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutyl tosylate. Purification can be achieved via column chromatography on silica gel.

Part B: Fluorination of 3-(Trifluoromethyl)cyclobutyl Tosylate

Materials:

  • 3-(Trifluoromethyl)cyclobutyl tosylate

  • Anhydrous Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF is commercially available)

  • Anhydrous Acetonitrile (MeCN) or THF

  • Diatomaceous earth (Celite®)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cyclobutyl tosylate (1.0 eq) in anhydrous MeCN or THF.

  • Add anhydrous TBAF (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Resuspend the residue in diethyl ether or ethyl acetate and filter through a pad of Celite® to remove TBAF salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired fluorinated cyclobutane.

Electrophilic Fluorination: Taming "F⁺"

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺" equivalent).[11][12] This approach is particularly useful for the fluorination of enolates, silyl enol ethers, and electron-rich aromatic systems.[13]

Causality Behind Experimental Choices:

  • Fluorinating Reagent: Reagents with a nitrogen-fluorine (N-F) bond are the most common and user-friendly electrophilic fluorinating agents.[11][12] Selectfluor® (F-TEDA-BF₄) is a highly effective, stable, and commercially available option.[14][15] N-Fluorobenzenesulfonimide (NFSI) is another widely used alternative.[12]

  • Substrate Activation: For substrates like cyclobutanone, conversion to a more nucleophilic enolate or silyl enol ether is necessary to facilitate the reaction with the electrophilic fluorine source. The choice of base for enolate formation is crucial to control regioselectivity.

Workflow for Electrophilic Fluorination of a Cyclobutanone Derivative:

G cluster_0 Enolate Formation cluster_1 Fluorination A Cyclobutanone Derivative C Cyclobutane Enolate A->C B Base (e.g., LDA, NaHMDS) B->C E α-Fluorocyclobutanone C->E Electrophilic Attack D Electrophilic Fluorine Source (e.g., Selectfluor®, NFSI) D->E

Caption: Workflow for electrophilic fluorination of a cyclobutanone.

Protocol 2: Electrophilic Fluorination of 3-Phenylcyclobutanone using Selectfluor®

This protocol describes the synthesis of an α-fluorocyclobutanone from its corresponding ketone.

Materials:

  • 3-Phenylcyclobutanone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) (solution in THF)

  • Selectfluor® (F-TEDA-BF₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-phenylcyclobutanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA or NaHMDS (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF or DMF.

  • Add the Selectfluor® solution to the enolate solution dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-fluoro-3-phenylcyclobutanone.

Table 1: Comparison of Fluorination Techniques for Cyclobutane Synthons

TechniqueSubstrate TypeCommon ReagentsKey AdvantagesKey Limitations
Nucleophilic Fluorination Alcohols (activated), Alkyl halidesTBAF, KF, CsFGood for sp³ centers; readily available reagents.Requires a good leaving group; potential for elimination side reactions.
Electrophilic Fluorination Ketones, Esters (as enolates), Electron-rich aromaticsSelectfluor®, NFSIMild conditions; high functional group tolerance.[14]Requires a nucleophilic substrate; regioselectivity can be a challenge.
Deoxyfluorination Alcohols, Carboxylic acidsDAST, Deoxo-Fluor®, PhenoFluor™Direct conversion of C-O to C-F bonds.Reagents can be hazardous; potential for rearrangements.
Late-Stage C-H Fluorination Complex molecules with accessible C-H bondsTransition metal catalysts, Photoredox catalystsFluorination of complex scaffolds at a late stage.[16][17]Often requires directing groups; can have limited scope and selectivity.[17]

Emerging Frontiers: Late-Stage Fluorination

A significant challenge in drug development is the ability to introduce fluorine into a complex, biologically active molecule at a late stage of the synthesis.[16][18] This allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.[18]

Key Approaches:

  • Transition Metal-Catalyzed Fluorination: Palladium, silver, and copper catalysts have been developed to mediate the fluorination of aryl and alkyl C-H bonds.[16][19] These methods often require directing groups to achieve site selectivity.

  • Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for generating radical intermediates that can be trapped by a fluorine source.[20] This approach can enable the fluorination of unactivated C-H bonds under mild conditions.[20]

While these methods are at the cutting edge of fluorination chemistry, their application to specific cyclobutane-containing synthons is an active area of research and often requires substrate-specific optimization.

Conclusion and Future Outlook

The fluorination of cyclobutane-containing synthons is a vibrant and evolving field, driven by the increasing demand for these unique building blocks in medicinal chemistry. The established methods of nucleophilic and electrophilic fluorination provide robust and reliable pathways to a wide range of fluorinated cyclobutanes. The continued development of late-stage fluorination techniques promises to further expand the synthetic toolbox, enabling the diversification of complex molecular architectures with unprecedented efficiency. As our understanding of the "fluorine effect" deepens, the rational design and synthesis of fluorinated cyclobutanes will undoubtedly play an even more critical role in the discovery of next-generation therapeutics.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2008). Organic Process Research & Development.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). Semantic Scholar.
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  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
  • Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.).
  • Fluorination methods for drug discovery and development. (2016). PubMed.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2020).
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  • Nuclophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Silver-Catalyzed Late-Stage Fluorination. (n.d.).
  • Recent advances in late-stage monofluorination of natural products and their derivatives. (2024). Royal Society of Chemistry.
  • Late-Stage Fluorination: From Fundamentals to Application. (2014).
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
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  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
  • Method for Nucleophilic Fluorination Advanced by Doyle Group. (2020). Princeton Chemistry.
  • Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. (n.d.). OUCI.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Fluorocyclobutyl)methanamine

Welcome to the technical support center for the synthesis of (1-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. Our goal is to provide you with a self-validating system of protocols and troubleshooting advice to ensure your success.

Introduction to the Challenges

The synthesis of (1-Fluorocyclobutyl)methanamine presents a unique set of challenges primarily stemming from two key structural features: the strained cyclobutane ring and the presence of a fluorine atom. The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening under certain reaction conditions[1][2][3][4][5]. Furthermore, the introduction and manipulation of the fluorine substituent require careful consideration of reagents and reaction parameters to avoid unwanted side reactions[5][6][7]. Finally, as with many primary amines, purification can be complicated by the basicity of the nitrogen atom[8][9].

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to (1-Fluorocyclobutyl)methanamine?

There are three primary and logical synthetic pathways to approach the synthesis of (1-Fluorocyclobutyl)methanamine:

  • Route A: Reductive Amination of 1-Fluorocyclobutanecarbaldehyde. This is often the most direct and efficient method, involving the one-pot reaction of the aldehyde with an ammonia source and a reducing agent[4][10][11][12][13].

  • Route B: Reduction of 1-Fluorocyclobutanecarbonitrile. This route involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.

  • Route C: Rearrangement of a 1-Fluorocyclobutanecarboxylic Acid Derivative. Methods like the Curtius, Hofmann, or Schmidt rearrangement can be employed on derivatives of 1-fluorocyclobutanecarboxylic acid.

Q2: What are the main stability concerns related to the cyclobutane ring during synthesis?

The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes[1][2][3][4][5]. Harsh reaction conditions, such as high temperatures or strongly acidic or basic environments, can promote ring-opening. It is crucial to select reagents and conditions that are mild enough to preserve the four-membered ring.

Q3: How does the fluorine substituent influence the reactivity of the molecule?

The highly electronegative fluorine atom can significantly impact the electronic properties of the cyclobutane ring and adjacent functional groups[1][7]. This can alter the reactivity of intermediates and the pKa of the final amine product. During synthesis, the C-F bond is generally robust; however, certain reagents might be incompatible.

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

Yes, working with fluorinating agents requires special care. Many fluorinating reagents are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. For specific safety information, always consult the Safety Data Sheet (SDS) for the reagents you are using.

Troubleshooting Guide: Common Synthetic Routes

This section provides detailed troubleshooting for the most common synthetic route: the reductive amination of 1-fluorocyclobutanecarbaldehyde.

Route A: Reductive Amination of 1-Fluorocyclobutanecarbaldehyde

This one-pot reaction is a popular choice for its efficiency. However, several issues can arise.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Purification Aldehyde 1-Fluorocyclobutanecarbaldehyde Imine Intermediate Imine/Iminium Ion Aldehyde->Imine Reaction with Ammonia Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product (1-Fluorocyclobutyl)methanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Workup Aqueous Work-up Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification G Start Reaction Complete? No_Product Low/No Product Start->No_Product No Side_Products Side Products Observed Start->Side_Products Yes, with side products Purification_Issue Purification Difficulty Start->Purification_Issue Yes, during purification Workup_Loss Product Loss During Work-up Start->Workup_Loss Yes, during work-up Check_Imine Check Imine Formation (e.g., by 1H NMR of a small aliquot) No_Product->Check_Imine Check_Reagent Verify Reducing Agent Activity Check_Imine->Check_Reagent Adjust_pH Optimize Reaction pH Check_Reagent->Adjust_pH Success Successful Synthesis Adjust_pH->Success Change_Reducer Use Milder Reducing Agent (NaBH3CN or NaBH(OAc)3) Side_Products->Change_Reducer Change_Reducer->Success Modify_Column Use Amine-Functionalized Silica or Add Amine to Eluent Purification_Issue->Modify_Column Modify_Column->Success Adjust_Workup_pH Ensure Aqueous Layer is Strongly Basic (pH > 12) Before Extraction Workup_Loss->Adjust_Workup_pH Adjust_Workup_pH->Success

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Purification of (1-Fluorocyclobutyl)methanamine

Welcome to the dedicated technical support resource for the synthesis and purification of (1-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis and purification of (1-Fluorocyclobutyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, we address common challenges and provide in-depth, field-tested solutions to enhance your experimental outcomes.

Introduction

(1-Fluorocyclobutyl)methanamine is a valuable primary amine incorporating a fluorinated cyclobutyl motif, a structural element of increasing importance in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. However, its synthesis and purification can present significant challenges, including low yields, formation of stubborn impurities, and difficulties in isolating the final product with high purity. This guide provides a troubleshooting framework to navigate these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yields in the synthesis of (1-Fluorocyclobutyl)methanamine can often be traced back to several critical factors, primarily related to the stability of intermediates and the specific reaction conditions employed.

Answer:

The primary synthetic routes to (1-Fluorocyclobutyl)methanamine typically involve the reduction of a corresponding nitrile or oxime, or a reductive amination of a ketone. Let's break down the common pitfalls in a typical reductive amination pathway from 1-fluorocyclobutanecarbaldehyde.

Causality Analysis:

  • Imine Formation Equilibrium: The initial formation of the imine intermediate from the aldehyde and ammonia (or an ammonia source) is a reversible reaction. Inefficient removal of water can shift the equilibrium back towards the starting materials, thus limiting the amount of imine available for reduction.

  • Reductant Reactivity and Stability: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity is highly dependent on the solvent and pH. In acidic conditions, it can decompose rapidly. Conversely, a reductant that is too mild may not efficiently reduce the imine. Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations as it is more stable in slightly acidic conditions which favor imine formation.

  • Side Reactions: The starting aldehyde is susceptible to side reactions such as aldol condensation or Cannizzaro reactions, especially under basic conditions. The desired amine product can also participate in side reactions, such as forming secondary amines if it reacts with the starting aldehyde.

Troubleshooting Protocol:

  • Optimize Imine Formation:

    • Water Removal: Incorporate a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, into the reaction mixture during imine formation.

    • pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation without promoting significant aldehyde degradation. Acetic acid is a common and effective choice.

  • Select the Appropriate Reducing Agent:

    • Switch to STAB: If you are using NaBH₄, consider switching to sodium triacetoxyborohydride. It is less sensitive to protic solvents and the mildly acidic conditions that favor imine formation.

    • Staged Addition: Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to manage the exotherm and minimize side reactions.

  • Reaction Condition Optimization:

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations. They are non-protic and effectively dissolve the reactants.

    • Temperature Control: Perform the imine formation at room temperature, then cool the reaction to 0 °C before adding the reducing agent.

Workflow Diagram: Optimized Reductive Amination

optimized_reductive_amination aldehyde 1-Fluorocyclobutyl- carbaldehyde imine Imine Intermediate aldehyde->imine ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine product (1-Fluorocyclobutyl)- methanamine imine->product stab Sodium Triacetoxyborohydride (STAB) stab->product conditions1 DCE, Acetic Acid MgSO4, RT conditions1->imine Imine Formation conditions2 0 °C to RT conditions2->product Reduction

Optimized two-step, one-pot reductive amination workflow.

Q2: I am observing a significant impurity with a similar polarity to my product, making purification by column chromatography difficult. What is this impurity and how can I remove it?

The presence of impurities with similar polarity to the desired amine is a frequent challenge, often leading to co-elution during chromatographic purification.

Answer:

The most common impurity of similar polarity is the corresponding secondary amine, bis((1-fluorocyclobutyl)methyl)amine. This impurity arises from the reaction of the newly formed primary amine product with the remaining starting aldehyde, followed by reduction.

Formation Mechanism:

  • (1-Fluorocyclobutyl)methanamine (product) + 1-Fluorocyclobutanecarbaldehyde (starting material) → Secondary Imine Intermediate

  • Secondary Imine Intermediate + Reducing Agentbis((1-fluorocyclobutyl)methyl)amine (impurity)

Mitigation and Removal Strategies:

  • Control Stoichiometry:

    • Use a slight excess of the ammonia source (e.g., 1.5-2.0 equivalents) to outcompete the primary amine product for the aldehyde.

    • Ensure the aldehyde is the limiting reagent.

  • Purification Strategy: Amine Scavenging:

    • If the impurity has already formed, a chemical purification method can be highly effective. The use of a solid-supported scavenger resin, such as an isocyanate resin, can selectively react with the primary amine.

    • Protocol: Purification via Isocyanate Resin:

      • Dissolve the crude product mixture in a suitable solvent (e.g., DCM).

      • Add isocyanate resin (approximately 1.5-2.0 equivalents relative to the estimated amount of primary amine).

      • Stir the mixture at room temperature for 2-4 hours. The primary amine will be covalently bound to the resin.

      • Filter the mixture to remove the resin-bound product. The secondary amine impurity will remain in the filtrate.

      • Wash the resin with DCM to remove any non-covalently bound impurities.

      • Cleave the desired primary amine from the resin using a mild acid solution (e.g., 2M HCl in diethyl ether or TFA in DCM).

      • Filter to remove the resin and concentrate the filtrate. Perform an aqueous workup with a base (e.g., NaOH) to neutralize the acid and extract the free primary amine.

Data Comparison: Purification Methods

Purification MethodProsConsTypical Purity
Standard Silica Gel Chromatography Widely available, well-understood.Poor separation of similarly polar amines, potential for product loss on column.85-95%
Reverse Phase HPLC High-resolution separation.Requires specialized equipment, expensive, limited by scale.>99%
Isocyanate Resin Scavenging High selectivity for primary amines, simple filtration-based removal.Requires specific resin, additional cleavage step.>98%
Q3: During the workup, I am experiencing significant product loss into the aqueous layer. How can I improve extraction efficiency?

The basic nature of the amine product means its solubility is highly dependent on the pH of the aqueous phase.

Answer:

(1-Fluorocyclobutyl)methanamine is a primary amine and will be protonated to form a water-soluble ammonium salt (R-NH₃⁺) in acidic or neutral aqueous solutions. This is a common cause of low recovery during extraction with organic solvents.

Troubleshooting Extraction:

  • Basify the Aqueous Layer: Before extracting with an organic solvent, ensure the aqueous layer is distinctly basic.

    • Procedure: Add a strong base, such as 1M or 2M sodium hydroxide (NaOH) solution, to the aqueous phase until the pH is >11. This can be confirmed with pH paper. This deprotonates the ammonium salt to the free amine (R-NH₂), which has significantly lower water solubility and will partition into the organic layer.

  • Choose the Right Extraction Solvent:

    • While DCM is a good reaction solvent, it is denser than water, which can sometimes complicate separations. Ethyl acetate (EtOAc) is a less dense and effective alternative for extraction.

    • For particularly stubborn emulsions or low recovery, using a more polar solvent like n-butanol can be effective, although its removal is more energy-intensive.

  • Increase Ionic Strength:

    • Saturate the aqueous layer with sodium chloride (NaCl) to create a brine solution. This "salting out" effect decreases the solubility of the organic amine in the aqueous phase, driving it into the organic layer.

Logical Flow of Extraction Optimization:

extraction_optimization start Aqueous Workup Mixture (Product as R-NH3+ salt) basify Adjust pH > 11 with NaOH start->basify Deprotonation salt_out Saturate with NaCl (Salting Out) basify->salt_out Decrease Aqueous Solubility extract Extract with Organic Solvent (e.g., EtOAc, 3x) salt_out->extract Partitioning dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Free Amine (R-NH2) concentrate->product

Systematic approach to maximizing amine extraction efficiency.

References

  • Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Salting Out. Chemistry LibreTexts. [Link]

Troubleshooting

Technical Support Center: Synthesis of (1-Fluorocyclobutyl)methanamine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of (1-Fluorocyclobutyl)methanamine. This document is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of (1-Fluorocyclobutyl)methanamine. This document is designed for researchers, medicinal chemists, and process development professionals. The cyclobutane motif is increasingly sought after in drug discovery to explore novel chemical space and "escape from flatland" chemistry.[1] The introduction of a fluorine atom can further enhance pharmacological properties such as metabolic stability and binding affinity.[2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the most common synthetic route: reductive amination. We will delve into the causality behind side-product formation and offer field-proven protocols to optimize your synthesis for purity and yield.

Section 1: The Primary Synthetic Route - Reductive Amination

The most versatile and widely employed method for preparing (1-Fluorocyclobutyl)methanamine is the one-pot reductive amination of 1-fluorocyclobutanecarbaldehyde.[2][4] This process involves the initial reaction of the aldehyde with an ammonia source to form an intermediate imine (or its protonated iminium ion), which is then reduced in situ to the target primary amine.

Reductive_Amination Aldehyde 1-Fluorocyclobutanecarbaldehyde Imine Imine Intermediate Aldehyde->Imine + pH 4-6 Ammonia Ammonia Source (e.g., NH4OAc, NH3) Ammonia->Imine Amine (1-Fluorocyclobutyl)methanamine (Target Product) Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Amine Reduction

Caption: General workflow for reductive amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is reductive amination the preferred method for this synthesis?

Reductive amination is favored due to its operational simplicity (often a one-pot reaction), high functional group tolerance, and the wide availability of reagents.[4] Alternative methods, such as the direct alkylation of ammonia, are notoriously difficult to control and often lead to significant amounts of over-alkylation products (secondary and tertiary amines).[5] Reductive amination provides a more controlled, chemoselective pathway to the desired primary amine.[4]

Q2: How does reaction pH influence the outcome?

The pH is a critical parameter. The initial step, imine formation, is acid-catalyzed but requires a free amine nucleophile.

  • Too Acidic (pH < 4): The ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), stalling or preventing imine formation.

  • Too Basic (pH > 8): The acid catalysis required for carbonyl activation and dehydration to the imine is insufficient.

  • Optimal Range (pH 4-6): This range provides a balance, ensuring sufficient acid catalysis while maintaining an adequate concentration of the free amine for nucleophilic attack.

Q3: Which reducing agent should I choose?

The choice of reducing agent is crucial for selectivity. The ideal reagent should reduce the iminium ion much faster than it reduces the starting aldehyde.

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THFHighly Recommended. Mild and selective for imines/iminiums in the presence of aldehydes. Tolerates slightly acidic conditions well. Moisture sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHSelective for imines at acidic pH. Less sensitive to water than NaBH(OAc)₃. Caution: Highly toxic HCN gas can be liberated at low pH.[5][6]
Sodium Borohydride (NaBH₄) MeOH, EtOHNot Recommended for one-pot. Will readily reduce the starting aldehyde to the corresponding alcohol. Can be used if the imine is pre-formed before its addition.[6]

Q4: What analytical methods are best for monitoring reaction progress and final purity?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) for a quick check. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting aldehyde and the appearance of the product and key byproducts.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential to confirm the structure of the final product and identify impurities.

  • Purity Assessment: GC-FID or HPLC-UV for quantitative purity analysis.

Section 3: Troubleshooting Guide: Side-Product Formation

This section addresses the most common impurities and provides strategies to mitigate their formation.

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions Aldehyde Starting Aldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Alcohol Alcohol Byproduct ((1-Fluorocyclobutyl)methanol) Aldehyde->Alcohol Direct Reduction (e.g., NaBH4) Product Primary Amine (Target) Imine->Product + [H] SecondaryAmine Secondary Amine Byproduct (Over-alkylation) Product->SecondaryAmine + Aldehyde, then [H]

Caption: Key side-product formation pathways.

Problem 1: My analysis shows a high level of unreacted 1-fluorocyclobutanecarbaldehyde.

  • Probable Cause A: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine may not favor the imine. This can be due to suboptimal pH or insufficient removal of water formed during the reaction.

  • Solution A:

    • Verify pH: Ensure the reaction medium is within the optimal 4-6 range. Use an acetic acid/ammonium acetate buffer system.

    • Add a Dehydrating Agent: Incorporate a mild dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards imine formation.

  • Probable Cause B: Insufficient Reducing Agent or Reaction Time. The reduction step may be too slow or incomplete.

  • Solution B:

    • Increase Equivalents: Incrementally increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq).

    • Extend Reaction Time: Monitor the reaction for a longer period. Some reductive aminations require 12-24 hours to reach completion.

Problem 2: I've isolated a significant amount of the secondary amine, bis((1-fluorocyclobutyl)methyl)amine.

  • Probable Cause: Over-alkylation. The desired primary amine product is nucleophilic and can compete with ammonia to react with the starting aldehyde, forming a secondary iminium ion that is subsequently reduced. This is more prevalent when the concentration of the primary amine product builds up relative to the ammonia source.[5]

  • Solution:

    • Increase Ammonia Concentration: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

    • Control Reagent Addition: In a process setting, a slow addition of the aldehyde to a mixture of the ammonia source and reducing agent can keep the instantaneous concentration of the aldehyde low, minimizing the chance for the product amine to react with it.

Problem 3: The main impurity is (1-Fluorocyclobutyl)methanol.

  • Probable Cause: Non-selective Reduction. The reducing agent is reducing the starting aldehyde directly to the alcohol. This is the most common side reaction when using a strong, non-selective hydride source like sodium borohydride (NaBH₄).[6]

  • Solution:

    • Change Reducing Agent: The most effective solution is to switch to a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to favor iminium ion reduction.[6]

    • Modify Procedure (if using NaBH₄): If you must use NaBH₄, adopt a two-step, one-pot procedure. First, mix the aldehyde and ammonia source and allow sufficient time (e.g., 1-2 hours) for imine formation to reach equilibrium. Then, add the NaBH₄. This ensures a higher concentration of the imine intermediate is present when the reductant is introduced.

Problem 4: I'm observing impurities that appear to be de-fluorinated or have a different mass.

  • Probable Cause A: De-fluorination. The C-F bond, while strong, can be susceptible to elimination under harsh conditions (e.g., high temperatures, presence of a strong, non-nucleophilic base) especially given the ring strain of the cyclobutane system.[1][7]

  • Solution A:

    • Maintain Temperature Control: Run the reaction at room temperature or below (0 °C to 25 °C). Avoid excessive heating during the reaction or workup.

    • Ensure pH Control: Avoid strongly basic conditions during workup. When basifying to extract the free amine, use a milder base like sodium bicarbonate or potassium carbonate and do not exceed pH 10-11.

  • Probable Cause B: Ring-Opening. The inherent 27.5 kcal/mol of strain energy in the cyclobutane ring can make it susceptible to cleavage under certain catalytic or harsh acidic/thermal conditions.[8]

  • Solution B:

    • Use Mild Conditions: Stick to buffered pH systems and moderate temperatures.

    • Purification: If minor ring-opened impurities form, they often have very different polarities and boiling points, allowing for removal by column chromatography or fractional distillation.

Section 4: Recommended Protocols & Workflows

Protocol 1: Optimized Synthesis via Reductive Amination with NaBH(OAc)₃

This protocol is designed to maximize yield and minimize the formation of alcohol and secondary amine byproducts.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-fluorocyclobutanecarbaldehyde (1.0 eq) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).

  • Ammonia Source: Add ammonium acetate (NH₄OAc, 5.0 eq) and glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Note: The reaction is often slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by LC-MS or GC-MS.

  • Quench: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction and Salt Formation

This procedure effectively removes neutral organic impurities (like the alcohol byproduct) and allows for the isolation of a stable, solid product.

  • Dissolution: Dissolve the crude product from Protocol 1 in a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE).

  • Acidic Extraction: Extract the organic solution three times with 1 M hydrochloric acid (HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >12 to liberate the free amine.

  • Back Extraction: Extract the basic aqueous layer three times with fresh diethyl ether or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the purified free amine.

  • (Optional) HCl Salt Formation: For a stable, crystalline solid, dissolve the purified free amine in diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain (1-Fluorocyclobutyl)methanamine hydrochloride.[9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Analysis shows low purity/yield Impurity_ID Identify primary impurity via GC-MS/NMR Start->Impurity_ID Aldehyde Unreacted Aldehyde? Impurity_ID->Aldehyde Alcohol Alcohol Byproduct? Aldehyde->Alcohol No Sol_Aldehyde Optimize pH (4-6) Increase reaction time Add dehydrating agent Aldehyde->Sol_Aldehyde Yes SecAmine Secondary Amine? Alcohol->SecAmine No Sol_Alcohol Switch to NaBH(OAc)3 Pre-form imine if using NaBH4 Alcohol->Sol_Alcohol Yes Other Other Impurities? SecAmine->Other No Sol_SecAmine Use large excess of NH4OAc (5-10 eq) Slowly add aldehyde SecAmine->Sol_SecAmine Yes Sol_Other Check T° and pH during workup Purify via acid-base extraction Other->Sol_Other Yes

Caption: Decision tree for troubleshooting common impurities.

References

  • (1-fluorocyclobutyl)methanamine hydrochloride. Vertex AI Search.
  • Application Notes and Protocols for the Reductive Amination of 3-Fluorocyclobutane-1-carbaldehyde. Benchchem.
  • Synthesis of cyclobutyl amine 8.
  • CAS 4415-83-2: Cyclobutanemethanamine. CymitQuimica.
  • What are the odor characteristics of fluorin
  • 1-(Aminomethyl)cyclobutanol. Sigma-Aldrich.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • 1-(aminomethyl)cyclobutanol. Alchem.Pharmtech.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Cyclobutane Synthesis Methods Review. Scribd.
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt C
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Methylamine Hydrochloride. Organic Syntheses Procedure.
  • Process for the preparation of n-methyl-1-naphthalenemethanamine.

Sources

Optimization

Technical Support Center: Optimization of Fluorocyclobutane Amine Synthesis

Welcome to the technical support center for the synthesis of fluorocyclobutane amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorocyclobutane amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their work. Fluorinated cyclobutanes are of increasing interest in medicinal chemistry due to their ability to modulate key physicochemical properties like lipophilicity and basicity.[1][2] However, their synthesis can present unique challenges.

This resource provides in-depth, experience-based answers to common problems encountered during synthesis, focusing on the causality behind experimental choices to empower you to effectively troubleshoot and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing fluorocyclobutane amines?

There are several common approaches, and the best choice depends on the desired substitution pattern and the available starting materials. The main strategies include:

  • Nucleophilic Fluorination of Cyclobutanol Precursors: This is a widely used method that involves synthesizing a cyclobutanol with the desired amine (or a precursor group) already in place. The hydroxyl group is then displaced with fluoride using a deoxofluorinating agent.

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): Highly strained BCBs can be opened with amine-HF complexes. This method offers a direct way to form 1,3-disubstituted cyclobutanes.[3]

  • Fluorination of Cyclobutanones followed by Amination: A cyclobutanone can be fluorinated, and the resulting fluorocyclobutanone can be converted to the amine via reductive amination or other classical methods.

  • [2+2] Cycloadditions: Building the cyclobutane ring through cycloaddition reactions using fluorinated alkenes or ketenes is also a viable, though often more complex, strategy.

Q2: Why is my deoxofluorination reaction giving low yields or complex mixtures?

Deoxofluorination of cyclobutanols is a powerful but sensitive reaction. Low yields are often traced back to several key factors:

  • Substrate Decomposition: The carbocation intermediate formed during the reaction is high in energy and can lead to undesired rearrangement or elimination pathways, especially with strained cyclobutane rings.[4]

  • Reagent Reactivity and Handling: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are moisture-sensitive and can degrade, leading to lower reactivity. It is crucial to use freshly opened or properly stored reagents.

  • Side Reactions: Elimination to form cyclobutene is a common side reaction. This is often promoted by elevated temperatures or the presence of non-nucleophilic bases.[4]

Careful control of temperature, slow addition of the fluorinating agent, and the use of appropriate solvents are critical for success.

Q3: How do I control the stereochemistry during fluorination?

Controlling stereochemistry is a significant challenge. The outcome often depends on the mechanism of the fluorination step.

  • For Deoxofluorination: The reaction can proceed through an SN2 or SN1-like mechanism. An SN2 pathway will result in an inversion of stereochemistry at the carbon center. An SN1 pathway proceeds through a planar carbocation, which can lead to a mixture of diastereomers. The choice of fluorinating agent and solvent can influence the dominant pathway.

  • Neighboring Group Participation: Protecting groups on the amine or other nearby functional groups can direct the incoming fluoride, leading to high stereoselectivity.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area: Low Yield & Incomplete Conversion
Q: My reaction has stalled, leaving a significant amount of unreacted starting cyclobutanol. What should I investigate first?

A: Incomplete conversion in deoxofluorination reactions is a common issue. Here is a logical workflow to diagnose the problem:

G Start Low Conversion Observed CheckReagent 1. Verify Fluorinating Agent (DAST, Deoxo-Fluor®) Start->CheckReagent CheckPurity Is it fresh? Was it handled under inert atmosphere? CheckReagent->CheckPurity Quality CheckStoich 2. Check Stoichiometry (Typically 1.2-1.5 eq.) CheckPurity->CheckStoich Yes RemedyReagent Solution: Use fresh reagent, ensure anhydrous conditions. CheckPurity->RemedyReagent No CheckTemp 3. Analyze Reaction Temperature CheckStoich->CheckTemp Correct RemedyStoich Solution: Increase equivalents incrementally (e.g., to 1.5 eq.). CheckStoich->RemedyStoich Incorrect TempLow Is temp too low? (e.g., -78°C) CheckTemp->TempLow Condition Solvent 4. Evaluate Solvent Choice CheckTemp->Solvent Correct Temp Profile TempHigh Did temp rise uncontrolled? TempLow->TempHigh No RemedyTemp Solution: Allow slow warming (e.g., -78°C to 0°C or RT). TempLow->RemedyTemp Yes TempHigh->Solvent No TempHigh->RemedyTemp Yes, may cause side reactions SolventType Is solvent anhydrous and non-coordinating? (DCM, DCE recommended) Solvent->SolventType RemedySolvent Solution: Use freshly distilled, anhydrous solvent. SolventType->RemedySolvent No

Causality:

  • Reagent Activity: Deoxofluorinating agents are highly reactive towards water. Trace moisture will consume the reagent, rendering it ineffective for the desired reaction.

  • Temperature: These reactions often require an initial low temperature (e.g., -78 °C) for mixing, followed by slow warming to provide the activation energy for the reaction without promoting rapid decomposition or elimination side reactions.[4]

  • Solvent: Non-coordinating, anhydrous solvents like dichloromethane (DCM) are preferred. Protic or highly coordinating solvents can react with the fluorinating agent or the carbocation intermediate.

Problem Area: Poor Selectivity & Byproduct Formation
Q: My NMR/LC-MS shows a mixture of regioisomers or diastereomers. How can I improve the selectivity?

A: Poor selectivity is often a result of an SN1-type mechanism proceeding through an unhindered carbocation. The key is to promote a more controlled, SN2-like pathway or to use directing groups.

Strategies to Improve Selectivity:

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can favor the more ordered SN2 transition state over the higher-energy SN1 pathway.

  • Choice of Fluorinating Agent: Different reagents can influence selectivity. For example, Pyridine-HF complexes can sometimes offer different selectivity profiles compared to sulfur trifluorides due to the different nature of the fluoride source and activation mechanism.

  • Solvent Effects: Less polar solvents can sometimes reduce carbocation lifetime, potentially favoring a more concerted substitution. However, substrate solubility must be considered.

  • Use of Directing Groups: A bulky protecting group on the amine (e.g., Boc, Cbz) can sterically hinder one face of the cyclobutane ring, forcing the fluorinating agent to attack from the opposite, less-hindered face. This is one of the most reliable methods for controlling stereochemistry.

ParameterCondition A (Poor Selectivity)Condition B (Improved Selectivity)Rationale
Temperature 0 °C to 25 °C-78 °C to 0 °CLower temperature favors the more ordered SN2 transition state.
Protecting Group Free Amine (-NH₂)Boc-protected Amine (-NHBoc)Bulky Boc group sterically blocks one face of the ring, directing attack to the opposite face.
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)A less coordinating solvent like DCM is less likely to stabilize a carbocation intermediate, disfavoring the SN1 pathway.
Q: I'm observing a significant amount of the cyclobutene elimination product. How can I suppress this?

A: Elimination is a classic competitive pathway to substitution and is favored by conditions that promote the stability of the resulting alkene or the ease of proton removal.

To Minimize Elimination:

  • Use a Non-Basic Fluoride Source: Reagents like DAST are generally non-basic. If using HF-based reagents, consider using an amine-HF complex like Olah's reagent (Pyridine-HF) where the basicity is buffered.

  • Avoid High Temperatures: As mentioned, heat provides the activation energy for elimination. Run the reaction at the lowest feasible temperature.

  • Ensure Anhydrous Conditions: Water can act as a base in these reactions. Rigorously dry all glassware, solvents, and reagents.

G cluster_0 Reaction Pathways Carbocation Carbocation Intermediate Substitution Desired Product (Fluorocyclobutane Amine) Elimination Side Product (Cyclobutene)

Optimized Protocol Example: Deoxofluorination of a Boc-Protected Aminocyclobutanol

This protocol is a representative example and should be adapted based on the specific substrate.

Objective: To synthesize cis-1-(tert-butoxycarbonyl)amino-3-fluorocyclobutane from trans-3-(tert-butoxycarbonyl)amino-cyclobutanol. This assumes an SN2-type inversion of stereochemistry.

Step-by-Step Methodology:

  • Preparation:

    • Dry a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

    • Dissolve the starting material, trans-3-(tert-butoxycarbonyl)amino-cyclobutanol (1.0 eq.), in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition:

    • While stirring vigorously, add Deoxo-Fluor® (1.3 eq.) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • Causality: Slow addition prevents localized heating, which can lead to byproduct formation. The excess of the fluorinating agent ensures complete conversion of the starting material.[5]

  • Reaction:

    • After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes.

    • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching:

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and will release gas.

    • Stir the biphasic mixture for 20-30 minutes.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure fluorocyclobutane amine derivative.

References

  • Shubhalaxmi, et al. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Grygorenko, O., et al. (2024). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Goodman, M. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. [Link]

  • Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Fülöp, F., et al. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. [Link]

  • Revil-Baudard, V. L., & Zard, S. Z. (2019). A Practical Route to Cyclobutanols and Fluorocyclobutanes. ResearchGate. [Link]

  • O'Duill, M., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. White Rose Research Online. [Link]

  • Shaitanova, E. N., et al. (2020). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Table from researchgate.net. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. 1,2. ResearchGate. [Link]

  • Grygorenko, O., et al. (2024). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Table from researchgate.net. (n.d.). Optimization of reaction conditions a. ResearchGate. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Reddy, R., et al. (2025). HFIP-Mediated Ring Opening of Bicyclo[1.1.0]butanes with Hydroperoxides for Diastereoselective Access to Peroxycyclobutanes. PubMed. [Link]

  • Zhang, R., et al. (2024). Exploring the combinatorial explosion of amine–acid reaction space via graph editing. Nature Communications. [Link]

  • Fülöp, F., et al. (2013). Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. JYX: JYU. [Link]

  • Gouverneur, V., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2025). α-Selective Ring-Opening of Bicyclo[1.1.0]butanes to Access Spirocyclobutyl Lactams. Organic Letters. [Link]

  • Li, T., et al. (2025). Annulation of Hydroxyarenes and Derivatives with Bicyclo[1.1.0]butanes by Synergistic Combination of Metal Lewis Acid and Organic Acid. JACS Au. [Link]

  • Grygorenko, O., et al. (2022). Synthesis of perfluorinated cyclobutanols. ResearchGate. [Link]

  • Nevado, C. (2018). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience EPFL. [Link]

  • Scheme from researchgate.net. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Fluorinated Amine Compounds

Welcome to the technical support center dedicated to the unique challenges of purifying fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of purifying fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. The introduction of fluorine into an amine molecule dramatically alters its physicochemical properties, necessitating specialized purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities successfully.

I. Understanding the Impact of Fluorination on Amine Purification

The introduction of one or more fluorine atoms into an amine-containing molecule has profound effects that directly influence purification strategies. As the most electronegative element, fluorine significantly alters the electron distribution within the molecule.[1]

A primary consequence is the reduction of the amine's basicity . The strong electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom, making it a weaker base compared to its non-fluorinated analog.[1][2][3][4] This change in pKa is a critical factor to consider when developing purification methods, particularly for traditional acid-base extraction protocols.

Furthermore, fluorination increases the molecule's lipophilicity and can introduce the concept of fluorophilicity , which is an affinity for fluorous phases.[5] These properties can be leveraged for specialized chromatographic separations.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of fluorinated amines in a question-and-answer format.

Issue 1: Poor Recovery During Aqueous Acid-Base Extraction

Question: I am performing a standard acid-base extraction to purify my fluorinated amine, but the recovery of my compound from the aqueous layer after basification is very low. What is going wrong?

Answer: This is a common issue stemming from the reduced basicity of fluorinated amines. The pKa of your fluorinated amine is likely much lower than that of its non-fluorinated counterpart.[3][4]

Causality Explained: For an amine to be effectively protonated and partitioned into the aqueous acidic phase, the pH of the aqueous solution must be at least 2 pH units below the pKa of the amine's conjugate acid. Due to the electron-withdrawing effects of fluorine, the conjugate acid of a fluorinated amine is more acidic (has a lower pKa) than a typical amine. Therefore, a standard acidic wash (e.g., 1M HCl) may not be acidic enough to achieve complete protonation and extraction.

Troubleshooting Steps:

  • Estimate the pKa: If possible, find literature values for the pKa of similar fluorinated amines or use computational tools to estimate it.

  • Use a Stronger Acid: Instead of 1M HCl, consider using a more acidic solution. However, be cautious about potential side reactions or degradation of your compound under harsh acidic conditions.

  • Multiple Extractions: Perform multiple extractions with the acidic solution to improve the partitioning of the amine into the aqueous phase.

  • Alternative Methods: If acid-base extraction remains inefficient, consider alternative purification techniques such as chromatography or crystallization.

Issue 2: Product Streaking or Tailing on Silica Gel Chromatography

Question: My fluorinated amine is streaking badly on my silica gel column, leading to poor separation and broad peaks. I've tried various solvent systems with no luck. How can I resolve this?

Answer: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups on the silica surface. This issue can be exacerbated with fluorinated amines due to their unique electronic properties.

Causality Explained: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic Si-OH groups of the silica gel. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in tailing or streaking. While fluorination reduces basicity, residual basicity can still cause problematic interactions.

Troubleshooting Steps:

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the mobile phase (typically 0.1-1%).[6] The additive will compete with your compound for binding to the acidic sites on the silica.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reverse-phase HPLC can provide excellent separation.

    • Fluorinated Stationary Phases: For highly fluorinated compounds, a column with a fluorinated stationary phase can offer unique selectivity based on fluorophilicity.[5][7]

  • Protect the Amine Group: If chromatographic issues persist, consider temporarily protecting the amine functionality (e.g., as a carbamate).[8][9] This will eliminate the basicity issue, allowing for straightforward purification on silica gel. The protecting group can then be removed in a subsequent step.

Issue 3: Difficulty in Achieving High Purity by Crystallization

Question: I am trying to purify my fluorinated amine by crystallization, but I am struggling to obtain crystals or the resulting crystals are of low purity. What factors should I consider?

Answer: Crystallization is highly dependent on the specific properties of the compound, and fluorination can significantly influence intermolecular interactions and crystal packing.[10][11]

Causality Explained: The introduction of fluorine can lead to different and sometimes weaker intermolecular interactions (e.g., C-H···F hydrogen bonds) compared to the strong N-H···N hydrogen bonds often found in non-fluorinated amines.[12][10] This can make it more challenging to form a stable crystal lattice. Additionally, the presence of regioisomers or other closely related impurities can hinder crystallization.

Troubleshooting Steps:

  • Systematic Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures. Consider a range of polarities and functionalities.

  • Control the Cooling Rate: Slow cooling generally leads to larger and purer crystals. Try cooling the solution in a Dewar flask or a well-insulated container.

  • Consider Salt Formation: If the free amine is difficult to crystallize, try forming a salt with a suitable acid (e.g., HCl, HBr, or an organic acid). The resulting salt may have more favorable crystal packing properties.

  • In Situ Cryo-Crystallization: For low-melting point fluorinated amines, in situ cryo-crystallization can be a powerful technique to obtain high-quality crystals for structural analysis.[12][10][13]

III. Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom affect the basicity of an aromatic amine?

A1: The position of the fluorine atom has a significant impact due to a combination of inductive and resonance effects. A fluorine atom in the ortho or para position will have a stronger electron-withdrawing effect on the amine group compared to a fluorine atom in the meta position, leading to a greater reduction in basicity.

Q2: Can I use ¹H NMR to assess the purity of my fluorinated amine?

A2: While ¹H NMR is essential for structural elucidation, ¹⁹F NMR is often a more powerful tool for purity assessment of fluorinated compounds.[14] Since fluorine is 100% abundant in the ¹⁹F isotope and there is typically no background signal, ¹⁹F NMR provides a clean spectrum where each unique fluorine environment gives a distinct signal. The integration of these signals can be used for quantitative analysis against a known standard.

Q3: Are there any safety concerns specific to purifying fluorinated amines?

A3: Beyond the standard hazards associated with handling amines and solvents, some fluorinated compounds can have unique toxicological profiles. It is crucial to consult the Safety Data Sheet (SDS) for your specific compound and related analogs. Additionally, some fluorination reagents used in the synthesis can be highly toxic and corrosive, and traces of these may be present in the crude product. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: What is "fluorous" chromatography, and when should I consider it?

A4: Fluorous chromatography is a separation technique that utilizes a highly fluorinated stationary phase (a "fluorous phase"). It is particularly useful for the purification of highly fluorinated compounds ("fluorous-tagged" compounds).[5] The separation is based on the principle of "fluorophilicity," where highly fluorinated molecules are preferentially retained on the fluorous stationary phase. You should consider this technique when dealing with compounds that have a high fluorine content and are difficult to separate using conventional chromatography.

IV. Experimental Protocols & Workflows

Protocol 1: Purification of a Moderately Basic Fluorinated Amine via Acid-Base Extraction

This protocol is a general guideline and may require optimization based on the specific pKa of your compound.

Materials:

  • Crude fluorinated amine dissolved in an appropriate organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (NaCl) solution (brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Dissolve the crude product in an organic solvent in a separatory funnel.

  • Add an equal volume of 1M HCl. Shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. Drain the aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) into a clean flask.

  • Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.

  • Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any neutral impurities. Discard the organic wash.

  • Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ solution with stirring until the pH is > 8 (test with pH paper) and gas evolution ceases.

  • Extract the now basic aqueous layer three times with fresh organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Workflow Visualization: Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a novel fluorinated amine.

Purification_Strategy Start Crude Fluorinated Amine CheckBasicity Is the amine's pKa significantly lowered? Start->CheckBasicity AcidBase Acid-Base Extraction CheckBasicity->AcidBase No (pKa > 8) Chromatography Chromatography CheckBasicity->Chromatography Yes (pKa < 8) or Unknown ModifiedAcidBase Use stronger acid / multiple extractions AcidBase->ModifiedAcidBase Low Recovery FinalProduct Pure Fluorinated Amine AcidBase->FinalProduct Successful Crystallization Crystallization / Salt Formation Chromatography->Crystallization Impurities co-elute SilicaIssues Streaking on Silica? Chromatography->SilicaIssues ProtectingGroup Consider Protecting Group Strategy Crystallization->ProtectingGroup Fails Crystallization->FinalProduct Successful ModifiedAcidBase->FinalProduct Successful BasicModifier Add Et3N to eluent SilicaIssues->BasicModifier Yes AlternativePhase Use Alumina or Reverse Phase SilicaIssues->AlternativePhase Yes, still issues SilicaIssues->FinalProduct No BasicModifier->FinalProduct AlternativePhase->FinalProduct ProtectingGroup->FinalProduct

Caption: A decision-making workflow for selecting a fluorinated amine purification method.

Data Presentation: Impact of Fluorination on Amine pKa

The following table summarizes the effect of fluorination on the pKa of the conjugate acid of representative amines.

AmineStructurepKa of Conjugate AcidReference
EthylamineCH₃CH₂NH₂~10.8General Chemistry
2,2,2-TrifluoroethylamineCF₃CH₂NH₂5.7[3]
AnilineC₆H₅NH₂4.6General Chemistry
4-Fluoroaniline4-F-C₆H₄NH₂4.66[12]
PiperidineC₅H₁₀NH11.1[4]
MorpholineC₄H₈O(NH)8.36[4]

Note: The pKa values can vary slightly depending on the measurement conditions.

V. References

  • Chopra, D., & Guru Row, T. N. (2006). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. Crystal Growth & Design, 6(3), 636–639. [Link]

  • American Chemical Society. (n.d.). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ord. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) In Situ Cryo-Crystallization of Fluorinated Amines: A. Retrieved from [Link]

  • Gao, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]

  • Malykhin, M. V., et al. (2021). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 23(4), 849-860. [Link]

  • Mague, J. T. (2017). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 588-601. [Link]

  • Saeed, A., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. Molecules, 27(6), 1863. [Link]

  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Riley, B. T., & Cai, W. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Visualized Experiments, (88), 51631. [Link]

  • Wiley, R. A., & Kinsky, S. C. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Medicinal Chemistry, 19(6), 845-847. [Link]

  • Tlili, A. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(10), 2415-2428. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 235-246. [Link]

  • O'Hagan, D., & Lectka, T. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 23(23), 8991-8993. [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Retrieved from [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds. Retrieved from

  • Google Patents. (n.d.). US3134815A - Production of amine fluorides. Retrieved from

  • ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Retrieved from [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines. Retrieved from

  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

  • Reddit. (n.d.). Amine workup. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Mechanochemical Synthesis of Fluorinated Imines. Retrieved from [Link]

Sources

Optimization

Stability issues of (1-Fluorocyclobutyl)methanamine under different conditions

Technical Support Center: (1-Fluorocyclobutyl)methanamine A Foreword from the Senior Application Scientist: Welcome to the technical support guide for (1-Fluorocyclobutyl)methanamine. As researchers and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Fluorocyclobutyl)methanamine

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for (1-Fluorocyclobutyl)methanamine. As researchers and drug development professionals, we understand that the stability and reactivity of your starting materials are paramount to the success and reproducibility of your experiments. This guide has been developed to address potential stability issues you might encounter with (1-Fluorocyclobutyl)methanamine.

It is important to note that specific, publicly available stability data for this exact molecule is limited. Therefore, this guide is built upon a foundation of established chemical principles governing primary amines, fluorinated compounds, and strained ring systems. We have synthesized this information with field-proven insights to provide a reliable and scientifically grounded resource. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (1-Fluorocyclobutyl)methanamine that might influence its stability?

A1: The stability of (1-Fluorocyclobutyl)methanamine is influenced by three key structural features:

  • Primary Amine Group (-CH₂NH₂): This group is basic and nucleophilic, making it susceptible to reactions with acids, electrophiles (like acyl chlorides), and oxidizing agents.[1][2] Its lone pair of electrons is the primary site of reactivity.[2][3]

  • Cyclobutane Ring: This four-membered ring possesses significant ring strain (~26 kcal/mol) due to deviations from the ideal tetrahedral bond angle of 109.5°.[4][5][6] While more stable than cyclopropane, this inherent strain can make the ring susceptible to opening under harsh thermal or chemical conditions.[7]

  • Geminal Fluorine Atom: The carbon-fluorine (C-F) bond is exceptionally strong and stable.[8] However, fluorine's high electronegativity creates a strong inductive effect, which can influence the basicity (pKa) of the nearby amine group, potentially making it a weaker base than non-fluorinated analogs.[9]

Q2: What are the ideal storage conditions for (1-Fluorocyclobutyl)methanamine?

A2: Based on general guidelines for primary amines, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[10] Avoid temperatures above 30°C to minimize potential degradation.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Primary amines can react with atmospheric CO₂ to form carbamates and are susceptible to oxidation.

  • Moisture: Protect from moisture. Amines can be hygroscopic, and absorbed water can facilitate degradation pathways.[11] Store in tightly sealed containers, preferably in a desiccator.

  • Light: Protect from light, especially UV radiation, which can catalyze degradation.[12] Use amber glass vials or store in a dark location.

  • Incompatibilities: Store away from strong acids, oxidizing agents, and reactive electrophiles like acid chlorides and anhydrides.[13][14]

Q3: I'm observing an unexpected loss of my starting material in a reaction involving an acidic catalyst. What could be the cause?

A3: The primary amine group is basic and will react with acids to form an ammonium salt (R-CH₂NH₃⁺).[14][15] This protonation deactivates the amine, rendering it non-nucleophilic. If your reaction requires the amine to act as a nucleophile, the acidic catalyst will inhibit the desired transformation. Furthermore, highly acidic conditions, especially at elevated temperatures, could potentially promote side reactions or degradation.

Q4: Can this compound undergo oxidation? What are the potential byproducts?

A4: Yes, primary amines are susceptible to oxidation. The specific products depend on the oxidizing agent and conditions. Mild oxidation can lead to the formation of an imine or, with further reaction, a nitrile. Stronger oxidizing agents can cleave the C-N bond. Common laboratory oxidizing agents (e.g., hydrogen peroxide, peroxy acids) should be used with caution.[16] Degradation can also be accelerated by the presence of metal ions which can catalyze oxidation.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low Yield or No Reaction in an Acylation Protocol

  • Problem: My acylation reaction (e.g., with an acid chloride or anhydride) using (1-Fluorocyclobutyl)methanamine is giving a very low yield, or I'm recovering only my starting material.

  • Underlying Cause: This is often due to the formation of a hydrochloride salt byproduct, which neutralizes the starting amine. The reaction of an amine with an acyl chloride produces one equivalent of HCl.[1] This acid then reacts with a second equivalent of your starting amine, effectively taking it out of the reaction.

  • Troubleshooting Steps:

    • Add a Base: Include at least one equivalent of a non-nucleophilic base (an "acid scavenger") in your reaction. Common choices include triethylamine (TEA) or pyridine.[1] This base will neutralize the HCl as it's formed, preserving your nucleophile.

    • Use Excess Amine: If appropriate for your synthesis, use more than two equivalents of the starting amine. One equivalent will act as the nucleophile, and the other will act as the base. This is less atom-economical but can be effective.

    • Check Reagent Quality: Ensure your acylating agent has not hydrolyzed due to improper storage.

Issue 2: Appearance of Multiple Unknown Peaks in LC-MS Analysis Post-Reaction

  • Problem: After my reaction or workup, my LC-MS shows the desired product but also several new, unidentified peaks that were not present in the starting material.

  • Underlying Cause: This suggests degradation of the starting material or product. The likely culprits are pH instability, oxidation, or thermal stress.

  • Troubleshooting Workflow: The following workflow can help identify the source of degradation.

    A workflow for troubleshooting unexpected degradation.

    • Analyze Reaction Conditions:

      • pH: Did the reaction involve strong acids or bases? Amines can degrade under harsh pH conditions, especially with heat.[17]

      • Oxidation: Were reagents used that could act as oxidants? Was the reaction open to the air for an extended period?

      • Temperature: Was the reaction run at a high temperature? Thermal decomposition, potentially involving the strained cyclobutane ring, is more likely at elevated temperatures.[7][18]

    • Evaluate Workup Procedure:

      • Aqueous Extraction: During acidic or basic washes, the compound will be protonated or deprotonated. Prolonged exposure to aqueous layers at pH extremes can cause hydrolysis or other degradation. Minimize contact time.

    • Assess Purification Method:

      • Silica Gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.

Issue 3: Compound Degrades During Storage in Solution

  • Problem: I prepared a stock solution of (1-Fluorocyclobutyl)methanamine in a common solvent (e.g., DMSO, Methanol), and after a few days, I see evidence of degradation.

  • Underlying Cause: Primary amines can be unstable in solution over time, especially in protic solvents or if exposed to air and light.

  • Troubleshooting Steps:

    • Solvent Choice: For long-term storage, aprotic solvents like DMSO or DMF are often preferred. However, always prepare fresh solutions when possible.

    • pH of Solvent: The apparent pH of the solution can affect stability. For example, some grades of DMSO can contain acidic impurities.

    • Storage Conditions: Store solutions frozen (-20°C or -80°C), protected from light, and with the vial headspace flushed with inert gas.

    • Perform a Simple Stability Study: Prepare the solution and analyze it by HPLC or LC-MS at time zero. Then, analyze aliquots stored under different conditions (e.g., room temp vs. 4°C vs. -20°C) at set time points (e.g., 24h, 48h, 1 week) to determine the optimal storage conditions.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[12][19] This protocol provides a general framework based on ICH guidelines.[19] A target degradation of 5-20% is generally recommended to avoid secondary degradation.[16]

Objective: To determine the stability of (1-Fluorocyclobutyl)methanamine under various stress conditions.

Materials:

  • (1-Fluorocyclobutyl)methanamine

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Calibrated HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Oxidative: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Heat the control sample at 60°C.

    • Photolytic: Expose the control sample to a photostability chamber (e.g., >1.2 million lux hours).[12]

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient elution).

    • Monitor the peak area of the parent compound and the formation of any new peaks. Calculate the percentage degradation.

Data Summary Table:

Stress ConditionTemperatureDuration (hr)% Degradation (Parent)Observations (New Peaks)
ControlRoom Temp48< 1%No significant new peaks
0.1 M HCl60°C24[Record Data][Record Data]
0.1 M NaOHRoom Temp24[Record Data][Record Data]
3% H₂O₂Room Temp24[Record Data][Record Data]
Thermal60°C48[Record Data][Record Data]
PhotolyticChamber-[Record Data][Record Data]
Protocol 2: Analytical Method for Monitoring Stability

A robust analytical method is crucial for separating the parent compound from potential degradants.[20][21][22]

Objective: To develop a reverse-phase HPLC method for stability assessment.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 2 µL

References

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • CHAPTER 21: AMINES. University of Calgary. [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

  • Biodegradation of Fluorinated Alkyl Substances. R Discovery - Researcher.Life. [Link]

  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC - NIH. [Link]

  • Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

  • Reactivity of Amines. Chemistry LibreTexts. [Link]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn. [Link]

  • A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. PMC - NIH. [Link]

  • PFAS Degradation/Transformation Examples. Toxics Use Reduction Institute. [Link]

  • 6.10 Amines. chemrevise. [Link]

  • (1-fluorocyclobutyl)methanamine hydrochloride (C5H10FN). PubChemLite. [Link]

  • What is the influence of the pH on imine formation in a water solution?. ResearchGate. [Link]

    • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Regensburg. [Link]

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

  • (3-Fluorophenyl)-(1-phenylcyclobutyl)methanamine. PubChem. [Link]

  • Amine Reactivity. MSU chemistry. [Link]

  • How is the stability of primary amine in the side chain of polymer? If using some organic acids to pretect the amine group, how is its solubility?. ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH. [Link]

  • 23.1. Properties of amines. Organic Chemistry II - Lumen Learning. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Troubleshooting guide for the N-alkylation of (1-Fluorocyclobutyl)methanamine

Welcome to the technical support center for the synthesis and modification of (1-Fluorocyclobutyl)methanamine. As a Senior Application Scientist, I have designed this guide to address the specific challenges you may enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of (1-Fluorocyclobutyl)methanamine. As a Senior Application Scientist, I have designed this guide to address the specific challenges you may encounter during the N-alkylation of this unique primary amine. The presence of the fluorinated cyclobutyl moiety introduces electronic and steric considerations that require careful optimization of reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing very low to no conversion in my N-alkylation reaction with (1-Fluorocyclobutyl)methanamine and an alkyl halide. What is the likely cause and how can I fix it?

Answer: This is a common issue stemming from the reduced nucleophilicity of the amine. The primary cause is the strong electron-withdrawing inductive effect of the fluorine atom on the cyclobutyl ring. This effect lowers the electron density on the nitrogen atom, making it a weaker nucleophile compared to a non-fluorinated analogue.

Root Cause Analysis:

  • Reduced Basicity and Nucleophilicity: The fluorine atom pulls electron density away from the nitrogen, reducing its ability to attack the electrophilic carbon of the alkylating agent.[1] This is a classic example of how electronic effects can significantly impact reactivity.

  • Inadequate Base: In direct alkylation with alkyl halides, a base is required to neutralize the H-X acid formed. If the base is not strong enough to deprotonate the resulting ammonium salt, the reaction will stall as the amine is sequestered in its non-nucleophilic protonated form.[2]

Solutions & Optimization Strategies:

  • Re-evaluate Your Base and Solvent (for Direct Alkylation):

    • Stronger Base: Switch to a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). Cs₂CO₃ is particularly effective as its solubility in solvents like DMF or acetonitrile promotes the reaction.[3]

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents will effectively solvate the cation of the base while leaving the amine nucleophile relatively free to react.[4] Avoid protic solvents like ethanol or water initially, as they can solvate the amine and reduce its reactivity.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the higher reaction barrier. Monitor the reaction closely for byproduct formation.

  • Switch to a More Effective Method: Reductive Amination: For challenging primary amines, reductive amination is often superior to direct alkylation.[5][6] It avoids many of the pitfalls of direct alkylation, including the primary issue of low reactivity and the common problem of over-alkylation (see Question 2). This method involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then immediately reduced to the target secondary amine.

Question 2: My reaction is working, but I am getting a significant amount of the di-alkylated (tertiary amine) product. How can I improve the selectivity for the desired mono-alkylated (secondary amine) product?

Answer: This problem, known as over-alkylation, is a fundamental challenge in amine alkylation. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, meaning it can react with the alkylating agent faster than the starting material, leading to the undesired tertiary amine.[7][8]

Causality: The newly added alkyl group is electron-donating, which increases the electron density on the nitrogen, making the secondary amine product a stronger nucleophile than the (1-Fluorocyclobutyl)methanamine you started with.

Solutions to Enhance Mono-alkylation Selectivity:

  • Stoichiometric Control (Direct Alkylation):

    • Use a large excess of the primary amine, (1-Fluorocyclobutyl)methanamine (e.g., 3 to 5 equivalents), relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[9] While effective, this approach can be wasteful if the amine is expensive.

    • Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the amine and base. This keeps the concentration of the electrophile low at all times, minimizing its chance of reacting with the newly formed secondary amine product.[10]

  • Adopt the Reductive Amination Protocol: This is the most robust solution for preventing over-alkylation. The reaction proceeds through an imine intermediate which is reduced to the secondary amine. This secondary amine is generally unreactive towards forming a new iminium ion with another molecule of the aldehyde/ketone under the typical reaction conditions, thus halting the reaction at the mono-alkylated stage.[6]

Workflow: Choosing the Right N-Alkylation Strategy

The following decision tree can help guide your choice between direct alkylation and reductive amination.

G start Start: N-Alkylation of (1-Fluorocyclobutyl)methanamine carbonyl_available Is the corresponding aldehyde or ketone readily available? start->carbonyl_available direct_alkylation Pursue Direct Alkylation carbonyl_available->direct_alkylation  No   reductive_amination Pursue Reductive Amination (Recommended) carbonyl_available->reductive_amination  Yes check_overalkylation Is over-alkylation a significant issue? direct_alkylation->check_overalkylation protocol_ra Follow Reductive Amination Protocol (See Protocol Below) reductive_amination->protocol_ra optimize_direct Optimize Direct Alkylation: - Use large excess of amine - Slow addition of alkyl halide - Screen bases (e.g., Cs2CO3) check_overalkylation->optimize_direct  Yes end_success Successful Mono-Alkylation check_overalkylation->end_success  No end_reconsider Reconsider Strategy optimize_direct->end_reconsider protocol_ra->end_success

Caption: Decision workflow for selecting an N-alkylation method.

Question 3: I am attempting a reductive amination, but the reaction is sluggish and my starting materials are being recovered. What's going wrong?

Answer: The rate-limiting step in many reductive aminations is the initial formation of the imine (or iminium ion) intermediate.[11] If this intermediate does not form efficiently, the reducing agent will have nothing to reduce. The electron-withdrawing nature of your fluorinated substrate can make both the amine less nucleophilic and the corresponding imine more susceptible to hydrolysis.

Troubleshooting Imine Formation:

  • Add a Dehydrating Agent: The formation of an imine from an amine and a carbonyl compound releases one molecule of water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the imine product.

    • Action: Add an anhydrous dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before adding the reducing agent.[11]

  • Catalytic Acid: A small amount of acid can catalyze imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Action: Add a catalytic amount (e.g., 0.1 equivalents) of acetic acid (AcOH). Be cautious, as too much acid will fully protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6.[12]

  • Choice of Reducing Agent: The choice of reducing agent is critical. You need one that is powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde or ketone.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey Characteristics
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃DCE, DCM, THFHighly Recommended. Mild and selective for imines/iminium ions in the presence of aldehydes. Tolerates mild acid. Moisture sensitive.[6][13]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolEffective and stable in mildly acidic conditions. Selectively reduces imines. Highly toxic (releases HCN in strong acid).[13]
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce the starting aldehyde/ketone. Best used in a stepwise process: first form the imine completely, then add NaBH₄.[6][13]
Experimental Protocol: Optimized Reductive Amination of (1-Fluorocyclobutyl)methanamine

This protocol provides a robust starting point for the N-alkylation of your substrate via reductive amination.

Materials:

  • (1-Fluorocyclobutyl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (1-Fluorocyclobutyl)methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or DCM (to a concentration of approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Troubleshooting: If TLC or LC-MS analysis shows poor imine formation, add a catalytic amount of acetic acid (0.1 eq) or a scoop of anhydrous MgSO₄ and stir for another hour.[11]

  • Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The addition can be mildly exothermic. Maintain the temperature at or below room temperature.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 4-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

General Mechanism of Reductive Amination

G amine R¹-NH₂ (Primary Amine) imine_intermediate [ R¹-N=CHR² ] (Imine Intermediate) amine->imine_intermediate + H₂O carbonyl O=CHR² (Aldehyde) carbonyl->imine_intermediate reduced_amine R¹-NH-CH₂R² (Secondary Amine) imine_intermediate->reduced_amine reducing_agent [H⁻] (e.g., NaBH(OAc)₃) reducing_agent->reduced_amine Reduction

Caption: The two-stage process of reductive amination.

Question 4: Could the C-F bond or the cyclobutyl ring cause stability issues or side reactions under my alkylation conditions?

Answer: This is an excellent question that demonstrates critical thinking about the substrate's unique structure. Generally, the aliphatic C-F bond is very strong and the cyclobutyl ring is reasonably stable, but there are specific conditions to be aware of.

Potential Issues (and their likelihood):

  • C-F Bond Cleavage (Unlikely): The C(sp³)-F bond is one of the strongest single bonds in organic chemistry and is typically inert to the conditions used for N-alkylation (mild bases, borohydride reducing agents). You would need much harsher conditions (e.g., strongly reducing metals or super-bases) to cleave this bond.

  • Neighboring Group Participation (Unlikely): While fluorine can participate in neighboring group reactions, this is more common in systems that can form stabilized carbocations (e.g., benzylic or allylic positions).[14][15] For a primary alkylamine like this, the Sₙ2 pathway (in direct alkylation) or reductive amination pathway does not involve the formation of a carbocation adjacent to the fluorine, making this side reaction highly improbable.

  • Ring Opening/Rearrangement (Unlikely): Cyclobutane rings can undergo rearrangements, particularly under acidic conditions that promote carbocation formation. However, the conditions for reductive amination are typically neutral or only mildly acidic, which are not harsh enough to induce rearrangement of the stable cyclobutylcarbinyl system.

  • β-Elimination (Possible with Bulky Alkyl Halides): If you are performing a direct alkylation with a secondary or tertiary alkyl halide (e.g., isopropyl bromide or t-butyl bromide) and using a strong, bulky base, you could see some competing E2 elimination to form an alkene from your alkyl halide. This is a side reaction of the alkylating agent, not the amine. To avoid this, use primary alkyl halides when possible or switch to reductive amination using the corresponding ketone.

References
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Grokipedia. (n.d.). Neighbouring group participation. [Link]

  • Powers, D. G., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4118–4121. [Link]

  • Powers, D. G., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4118–4121. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • SpringerLink. (2002). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • University of Melbourne. (n.d.). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]

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Optimization

Technical Support Center: Overcoming Stereoselectivity Issues in Fluorocyclobutane Synthesis

Welcome to the Technical Support Center for Stereocontrolled Fluorocyclobutane Synthesis. Fluorinated cyclobutanes are increasingly vital building blocks in medicinal chemistry, valued for their ability to modulate physi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereocontrolled Fluorocyclobutane Synthesis. Fluorinated cyclobutanes are increasingly vital building blocks in medicinal chemistry, valued for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1] However, the synthesis of these strained, four-membered rings with precise stereochemical control is a significant challenge due to high ring strain, the puckered conformation of the ring, and the unique electronic influence of the fluorine atom.[2][3]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in the synthesis of fluorocyclobutane rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that make stereocontrol in fluorocyclobutane synthesis so challenging?

A1: The difficulty arises from a combination of structural and electronic factors. The cyclobutane ring is not planar; it exists in a puckered conformation to alleviate ring strain, creating distinct axial and equatorial positions for substituents.[3] The stereochemical relationship (cis/trans) between the fluorine atom and other groups profoundly impacts the molecule's properties.[3] Key challenges include:

  • Controlling Diastereoselectivity: Many synthetic routes, particularly [2+2] cycloadditions, can proceed through stepwise mechanisms involving intermediates that allow for bond rotation, scrambling the stereochemistry of the starting materials.[4]

  • Achieving Enantioselectivity: Creating a chiral environment that can effectively differentiate the two faces of a prochiral substrate to build a single enantiomer is inherently difficult and often requires sophisticated chiral catalysts or auxiliaries.[5]

  • Fluorine's Electronic Effects: The high electronegativity and unique hyperconjugative interactions of fluorine (e.g., π→σ*C‐F) can alter the electron density and reactivity of substrates and intermediates, sometimes leading to unexpected regiochemical or stereochemical outcomes.[2]

Q2: How do thermal and photochemical [2+2] cycloadditions generally differ in their stereochemical outcomes?

A2: According to the Woodward-Hoffmann rules, the stereochemical pathways for concerted [2+2] cycloadditions are distinct under thermal and photochemical conditions.

  • Thermal [2+2] Cycloadditions: These are typically symmetry-forbidden to proceed in a concerted [π²s + π²s] suprafacial-suprafacial manner. They often occur via a stepwise, non-concerted pathway involving a zwitterionic or diradical intermediate. This stepwise nature is a primary reason for the loss of stereoselectivity, as bond rotation can occur in the intermediate before the ring closes.[4]

  • Photochemical [2+2] Cycloadditions: These reactions are symmetry-allowed to proceed in a concerted [π²s + π²s] fashion. By exciting an electron to a higher energy orbital, the reaction can proceed through a transition state that is symmetry-allowed, often leading to the retention of the alkene stereochemistry in the product.[4][6] However, achieving high enantioselectivity in these reactions often requires chiral templates or catalysts to control the facial approach of the reactants.[5]

Q3: When should I choose a chiral catalyst versus a chiral auxiliary for an enantioselective synthesis?

A3: The choice depends on several factors, including substrate scope, scalability, and atom economy.

  • Chiral Catalysts: This is often the preferred modern approach. A small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product, making it highly atom-economical. Catalytic methods are well-suited for large-scale synthesis. However, developing a new catalytic process can require extensive screening of ligands, metals, and reaction conditions.[5][7]

  • Chiral Auxiliaries: An auxiliary is a chiral moiety that is covalently attached to the substrate, directs the stereochemical outcome of a reaction, and is then cleaved. This method can be highly reliable and predictable.[8][9] The main drawbacks are that it requires additional synthetic steps for attachment and removal, and it is stoichiometric, which is less ideal for atom economy and large-scale production.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Diastereoselectivity (cis/trans) in a Thermal [2+2] Cycloaddition

Question: My thermal cycloaddition between a fluorinated ketene and an alkene is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?

Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often points to a non-concerted, stepwise mechanism. This pathway involves a zwitterionic intermediate whose lifetime is long enough to allow for bond rotation around the newly formed single bond, which randomizes the stereochemical information from the starting alkene.[4] The key to improving selectivity is to promote a more concerted-like transition state or to bias the formation of one diastereomer over the other.

Solutions & Optimization Strategies:

  • Decrease Solvent Polarity: The lifetime of a charge-separated zwitterionic intermediate is stabilized by polar solvents. Switching to a less polar solvent can disfavor this intermediate, promoting a more concerted pathway and preserving stereochemistry.[4]

  • Increase Steric Hindrance: The steric bulk of substituents on the ketene and the alkene can influence the facial selectivity of their approach. In the transition state, bulky groups will prefer to be further apart, favoring the formation of the less sterically hindered diastereomer.[4]

  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the alkene or the ketene, lowering the LUMO energy and promoting a more ordered, concerted cycloaddition.[4] This can enforce a specific geometry in the transition state, dramatically improving diastereoselectivity. It is crucial to screen different Lewis acids and optimize conditions (temperature, solvent, stoichiometry).

Table 1: Effect of Reaction Parameters on Diastereoselectivity
ParameterRecommendationRationale
Solvent Decrease Polarity (e.g., Acetonitrile → Toluene → Hexanes)Disfavors charge separation in the zwitterionic intermediate, reducing its lifetime and minimizing bond rotation.[4]
Temperature Lower the Temperature (e.g., RT → 0 °C → -78 °C)Can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the more stable product.
Sterics Use Bulkier Substituents (e.g., -Me → -tBu)Increases steric differentiation in the transition state, favoring the less hindered diastereomer.[4]
Additives Introduce a Lewis Acid (e.g., TiCl₄, AlBr₃ complex)Promotes a more concerted pathway and enforces a specific approach geometry of the reactants.[4]
Issue 2: Low Enantiomeric Excess (ee) in a Catalytic Photochemical [2+2] Cycloaddition

Question: I am attempting an enantioselective [2+2] photocycloaddition to synthesize a chiral monofluorocyclobutane using a chiral catalyst, but the enantiomeric excess (ee) of my product is below 30%. What factors could be at play?

Analysis: Low enantioselectivity in such reactions can stem from several sources: inefficient transfer of chirality from the catalyst, a significant background (uncatalyzed) reaction that produces a racemic product, or a fundamental mismatch between the catalyst's chiral environment and the substrates.[4]

Solutions & Optimization Strategies:

  • Optimize the Chiral Catalyst System: The choice of the chiral ligand is paramount. The ligand must create an effective chiral pocket around the substrate in its excited state. Systematically modify the chiral ligand to tune steric and electronic properties that control facial selectivity.[4]

  • Lower the Reaction Temperature: Photochemical reactions are often performed at low temperatures to enhance selectivity. Lower temperatures can slow down the background reaction more than the catalyzed one and can amplify the energetic differences between the two diastereomeric transition states.[4]

  • Increase Catalyst Loading: If a background uncatalyzed reaction is competing, increasing the concentration of the chiral catalyst may increase the rate of the desired enantioselective pathway relative to the racemic one.

  • Explore Supramolecular Control: For certain substrates, using a chiral template can pre-organize the reactants in a specific orientation, shielding one face of the alkene and leading to high stereocontrol. Solid-state [2+2] cycloadditions, where crystal packing dictates the orientation, are an extreme example of this principle.[4]

Diagram 1: Workflow for Optimizing an Enantioselective Reaction

This diagram outlines a logical flow for troubleshooting and optimizing a catalytic asymmetric synthesis.

G start Low Enantioselectivity (<30% ee) Observed check_bg Is there a significant background reaction? start->check_bg bg_yes Increase Catalyst Loading or Change Catalyst Class check_bg->bg_yes  Yes bg_no Focus on Catalyst/Ligand Optimization check_bg->bg_no  No ligand_screen Screen Chiral Ligands (Vary Sterics & Electronics) bg_yes->ligand_screen bg_no->ligand_screen temp_screen Optimize Temperature (Typically Lower T) ligand_screen->temp_screen solvent_screen Screen Solvents (Vary Polarity & Coordination) temp_screen->solvent_screen success High Enantioselectivity Achieved solvent_screen->success

Caption: A decision tree for optimizing an enantioselective catalytic reaction.

Issue 3: Lack of Regio- and Diastereocontrol in Ring-Opening of Bicyclobutanes

Question: I am trying to synthesize a 1,2,3-trisubstituted fluorocyclobutane from an acyl bicyclobutane, but I'm getting a mixture of regioisomers and poor diastereoselectivity. How can I control this?

Analysis: Ring-opening reactions of strained systems like bicyclo[1.1.0]butanes (BCBs) are powerful but can present significant selectivity challenges.[10] The regioselectivity (i.e., which C-C bond breaks) and the stereoselectivity of the subsequent functionalization are often highly dependent on the catalyst system employed. Different metal catalysts or even different oxidation states of the same metal can favor entirely different reaction pathways.[10][11]

Solution: Catalyst-Controlled Regiodivergent Synthesis

Recent studies have shown that the regiochemical outcome of reactions like hydrophosphination of acyl BCBs can be completely switched by changing the catalyst.[10]

  • Cu(I) Catalytic System: This system typically favors an α-selective nucleophilic addition, leading to 1,1,3-functionalized cyclobutanes with high diastereoselectivity.

  • Cu(II) Catalytic System: In contrast, a Cu(II) system can facilitate an unusual β'-selective pathway, producing 1,2,3-trisubstituted cyclobutanes, also with high diastereomeric ratios.[10]

Therefore, the solution lies in carefully selecting the catalyst to target the desired regioisomeric product.

Diagram 2: Catalyst-Controlled Regioselectivity

This diagram illustrates how different catalysts can lead to divergent product outcomes from the same starting material.

G sub Acyl Bicyclobutane (Starting Material) cat1 Cu(I) Catalyst sub->cat1 α-Selective Pathway cat2 Cu(II) Catalyst sub->cat2 β'-Selective Pathway prod1 α-Addition Product (1,1,3-Trisubstituted) cat1->prod1 prod2 β'-Addition Product (1,2,3-Trisubstituted) cat2->prod2

Caption: Catalyst control dictates the regiochemical outcome in BCB ring-opening.

Key Experimental Protocols

Protocol 1: Diastereoselective Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol describes a general procedure for improving diastereoselectivity in a cycloaddition using a chiral Lewis acid complex, adapted from literature procedures.[4]

Objective: To synthesize a fluorocyclobutane adduct with high diastereoselectivity (>95:5 d.r.).

Materials:

  • (R)-(-)-2-amino-2-phenylethanol

  • Trimethylaluminum (2.0 M in toluene)

  • Aluminum bromide (AlBr₃)

  • Trifluoroethyl acrylate (or other fluorinated alkene)

  • Ethyl vinyl ether (or other alkene partner)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether, Brine, Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, argon-purged flask, dissolve (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C and add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the solution to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.

    • Cool the resulting solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv). Stir for 30 minutes.

  • Cycloaddition Reaction:

    • To the prepared catalyst solution (0.1 equiv) at -78 °C, add the fluorinated alkene (e.g., trifluoroethyl acrylate, 1.0 equiv).

    • Add the alkene partner (e.g., ethyl vinyl ether, 2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This procedure typically yields the cycloadduct with high yield and excellent diastereoselectivity.[4]

Protocol 2: Enantioselective Synthesis via Bicyclobutane Ring-Opening

This protocol outlines a one-flask, two-catalyst procedure for constructing densely functionalized, enantiomerically enriched cyclobutanes, based on the work of Huw Davies.[12]

Objective: To synthesize a functionalized cyclobutane with high enantioselectivity (>95% ee) and diastereoselectivity.

Materials:

  • t-butyl (E)-2-diazo-5-arylpent-4-enoate (diazo substrate)

  • Dirhodium catalyst Rh₂(S-NTTL)₄

  • Copper catalyst (e.g., CuBr·SMe₂)

  • Organometallic nucleophile (e.g., Grignard reagent)

  • Electrophile (e.g., N-Iodosuccinimide)

  • Anhydrous Toluene

Procedure:

  • Enantioselective Bicyclobutanation:

    • In a flame-dried, argon-purged flask, dissolve the diazo substrate (1.0 equiv) in anhydrous toluene.

    • Cool the solution to -78 °C.

    • Add the chiral dirhodium catalyst Rh₂(S-NTTL)₄ (e.g., 0.5 mol%).

    • Stir at -78 °C for 2-4 hours until the diazo compound is consumed (monitored by TLC). This forms the enantiomerically enriched bicyclobutane intermediate in situ.

  • Homoconjugate Addition / Enolate Trapping:

    • To the same flask containing the bicyclobutane solution at -78 °C, add the copper catalyst (e.g., 5 mol%).

    • Add the organometallic nucleophile (e.g., 1.2 equiv of a Grignard reagent) dropwise and stir for 1 hour.

    • Add the electrophile (e.g., 1.5 equiv of NIS) and allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Expected Outcome: This sequence provides densely functionalized cyclobutanes with three contiguous stereocenters in high yield, diastereoselectivity, and enantioselectivity.[12]

References

  • BenchChem Technical Support Team. (2025). strategies for controlling stereochemistry in cyclobutane synthesis. BenchChem.
  • Popovici-Muller, J. et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

  • Feskov, I. O. et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 60(8), 4199-4206. [Link]

  • Mykhailiuk, P. K. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

  • Wang, Q. et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 6639. [Link]

  • Vavříková, J. et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega, 6(1), 533-540. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Molecular Structure of 3-Fluorocyclobutane-1-carbaldehyde. BenchChem.
  • Pelliccia, S. et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(8), 1296. [Link]

  • Yang, P. et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Padwa, A. et al. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(36), 14282–14285. [Link]

  • Pelliccia, S. et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(8), 1296. [Link]

  • García-Rodeja, Y. et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4386-4393. [Link]

  • Pelliccia, S. et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(8), 1296. [Link]

  • Maji, R. et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864-18870. [Link]

  • Maji, R. et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864-18870. [Link]

  • Ungeheuer, F. et al. (2025). Stereoselective Fe‐catalyzed synthesis of aminocyclobutanes form (E)‐enimides and malonates. Chemistry – A European Journal. [Link]

  • Scott, J. S. et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Charette, A. B. et al. (2013). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Angewandte Chemie International Edition, 52(31), 8104-8107. [Link]

  • Waser, M. et al. (2020). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 26(68), 15855-15859. [Link]

  • Sarlah, D. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2583-2598. [Link]

  • Maji, R. et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864-18870. [Link]

  • Wang, Q. et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 6639. [Link]

  • Zard, S. Z. et al. (2023). A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helvetica Chimica Acta, 106(9), e202300078. [Link]

  • Ortuño, R. M. et al. (2016). Diastereoselective Synthesis of Fulleropyrrolidines from Suitably Functionalized Chiral Cyclobutanes. The Journal of Organic Chemistry, 81(11), 4584-4592. [Link]

  • H. B. Linden. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 39(1). [Link]

  • Gouverneur, V. et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3075-3091. [Link]

  • Zhang, X. P. et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 11(1), 541. [Link]

  • Mykhailiuk, P. K. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Managing reactive intermediates in the synthesis of fluorinated amines

A Guide to Managing Reactive Intermediates and Troubleshooting Common Synthetic Challenges Welcome to the technical support center for the synthesis of fluorinated amines. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reactive Intermediates and Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for the synthesis of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into amine-containing molecules. As your Senior Application Scientist, I've structured this resource to address the most common issues encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our focus is on anticipating and managing the reactive intermediates that make this class of transformations both powerful and challenging.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common initial queries and problems.

Q1: My electrophilic fluorination with Selectfluor® is resulting in a low yield or no reaction. What are the likely causes?

A1: Low reactivity in electrophilic fluorination of amines is a frequent challenge. The primary factors to investigate are the nucleophilicity of your amine and the integrity of your fluorinating agent.

  • Substrate Reactivity: The basicity of an amine, which correlates with its nucleophilicity, is crucial. Electron-withdrawing groups on your substrate will decrease the nitrogen's nucleophilicity, making it less reactive towards the electrophilic fluorine source.[1][2][3] Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic system.[2]

  • Reagent Integrity: Electrophilic fluorinating agents like Selectfluor® can degrade if not stored under anhydrous conditions.[1] Clumping or discoloration can be an indicator of degradation.

  • Reaction Conditions: Insufficient equivalents of the fluorinating agent can lead to incomplete reaction, especially if you are targeting difluorination.[1]

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh bottle of Selectfluor® or test the current batch on a substrate known to react reliably.

  • Increase Reagent Stoichiometry: For difluorination, using at least 2.5 equivalents of Selectfluor® is often necessary.[1]

  • Enhance Amine Nucleophilicity: If your substrate has electron-withdrawing groups, consider if a synthetic route that fluorinates an intermediate with higher nucleophilicity is feasible. For example, introducing a methyl group to the amino group can sometimes facilitate fluorination.[1]

  • Optimize Solvent and Temperature: Acetonitrile is a common solvent for Selectfluor® reactions. Avoid DMF, pyridine, and DMSO, as they can react with Selectfluor®.[4] Gently heating the reaction may increase the rate, but be cautious as this can also promote side reactions.[1]

Q2: I'm observing significant byproduct formation in my fluorination reaction. How can I identify and minimize these unwanted products?

A2: Byproduct formation is often related to the reactivity of the intermediates and the choice of fluorinating agent and reaction conditions. Common byproducts include over-fluorinated species, elimination products, and solvent- or substrate-derived impurities.

  • Over-fluorination: The monofluorinated product can sometimes be more reactive than the starting material, leading to difluorination.[5]

  • Elimination Products: With reagents like DAST (diethylaminosulfur trifluoride), elimination to form alkenes can be a significant side reaction, especially with alcohols as precursors.[6]

  • Rearrangements: Cationic intermediates, which can be formed during fluorination with DAST, are prone to Wagner-Meerwein or pinacol rearrangements.[7][8]

  • Amination byproducts: In some cases, particularly with electron-rich aromatic substrates, the fluorinating reagent can act as an aminating agent, leading to the formation of biaryls or other coupled products.[9]

Troubleshooting Steps:

  • Control Stoichiometry: To avoid over-fluorination, carefully control the stoichiometry of the fluorinating agent, using 1.0 to 1.1 equivalents for monofluorination.[5] Monitor the reaction closely by TLC, GC-MS, or NMR and quench it once the starting material is consumed.

  • Lower Reaction Temperature: Higher temperatures can favor elimination and other side reactions. Running the reaction at a lower temperature, even if it requires a longer time, can improve selectivity.

  • Choose a Milder Reagent: If you are observing extensive side reactions with a highly reactive fluorinating agent, consider switching to a milder one. The reactivity of N-F reagents has been quantitatively scaled, which can guide your selection.[10]

  • Solvent Choice: The solvent can influence the reaction pathway. For instance, in DAST fluorinations of enolizable ketones, using glyme can favor the formation of the vinyl fluoride product.[7]

Q3: My aza-Prins cyclization to form a 4-fluoropiperidine is giving low yields and poor diastereoselectivity. How can I optimize this reaction?

A3: The aza-Prins cyclization is a powerful method for synthesizing 4-fluoropiperidines, but its success is sensitive to the reaction conditions. Key challenges are often related to the stability of the intermediate iminium ion and the subsequent nucleophilic attack by the fluoride.[11][12][13]

  • Lewis Acid Choice and Stoichiometry: Boron trifluoride etherate (BF₃·OEt₂) is commonly used as both a Lewis acid to promote iminium ion formation and as the fluoride source.[11][14] Using stoichiometric amounts is crucial for providing the fluoride ion to quench the intermediate carbocation.[11]

  • Temperature: Diastereoselectivity in Prins-type reactions is often temperature-dependent.

  • Substrate Effects: The nature of the aldehyde and the homoallylic amine can influence the reaction efficiency.

Troubleshooting Steps:

  • Optimize Lewis Acid Stoichiometry: Ensure you are using at least one equivalent of BF₃·OEt₂.

  • Adjust Temperature: Lowering the reaction temperature can improve diastereoselectivity. For the analogous oxa-Prins cyclization, reducing the temperature to -20 °C has been shown to improve diastereoselectivity.[11]

  • Consider Microwave Irradiation: Both oxa- and aza-Prins fluorination reactions can be significantly accelerated under microwave conditions.[11]

  • Alternative Fluoride Sources: While BF₃·OEt₂ is convenient, other fluoride sources like Et₄NF·5HF have also been used and may offer different reactivity or selectivity profiles.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting.

Guide 2.1: Managing Reactions with Electrophilic N-F Reagents (e.g., Selectfluor®)

Electrophilic N-F reagents are popular due to their stability and ease of handling.[15] However, their reactivity can be substrate-dependent, and managing side reactions is key.

Problem: Formation of Monofluorinated Byproduct in a Difluorination Reaction.

Causality: The second fluorination step is often slower than the first. This can be due to steric hindrance or electronic deactivation of the monofluorinated intermediate.

Solutions:

StrategyActionRationale
Increase Reagent Equivalents Use a larger excess of the fluorinating agent (e.g., 2.5 equivalents or more of Selectfluor®).[1]Drives the reaction equilibrium towards the difluorinated product.
Adjust Reaction Time and Temperature Increase the reaction time or temperature.[1]Provides the necessary activation energy for the second fluorination. Use caution, as higher temperatures can promote side reactions.
Monitor Progress Use ¹⁹F NMR to monitor the consumption of the starting material and the formation of mono- and di-fluorinated products.[1]Allows for precise determination of the optimal reaction time to maximize the yield of the desired product.

Problem: Uncontrollable Exothermic Reaction with a Diamine Substrate.

Causality: Diamines can be highly nucleophilic, leading to a rapid and highly exothermic reaction with electrophilic fluorinating agents.[1]

Solutions:

StrategyActionRationale
Temperature Control Start the reaction at a low temperature (e.g., 0 °C or lower) and allow it to warm slowly.[1]Helps to dissipate the heat generated and maintain control over the reaction rate.
Slow Reagent Addition Add the fluorinating agent slowly and in portions, or via a syringe pump.[1]Prevents a rapid buildup of reactive intermediates and allows for better temperature management.
Dilution Use a more dilute solution.[1]The increased solvent volume helps to absorb the heat of reaction.
Guide 2.2: Working with Deoxyfluorinating Agents (e.g., DAST)

DAST is a versatile reagent for converting alcohols and carbonyls to their fluorinated counterparts, but it is also known for promoting side reactions.[8]

Problem: Formation of Elimination and Rearrangement Byproducts.

Causality: DAST-mediated fluorination of alcohols proceeds through an alkoxyaminosulfur difluoride intermediate. This can then react via an Sₙ1 or Sₙ2 pathway. The Sₙ1 pathway involves a carbocationic intermediate, which is susceptible to elimination and rearrangement.[7]

Solutions:

StrategyActionRationale
Use a Milder Reagent Consider alternative deoxyfluorinating reagents like Fluolead™ or XtalFluor®, which may offer different reactivity profiles.[16][17]Milder reagents may be less prone to inducing carbocation formation.
Low Temperature Maintain a low reaction temperature (typically starting at -78 °C and slowly warming).[7]Favors the Sₙ2 pathway over the Sₙ1 pathway, thus minimizing carbocation formation.
Substrate Design If possible, design the synthetic route to avoid substrates that are prone to rearrangement (e.g., those that can form highly stable tertiary or resonance-stabilized carbocations adjacent to a less substituted center).A proactive approach to minimize unwanted side reactions.

Section 3: Experimental Protocols & Visual Guides

Protocol 3.1: General Procedure for Electrophilic Monofluorination of an Amine using Selectfluor®
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Selectfluor® (1.1 eq.) to the stirred solution in portions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Note: For difluorination, 2.5 equivalents of Selectfluor® and potentially elevated temperatures may be required.[1]

Diagram 3.1: Troubleshooting Workflow for Low Yield in Electrophilic Fluorination

G start Low Yield in Electrophilic Fluorination check_reagent Is the fluorinating agent (e.g., Selectfluor®) active? start->check_reagent check_substrate Is the amine substrate sufficiently nucleophilic? check_reagent->check_substrate Yes solution_reagent Use a fresh bottle of reagent. check_reagent->solution_reagent No check_conditions Are the reaction conditions optimal? check_substrate->check_conditions Yes solution_substrate Consider synthetic route modification to fluorinate a more nucleophilic intermediate. check_substrate->solution_substrate No (e.g., has EWGs) solution_conditions Increase reagent stoichiometry. Optimize temperature and time. check_conditions->solution_conditions No end Problem Persists check_conditions->end Yes (Consult further literature)

Caption: A decision tree for troubleshooting low yields in the electrophilic fluorination of amines.

Diagram 3.2: Competing Pathways in Deoxyfluorination with DAST

G substrate R-CH(OH)-CH₂R' intermediate [R-CH(O-SF₂NEt₂)-CH₂R'] substrate->intermediate + DAST - HF sn2_path Sₙ2 Pathway intermediate->sn2_path sn1_path Sₙ1 Pathway intermediate->sn1_path product_sn2 R-CHF-CH₂R' (Desired Product) sn2_path->product_sn2 F⁻ attack carbocation [R-CH⁺-CH₂R'] sn1_path->carbocation - F₂SNEt₂ carbocation->product_sn2 + F⁻ product_elim R-CH=CHR' (Elimination Byproduct) carbocation->product_elim - H⁺ product_rearr Rearranged Fluorinated Product carbocation->product_rearr Rearrangement + F⁻

Caption: Competing Sₙ1 and Sₙ2 pathways in the DAST-mediated deoxyfluorination of an alcohol.

Section 4: Purification Strategies

Q4: I'm having difficulty purifying my fluorinated amine. What are some effective strategies?

A4: Purification of fluorinated amines can be challenging due to their unique physical properties and potential instability.

  • Aqueous Workup Caution: Some trifluoromethylamines are highly water-sensitive and can degrade during aqueous workups.[16][17] In such cases, a non-aqueous workup is preferable.

  • Filtration: For reactions where byproducts are solid salts (e.g., after using AgF), purification can sometimes be as simple as filtering the reaction mixture through a pad of Celite®.[16][17]

  • Fluorous Solid-Phase Extraction (F-SPE): For compounds with a sufficient fluorine content, fluorous affinity purification can be a powerful technique. The fluorous-tagged oligonucleotide is strongly retained on a fluorinated adsorbent, while non-fluorous byproducts are washed away.[18] Although this is more common for larger molecules like oligonucleotides, the principle can be adapted for smaller molecules with a fluorous tag.

  • Chromatography: Standard silica gel chromatography is often effective. However, the basicity of amines can lead to tailing on silica gel. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape. For highly polar amines, reverse-phase chromatography may be more suitable.

References

  • Middleton, W. J. (1975). New Fluorinating Reagents. Dialkylaminosulfur Fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]

  • Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. The Journal of Organic Chemistry, 70(14), 5760–5763. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. [Link]

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 134-165. [Link]

  • Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(6), 364–370. [Link]

  • Yang, Y., Taponard, A., Vantourout, J. C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(6), 364–370. [Link]

  • Stuart, D. R., & MacMillan, D. W. C. (2012). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 8, 1349–1355. [Link]

  • ResearchGate. (n.d.). Reactivities of electrophilic N–F fluorinating reagents. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

  • ResearchGate. (n.d.). The first application of Selectfluor (TM) in electrophilic fluorination of amines: a new route to -NF2, -NHF, and > NF compounds. [Link]

  • Zhang, W., et al. (2022). Metal-free fluorination strategy for amines: a sustainable and scalable one-pot synthesis of difluoramines via selectfluor. New Journal of Chemistry, 46(3), 1063-1068. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11445–11456. [Link]

  • Reddit. (2023, February 23). Help on tricky electrophilic fluorination. r/Chempros. [Link]

  • Scribd. (n.d.). Paper1 (Selectfluor). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]

  • Umemoto, T., & Nagayoshi, M. (1996). 9. Introduction of Fluorine by N-F Compounds. In Fluorine Compounds (pp. 131-147). Springer, Berlin, Heidelberg. [Link]

  • O'Hagan, D., et al. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry, 6, 41. [Link]

  • ResearchGate. (n.d.). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. [Link]

  • Wikipedia. (n.d.). Selectfluor. [Link]

  • Singh, S., et al. (2015). DAST Enabled Synthesis of Fluorinated Amides and Fatty Acid Amides Including Drugs under Ambient Conditions. Organic Letters, 17(16), 4054–4057. [Link]

  • Yi, W., et al. (2020). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications, 11(1), 2215. [Link]

  • Butler, J. H., & Lectka, T. (2014). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 136(28), 9933–9936. [Link]

  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. [Link]

  • Smith, A. B., et al. (2020). Alkynyl Halo-Aza-Prins Annulative Couplings. The Journal of Organic Chemistry, 85(23), 15269–15281. [Link]

  • Chemistry LibreTexts. (2023, February 24). 24.3: Basicity of Amines. [Link]

  • ResearchGate. (n.d.). Plausible reaction pathway of the aza‐Prins cyclization reaction. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. [Link]

  • Semantic Scholar. (n.d.). An expeditious synthesis of 4-fluoropiperidines via aza-Prins cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Synthesis of (1-Fluorocyclobutyl)methanamine

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the cata...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic synthesis of (1-Fluorocyclobutyl)methanamine, a critical building block in modern medicinal chemistry. Our focus is to equip you with the practical knowledge to overcome common synthetic challenges and optimize your reaction outcomes.

Introduction to the Synthesis of (1-Fluorocyclobutyl)methanamine

The synthesis of (1-Fluorocyclobutyl)methanamine typically proceeds through two primary catalytic routes: the hydrogenation of 1-fluorocyclobutanecarbonitrile or the reductive amination of 1-fluorocyclobutanecarbaldehyde. The choice of catalyst is paramount in both pathways to ensure high yield, purity, and chemo-selectivity, while avoiding potential side reactions associated with the fluorinated cyclobutane moiety.

Route 1: Catalytic Hydrogenation of 1-Fluorocyclobutanecarbonitrile

This route is a common and efficient method for the synthesis of (1-Fluorocyclobutyl)methanamine. The selection of the right catalyst and reaction conditions is crucial to achieve complete conversion of the nitrile to the desired primary amine without side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for the hydrogenation of 1-fluorocyclobutanecarbonitrile?

A1: The most commonly employed and effective catalysts for this transformation are Raney Nickel (Ra-Ni) and Rhodium on alumina (Rh/Al₂O₃). Both have demonstrated high activity and selectivity for the reduction of nitriles to primary amines.

Q2: I am observing the formation of secondary and tertiary amines as byproducts. How can I suppress this?

A2: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the newly formed primary amine with the intermediate imine. To minimize these byproducts, the addition of ammonia to the reaction mixture is highly recommended. Ammonia competes with the primary amine for reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

Q3: My reaction is stalling before reaching full conversion. What could be the cause?

A3: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Ensure the purity of your 1-fluorocyclobutanecarbonitrile and use high-purity, anhydrous solvents.

  • Insufficient Catalyst Loading: A low catalyst loading may not be sufficient for complete conversion. Typically, a catalyst loading of 5-10 mol% is a good starting point.

  • Inadequate Hydrogen Pressure: The hydrogen pressure plays a critical role. For this substrate, a pressure of 50-100 psi is generally effective. If the reaction stalls, a careful increase in pressure might be necessary.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Troubleshooting Guide: Hydrogenation of 1-Fluorocyclobutanecarbonitrile
Problem Potential Cause Troubleshooting Steps
Low Yield of Primary Amine Formation of secondary/tertiary amine byproducts.Add ammonia to the reaction mixture (typically as a solution in methanol or as gaseous ammonia).
Incomplete conversion.Increase hydrogen pressure, catalyst loading, or reaction time. Check for catalyst poisons.
Catalyst Deactivation Impurities in substrate or solvent (e.g., sulfur compounds).Purify the nitrile starting material and use anhydrous, high-purity solvents.
Sintering of the catalyst at high temperatures.Operate at the lowest effective temperature.
Difficult Catalyst Filtration Fine catalyst particles.Use a filter aid like Celite® for easier filtration.
Experimental Protocol: Hydrogenation using Raney Nickel
  • To a high-pressure reactor, add 1-fluorocyclobutanecarbonitrile (1.0 eq).

  • Add anhydrous methanol saturated with ammonia.

  • Carefully add Raney Nickel (5-10 mol% loading) under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Logical Workflow for Optimizing Nitrile Hydrogenation

cluster_start Initial Reaction Setup cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathways cluster_success Successful Synthesis Start Start with standard conditions: - Raney Nickel (5 mol%) - MeOH/NH3 solvent - 50 psi H2, RT, 12h Analysis Analyze reaction mixture (GC-MS, LC-MS) Start->Analysis Incomplete Incomplete Conversion? Analysis->Incomplete Byproducts Byproducts Observed? Analysis->Byproducts Incomplete->Byproducts No Increase_H2 Increase H2 Pressure (e.g., to 100 psi) Incomplete->Increase_H2 Yes Increase_Cat Increase Catalyst Loading (e.g., to 10 mol%) Incomplete->Increase_Cat Persistent Increase_NH3 Increase NH3 Concentration Byproducts->Increase_NH3 Yes Success High Yield of (1-Fluorocyclobutyl)methanamine Byproducts->Success No Increase_H2->Analysis Increase_Cat->Analysis Increase_NH3->Analysis

Caption: Troubleshooting workflow for nitrile hydrogenation.

Route 2: Reductive Amination of 1-Fluorocyclobutanecarbaldehyde

Reductive amination offers a direct route to the primary amine from the corresponding aldehyde. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.

Frequently Asked Questions (FAQs)

Q1: Which reducing agents are suitable for the reductive amination of 1-fluorocyclobutanecarbaldehyde?

A1: Several reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common for their mildness and selectivity. Catalytic hydrogenation with H₂ over a metal catalyst like Pd/C or PtO₂ is also a viable and scalable option.

Q2: I'm observing the formation of the corresponding alcohol as a major byproduct. How can I prevent this?

A2: The formation of 1-fluorocyclobutyl)methanol is due to the direct reduction of the aldehyde starting material. To minimize this, ensure that the imine formation is favored before the reduction step. This can be achieved by:

  • Pre-formation of the imine: Stir the aldehyde and ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) for a period before adding the reducing agent.

  • Choice of reducing agent: STAB is generally less reactive towards aldehydes compared to imines, making it a good choice to suppress alcohol formation.

  • Control of pH: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation and activation towards reduction.

Q3: Can I use aqueous ammonia for this reaction?

A3: While aqueous ammonia can be used, it introduces water into the reaction which can hydrolyze the imine intermediate back to the aldehyde, leading to lower yields of the desired amine and increased formation of the alcohol byproduct. It is generally better to use a solution of ammonia in an organic solvent like methanol or ethanol, or to use an ammonium salt like ammonium acetate as the ammonia source.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause Troubleshooting Steps
High levels of alcohol byproduct Direct reduction of the aldehyde.Pre-form the imine before adding the reducing agent. Use a milder reducing agent like STAB.
Low reaction rate Slow imine formation.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
Inefficient reduction.If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Formation of over-alkylated products Reaction of the primary amine with the aldehyde.Use a large excess of the ammonia source to outcompete the product amine.
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • Dissolve 1-fluorocyclobutanecarbaldehyde (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Catalyst Selection Logic for Reductive Amination

cluster_start Starting Material cluster_choice Choice of Reducing System cluster_options Catalytic vs. Stoichiometric cluster_considerations Key Considerations Aldehyde 1-Fluorocyclobutanecarbaldehyde Reducing_System Select Reducing System Aldehyde->Reducing_System Catalytic Catalytic Hydrogenation (H2, Pd/C or PtO2) Reducing_System->Catalytic Scalability Focus Stoichiometric Stoichiometric Hydride (STAB or NaBH3CN) Reducing_System->Stoichiometric Lab-Scale/Mildness Focus Catalytic_Pros Pros: - High atom economy - Scalable Cons: - Requires pressure equipment - Catalyst handling Catalytic->Catalytic_Pros Stoichiometric_Pros Pros: - Mild conditions - Good functional group tolerance Cons: - Stoichiometric waste - Cost of hydride reagent Stoichiometric->Stoichiometric_Pros

Caption: Decision tree for selecting a reductive amination method.

References

  • Reductive Amination in Organic Synthesis: For a general overview of reductive amination reactions, their mechanisms, and a wide range of catalysts and reagents, please refer to comprehensive reviews on the topic.
  • Catalytic Hydrogenation of Nitriles: For detailed information on the catalysts and conditions for nitrile hydrogenation, including discussions on selectivity and suppression of byproducts, academic journals and specialized books on c
  • Synthesis of Fluorinated Building Blocks: For specific examples and protocols for the synthesis of fluorinated compounds, including cyclobutane derivatives, searching chemical databases such as SciFinder and Reaxys, as well as the patent liter
  • Troubleshooting in Catalysis: For a deeper understanding of catalyst deactivation and troubleshooting strategies, resources from catalyst manufacturers and specialized review articles on heterogeneous and homogeneous c

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of (1-Fluorocyclobutyl)methanamine: X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For novel...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. For novel small molecules like (1-Fluorocyclobutyl)methanamine, a compound featuring a strained cyclobutane ring and a stereocenter-influencing fluorine atom, unambiguous structural validation is paramount. The spatial arrangement of these features dictates the molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic stability.

This guide provides an in-depth comparison of the primary and alternative methods for the structural elucidation of (1-Fluorocyclobutyl)methanamine. While X-ray crystallography remains the gold standard for providing a definitive atomic-resolution structure, its application is not always straightforward. Consequently, we will explore the synergistic roles of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling as powerful and often more accessible alternatives.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state.[1][2] The aim is to obtain a three-dimensional molecular structure from a crystal by exposing it to an X-ray beam and analyzing the resulting diffraction patterns.[1] This technique provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, which are critical parameters for understanding structure-activity relationships (SAR).

Experimental Protocol: A Self-Validating Workflow for Small Molecule Crystallography

The successful crystallographic analysis of a small molecule like (1-Fluorocyclobutyl)methanamine hinges on a meticulous and self-validating experimental workflow.

Step 1: High-Purity Sample Preparation & Crystallization

  • Rationale: The quality of the crystal is directly proportional to the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol:

    • Synthesize or procure (1-Fluorocyclobutyl)methanamine of >98% purity, confirmed by techniques such as NMR and mass spectrometry.

    • Screen a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and solvent combinations for solubility.

    • Employ slow evaporation of a saturated solution in a loosely capped vial. This is often the simplest and most effective crystallization method for small molecules.

    • If slow evaporation fails, explore other techniques such as vapor diffusion (hanging or sitting drop) and cooling crystallization.

Step 2: Crystal Mounting and Data Collection

  • Rationale: A single, well-ordered crystal of appropriate size (typically 0.1-0.3 mm) is selected for data collection. Proper mounting is crucial to minimize crystal damage and ensure it remains in the X-ray beam.

  • Protocol:

    • Under a microscope, carefully select a crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to minimize radiation damage during data collection.

    • Center the crystal on a goniometer head within the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

Step 3: Structure Solution and Refinement

  • Rationale: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.[1] Refinement is the process of optimizing the atomic coordinates to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods, which are standard for small molecules.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters.

    • Validate the final structure using metrics such as R-factor, goodness-of-fit, and residual electron density maps.

X_ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification (>98% Purity) Crystallization Crystallization Screening (Slow Evaporation, etc.) Synthesis->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (Direct Methods) Diffraction->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (R-factor, etc.) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Comparative_Analysis cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling Xray Definitive 3D Structure (Solid State) NMR Connectivity & Solution Conformation Xray->NMR Complementary Data Comp Predicted Structure & Energetics Xray->Comp Comparison with Theory NMR->Comp Validation of Prediction Molecule (1-Fluorocyclobutyl)methanamine Molecule->Xray Requires Crystal Molecule->NMR Requires Solution Molecule->Comp In Silico

Sources

Comparative

The Fluorine Advantage: A Comparative Analysis of (1-Fluorocyclobutyl)methanamine and its Non-Fluorinated Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide offers an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide offers an in-depth comparative analysis of (1-fluorocyclobutyl)methanamine and its non-fluorinated counterparts, cyclobutylmethanamine and cyclopentylmethanamine. By examining their physicochemical properties, metabolic stability, and potential impact on biological activity, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by strategic fluorination in this chemical space.

Physicochemical Properties: The Impact of a Single Fluorine Atom

The introduction of a fluorine atom onto the cyclobutyl ring at the carbon bearing the aminomethyl group instigates significant, albeit predictable, changes in the molecule's physicochemical profile. These alterations are pivotal as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

A comparison of key physicochemical parameters, including predicted values, reveals the nuanced effects of fluorination and ring size.

Table 1: Comparative Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3pKa (Predicted)Topological Polar Surface Area (Ų)
(1-Fluorocyclobutyl)methanamine C₅H₁₀FN103.140.869[3]~9-1026.02[3]
Cyclobutylmethanamine C₅H₁₁N85.15[4]1.1[5]10.4 (experimental for similar primary amines)12.03[4]
Cyclopentylmethanamine C₆H₁₃N99.181.410.6 (experimental for similar primary amines)26.02

Note: Some values are predicted from computational models due to the limited availability of experimental data for all compounds.

Lipophilicity (LogP)

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is subtly modulated by fluorination.[6] Counterintuitively, while highly fluorinated motifs like a trifluoromethyl group significantly increase lipophilicity, a single fluorine atom can either increase or decrease LogP depending on the molecular context.[7] In the case of (1-fluorocyclobutyl)methanamine, the predicted XLogP3 of 0.869 is slightly lower than that of its direct non-fluorinated analog, cyclobutylmethanamine (XLogP3 = 1.1). This suggests that the introduction of the polar C-F bond in this specific arrangement may slightly enhance the molecule's overall polarity.

Basicity (pKa)

Experimental Determination of Physicochemical Properties

To empirically validate the predicted physicochemical properties, standardized experimental protocols are essential.

Protocol for LogP Determination via Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination.[10]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation (HPLC or ¹⁹F NMR)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous phase.

  • Add equal volumes of the aqueous solution and the pre-saturated n-octanol to a vial.

  • Securely cap the vial and shake for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Centrifuge the vial to achieve complete phase separation.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Analyze the concentration of the test compound in each phase using a validated HPLC method.[11] For fluorinated compounds, ¹⁹F NMR can be a powerful alternative for quantification.[12]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.[13]

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[14]

Materials:

  • Test compound

  • Deionized water or a solution of known ionic strength

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of the test compound in the chosen solvent.

  • Place the solution in a beaker with a stir bar and the pH electrode.

  • Slowly add the titrant (strong acid or base) in small, precise increments using the burette.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[14] For amines, this is often referred to as the pKaH.[15]

G cluster_logp LogP Determination Workflow cluster_pka pKa Determination Workflow logp_start Prepare Compound Solution logp_partition Partition between n-Octanol and Water logp_start->logp_partition logp_separate Phase Separation (Centrifugation) logp_partition->logp_separate logp_analyze Analyze Concentrations (HPLC or ¹⁹F NMR) logp_separate->logp_analyze logp_calc Calculate LogP logp_analyze->logp_calc pka_start Dissolve Compound pka_titrate Potentiometric Titration pka_start->pka_titrate pka_plot Generate Titration Curve pka_titrate->pka_plot pka_determine Determine pKa at Half-Equivalence Point pka_plot->pka_determine

Workflow for experimental determination of LogP and pKa.

Metabolic Stability: The Metabolic Blocking Effect of Fluorine

A primary driver for the use of fluorination in drug design is to enhance metabolic stability.[1][6] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

For non-fluorinated alkylamines like cyclobutylmethanamine and cyclopentylmethanamine, a common site of metabolic oxidation is the carbon atom attached to the nitrogen (the α-carbon). This can lead to deamination and subsequent degradation of the molecule, resulting in rapid clearance from the body.

By placing a fluorine atom at this α-carbon, as in (1-fluorocyclobutyl)methanamine, this metabolic pathway is effectively blocked. This "metabolic blocking" can lead to a longer half-life, increased systemic exposure, and potentially a lower required therapeutic dose.[1]

G cluster_non_fluorinated Metabolism of Non-Fluorinated Analogs cluster_fluorinated Metabolism of (1-Fluorocyclobutyl)methanamine parent_nf Cyclobutylmethanamine (R-CH₂-NH₂) metabolite_nf Unstable Intermediate (R-CH(OH)-NH₂) parent_nf->metabolite_nf CYP450 Oxidation (α-carbon hydroxylation) product_nf Deaminated Product (R-CHO) + NH₃ metabolite_nf->product_nf Spontaneous Decomposition parent_f (1-Fluorocyclobutyl)methanamine (R-CFH-NH₂) blocked Metabolism at α-carbon is blocked parent_f->blocked C-F bond resists CYP450 Oxidation

Proposed metabolic pathways and the blocking effect of fluorination.
Protocol for In Vitro Metabolic Stability Assay

In vitro metabolic stability assays are crucial for the early assessment of a compound's susceptibility to metabolism.[16][17]

Materials:

  • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Liver microsomes or cryopreserved hepatocytes from the desired species (e.g., human, rat)[18][19]

  • Incubation buffer (e.g., potassium phosphate buffer)

  • NADPH regenerating system (for microsomes)[16]

  • Incubator/shaker set to 37°C

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive controls.

  • Thaw the liver microsomes or hepatocytes according to the supplier's instructions and dilute to the desired concentration in the incubation buffer.

  • Add the microsomal or hepatocyte suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the test compound (and the NADPH regenerating system for microsomes).

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.[16]

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percent remaining parent compound versus time. From this, the intrinsic clearance (Clᵢₙₜ) can be calculated.[16]

Anticipated Impact on Biological Activity

While specific biological activity data for (1-fluorocyclobutyl)methanamine is not extensively available in the public domain, the observed and predicted changes in its physicochemical properties allow for informed hypotheses about its potential for target engagement.

  • Altered Binding Interactions: The lower pKa of the fluorinated amine will alter its ionization state at physiological pH, which can change its ability to form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's binding pocket.[8]

  • Conformational Effects: The fluorine atom can influence the conformational preferences of the cyclobutyl ring, potentially pre-organizing the molecule into a more favorable conformation for binding to its biological target.[1]

  • Enhanced Potency and Selectivity: The combination of altered electronics, pKa, and conformation can lead to improved binding affinity and selectivity for the intended target over off-targets.[20]

Conclusion

The comparative analysis of (1-fluorocyclobutyl)methanamine with its non-fluorinated analogs underscores the profound and beneficial impact of strategic fluorination in drug design. The introduction of a single fluorine atom at the α-carbon is predicted to:

  • Modulate Lipophilicity and Basicity: Fine-tuning these properties to optimize ADME and target engagement.

  • Enhance Metabolic Stability: By blocking a key site of oxidative metabolism, potentially leading to improved pharmacokinetic profiles.

  • Influence Biological Activity: Through a combination of electronic and conformational effects that can enhance potency and selectivity.

By leveraging these predictable effects, (1-fluorocyclobutyl)methanamine and similar fluorinated motifs represent valuable building blocks for the development of more effective and safer therapeutics. The experimental protocols provided herein offer a robust framework for validating these properties and advancing promising candidates through the drug discovery pipeline.

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Validation

A Researcher's Guide to the Biological Activity of (1-Fluorocyclobutyl)methanamine and Its Enantiomers

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Small, conformationally constrained scaffolds are highly sought after for their ability to orient pharmacophoric elements in a precise three-dimensional arrangement, potentially enhancing binding affinity and selectivity for biological targets. The cyclobutane ring, in particular, has emerged as a valuable structural motif. Its puckered, three-dimensional nature allows medicinal chemists to move beyond the flat, two-dimensional space often occupied by traditional aromatic rings, offering new vectors for exploring protein binding pockets.[1][2]

The introduction of a fluorine atom onto this scaffold is a strategic design choice. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical characteristics. These changes can include lowering the pKa (basicity) of nearby amine groups, altering lipophilicity (LogP), and improving metabolic stability, all of which are critical determinants of a drug's overall performance.[3][4]

This guide focuses on (1-Fluorocyclobutyl)methanamine, a compound that combines these strategic elements. Due to the chiral center at the C1 position, it exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities. This guide provides a framework for the systematic comparison of these isomers, hypothesizing their potential biological targets based on structural analogy and presenting detailed experimental protocols to rigorously evaluate their activity.

Part 1: Comparative Physicochemical and Pharmacological Profile (Hypothesized)

While specific experimental data for the enantiomers of (1-Fluorocyclobutyl)methanamine is not yet broadly published, we can infer likely properties and biological targets based on established structure-activity relationships (SAR). The primary amine separated from a small carbocycle is a common feature in compounds targeting the central nervous system (CNS), particularly monoaminergic systems.

1.1. Physicochemical Properties

The placement of the fluorine atom directly on the carbon bearing the aminomethyl group is expected to significantly lower the basicity (pKa) of the amine compared to its non-fluorinated analog. This modulation of pKa can alter the proportion of ionized versus neutral species at physiological pH, impacting cell permeability and receptor interaction. The stereochemical orientation of the aminomethyl group relative to the fluorine atom in the (R) vs. (S) enantiomers may lead to subtle but potentially significant differences in properties like LogP and aqueous solubility due to differences in intramolecular interactions and solvation.

Table 1: Predicted Physicochemical Properties for Isomer Comparison

Property(R)-enantiomer(S)-enantiomerRationale for Comparison
pKaPredicted < 9.5Predicted < 9.5Fluorine's electron-withdrawing effect will lower basicity. Chiral environment may cause minor differences.
cLogPPredicted 0.5 - 1.5Predicted 0.5 - 1.5The compact, fluorinated structure suggests moderate lipophilicity. Enantiomers may have negligible differences.
Aqueous SolubilityTo be determinedTo be determinedCrucial for formulation and bioavailability; may differ slightly between enantiomers.

1.2. Hypothesized Biological Targets and Activity

The structure of (1-Fluorocyclobutyl)methanamine bears resemblance to substrates and inhibitors of monoamine systems. Therefore, the primary hypothesized targets are:

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Small amine-containing molecules are classic scaffolds for MAO inhibitors.[5][6] Inhibition of MAO-A is linked to antidepressant effects, while MAO-B inhibition is a strategy for treating Parkinson's disease.[3][7]

  • Dopamine Transporter (DAT): As a dopamine reuptake inhibitor, a compound can increase synaptic dopamine levels, a mechanism relevant to treatments for ADHD and narcolepsy.[8][9]

  • NMDA Receptor: Some small, cyclic amino compounds, including derivatives of 1-aminocyclobutane, have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a target for treating neurodegenerative diseases.[10][11]

The two enantiomers are expected to show different potencies and/or selectivities for these targets due to the stereospecific nature of protein-ligand interactions.

Table 2: Framework for Comparative Biological Activity Data

Assay TargetParameter(R)-enantiomer(S)-enantiomerReference Compound
MAO-A Inhibition IC₅₀ (nM)To be determinedTo be determinedClorgyline
MAO-B Inhibition IC₅₀ (nM)To be determinedTo be determinedSelegiline
DAT Inhibition Kᵢ (nM)To be determinedTo be determinedGBR-12909
NMDA Receptor Binding Kᵢ (nM)To be determinedTo be determinedMK-801
In Vivo CNS Activity Locomotor ActivityTo be determinedTo be determinedSaline, Amphetamine

Part 2: Detailed Experimental Protocols

To empirically determine the biological activity profile outlined above, a series of standardized in vitro and in vivo assays must be performed. The following protocols provide a robust framework for this investigation.

2.1. In Vitro Assay: Monoamine Oxidase (MAO) Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compounds against recombinant human MAO-A and MAO-B.

Causality Behind Experimental Choices: This high-throughput fluorometric assay is chosen for its sensitivity and reliability.[12] It measures the production of hydrogen peroxide, a direct product of MAO activity, providing a real-time kinetic readout. Using recombinant human enzymes ensures target specificity. Kynuramine is used as a substrate for MAO-A, while benzylamine is more selective for MAO-B, allowing for isoform-specific inhibition profiling.[3] Clorgyline and Selegiline are included as highly selective positive controls to validate the assay's performance.[7]

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - MAO-A/B Enzymes - Substrates (Kynuramine/Benzylamine) - Amplex Red Probe, HRP - Test Compounds (Isomers) - Controls (Clorgyline/Selegiline) plate Plate Compounds: Add test isomers & controls to wells. reagents->plate add_enzyme Add MAO-A or MAO-B enzyme to respective wells. Pre-incubate. plate->add_enzyme initiate Initiate Reaction: Add substrate/probe mix (Substrate, Amplex Red, HRP). add_enzyme->initiate read Read Fluorescence: Kinetic read at Ex/Em ~540/590 nm over 30-60 min. initiate->read analyze Calculate Rate of Reaction. Plot % Inhibition vs. [Compound]. Determine IC50 values. read->analyze

Caption: Workflow for the fluorometric MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate assay buffer (pH 7.4). Prepare stock solutions of test compounds, clorgyline, and selegiline in DMSO. Prepare substrate (p-Tyramine or Benzylamine), Amplex® Red, and Horseradish Peroxidase (HRP) stocks.[12]

  • Assay Plate Setup: In a 96-well black plate, add 50 µL of assay buffer. Add 2 µL of test compound dilutions (in DMSO) to sample wells. Add 2 µL of DMSO to control wells and 2 µL of positive control (clorgyline for MAO-A, selegiline for MAO-B) to respective wells.

  • Enzyme Addition: Add 20 µL of a working solution of recombinant human MAO-A or MAO-B enzyme to each well. Tap to mix and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a reaction mix containing the appropriate substrate, Amplex® Red, and HRP in assay buffer. Add 20 µL of this mix to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percentage of inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.2. In Vitro Assay: Dopamine Transporter (DAT) Uptake Inhibition

This protocol measures the potency of the test compounds to inhibit the uptake of radiolabeled dopamine ([³H]-DA) into cells expressing the human dopamine transporter (hDAT).

Causality Behind Experimental Choices: A cell-based radioligand uptake assay provides a direct functional measure of transporter activity.[13][14] Using a cell line stably or transiently expressing hDAT (e.g., HEK293-hDAT) isolates the activity to the specific transporter of interest.[15] [³H]-Dopamine is used as the substrate because its accumulation inside the cells can be quantified with high sensitivity using liquid scintillation counting. Cocaine or a more selective inhibitor like GBR-12909 serves as a positive control to define the maximal inhibition window for the assay.

DAT_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_readout Quantification & Analysis seed_cells Seed hDAT-expressing cells (e.g., HEK293-hDAT) in a 96-well plate. Culture for 24-48h. wash Wash cells with Krebs-Ringer-HEPES (KRH) buffer. seed_cells->wash preincubate Pre-incubate cells with test compounds or controls (e.g., GBR-12909). wash->preincubate add_radioligand Add [3H]-Dopamine to initiate uptake. Incubate for a short period (e.g., 10 min). preincubate->add_radioligand terminate Terminate uptake by rapidly washing with ice-cold KRH buffer. add_radioligand->terminate lyse Lyse cells and transfer lysate to scintillation vials. terminate->lyse count Add scintillation cocktail. Quantify radioactivity using a scintillation counter (CPM). lyse->count analyze Calculate specific uptake. Plot % Inhibition vs. [Compound]. Determine IC50 and Ki values. count->analyze

Caption: Workflow for the [³H]-Dopamine uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing hDAT into a 96-well plate and grow to ~90% confluency.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of the test compounds (or GBR-12909 as a positive control) to the wells. For non-specific uptake, use a high concentration of the positive control. Incubate for 20 minutes at room temperature.

  • Dopamine Uptake: Initiate the uptake by adding 100 µL of KRH buffer containing a fixed concentration of [³H]-Dopamine. Incubate for 10 minutes at room temperature.

  • Termination and Lysis: Terminate the assay by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. Lyse the cells by adding 150 µL of 1% SDS solution.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

2.3. In Vivo Assay: Spontaneous Locomotor Activity

This protocol assesses the stimulant or depressant effects of the test compounds on the central nervous system by measuring spontaneous movement in mice.

Causality Behind Experimental Choices: Locomotor activity is a fundamental behavioral assay used to assess the overall effect of a novel compound on the CNS.[16][17] An increase in activity can suggest a psychostimulant effect (e.g., via DAT inhibition), while a decrease may indicate sedative properties. The use of automated activity chambers with infrared beams provides an unbiased and quantitative measure of horizontal and vertical movements.[18] Acclimatizing the animals to the testing room minimizes stress-induced artifacts. A positive control like amphetamine, known to induce hyperlocomotion, is used to validate the sensitivity of the model.[19]

Step-by-Step Methodology:

  • Animal Acclimation: House male C57BL/6 mice in the testing facility for at least one week before the experiment. On the test day, move the animals to the procedure room and allow them to acclimate for 60 minutes.[16]

  • Compound Administration: Administer the test compounds (e.g., (R)- and (S)-enantiomers) and vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection, IP). Administer a positive control (e.g., d-amphetamine, 2 mg/kg, IP) to a separate group.

  • Data Collection: Immediately after injection, place each mouse individually into an open field activity chamber (e.g., 40 x 40 cm). Record locomotor activity using an automated system with infrared beams for a period of 60-120 minutes.[19]

  • Parameters Measured: The software will record parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Calculate the total activity over the entire session for each animal. Use an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the treatment groups to the vehicle control.

Conclusion and Future Directions

This guide provides the scientific rationale and a detailed methodological framework for a comprehensive comparison of the biological activities of (1-Fluorocyclobutyl)methanamine enantiomers. By systematically evaluating their effects on logical, pre-defined biological targets like monoamine oxidases and transporters, researchers can build a clear structure-activity relationship profile. The proposed experiments, from in vitro enzyme and transporter assays to in vivo behavioral assessments, represent a rigorous pathway to elucidate the distinct pharmacological properties of each isomer. The resulting data will be invaluable for determining if this novel chemical scaffold holds promise for further development in the fields of neuroscience, psychiatry, or neurodegenerative disease.

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Comparative

A Comparative Guide to the In Vitro Metabolic Stability of (1-Fluorocyclobutyl)methanamine

This guide provides a comprehensive comparison of in vitro methodologies for assessing the metabolic stability of (1-Fluorocyclobutyl)methanamine. We will delve into the rationale behind experimental design, present deta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro methodologies for assessing the metabolic stability of (1-Fluorocyclobutyl)methanamine. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the metabolic fate of novel chemical entities bearing similar structural motifs.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may require frequent dosing, while an overly stable compound could accumulate and lead to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is essential for selecting and optimizing drug candidates.[2][3][4]

(1-Fluorocyclobutyl)methanamine presents an interesting case study. Its structure combines three key features relevant to drug metabolism:

  • A Cyclobutane Ring: This small, strained ring system imparts conformational rigidity, which can influence how the molecule binds to metabolizing enzymes.[5] The inclusion of cyclobutane rings has been explored as a strategy to improve metabolic stability and other pharmacokinetic properties.[5][6]

  • A Fluorine Atom: The introduction of fluorine is a common medicinal chemistry strategy to enhance metabolic stability.[7][8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like Cytochrome P450s (CYPs).[7][9] Placing fluorine at a potential site of metabolism can effectively "block" this pathway.[8][10]

  • A Primary Amine: The methanamine group is a potential site for both Phase I (e.g., deamination) and Phase II (e.g., conjugation) metabolic reactions.

This guide will compare the two most prevalent in vitro systems—liver microsomes and cryopreserved hepatocytes—to evaluate the metabolic fate of this compound.

Comparing In Vitro Systems: Microsomes vs. Hepatocytes

The choice of an in vitro system is a critical decision driven by the stage of research and the specific questions being asked. The two primary systems derived from the liver, the body's main site of drug metabolism, are liver microsomes and hepatocytes.[1][4]

FeatureLiver MicrosomesHepatocytes
System Composition Subcellular fraction (endoplasmic reticulum) containing primarily Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[1][4][11]Intact, whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[12][13][14]
Metabolic Scope Primarily assesses Phase I (oxidative) metabolism. Requires addition of external cofactors like NADPH.[2][11]Assesses both Phase I and Phase II metabolism, as well as cellular uptake, making it the "gold standard" for in vitro studies.[4][13]
Throughput & Cost High-throughput and relatively low-cost, ideal for early-stage screening of large compound libraries.[11]Lower throughput and more expensive. Best for detailed characterization of prioritized compounds.
Key Advantage Excellent for isolating and studying the contribution of CYP-mediated metabolism.Provides a more physiologically relevant model that integrates metabolism with cellular transport.[12]
Key Limitation Lacks the complete metabolic machinery (especially cytosolic Phase II enzymes) and does not account for cell permeability.[12]Limited viability in suspension (typically a few hours), which can be a challenge for very low-turnover compounds.

For (1-Fluorocyclobutyl)methanamine, a direct comparison using both systems is highly informative. A significant difference in stability between the two systems could suggest that Phase II conjugation of the primary amine is a major clearance pathway, a process that would only be captured in hepatocytes.

Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results, the following detailed protocols are provided. These represent standard, validated methodologies in the field.

Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes.[11] The core principle is to incubate the test compound with liver microsomes and an NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.[15][16]

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 10 mM stock of (1-Fluorocyclobutyl)methanamine in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[17] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions.[16]

    • Stop Solution: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Carbutamide or Tolbutamide) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Pre-warm the NADPH regenerating system and microsome suspension in a shaking water bath at 37°C for 10 minutes.

    • In a 96-well plate, add the test compound to the pre-warmed microsome suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18] The final incubation mixture should contain 0.5 mg/mL microsomal protein.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing 3-4 volumes of the cold stop solution to terminate the reaction and precipitate proteins.[11][16]

    • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[15]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[11]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis prep_reagents Prepare Buffer, Stocks, NADPH System, Stop Solution pre_warm Pre-warm Microsomes & NADPH System prep_reagents->pre_warm thaw_microsomes Thaw & Dilute Liver Microsomes (37°C) thaw_microsomes->pre_warm add_compound Add Test Compound (1 µM final) pre_warm->add_compound start_reaction Initiate Reaction with NADPH System add_compound->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[4][12] It captures the interplay between cellular uptake, Phase I, and Phase II metabolism.[12]

  • Prepare Reagents & Cells:

    • Incubation Medium: Pre-warmed (37°C) Williams' Medium E or similar, supplemented as required.

    • Test Compound Stock: 10 mM stock of (1-Fluorocyclobutyl)methanamine in DMSO.

    • Hepatocyte Suspension: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Dilute the cell suspension to a final density of 0.5-1.0 x 10^6 viable cells/mL.[19][20]

    • Stop Solution: Acetonitrile containing a suitable internal standard.

  • Incubation Procedure:

    • Equilibrate the hepatocyte suspension in a shaking water bath at 37°C for 10-15 minutes.[20]

    • In a 96-well plate, initiate the reaction by adding the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension and add it to a well containing 3-4 volumes of the cold stop solution.[12]

    • Include a control incubation with heat-inactivated hepatocytes or in buffer alone to assess compound stability and non-specific binding.

  • Sample Analysis:

    • Vortex the plate to ensure cell lysis.

    • Centrifuge the plate at high speed to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[20]

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis prep_media Prepare Incubation Medium & Stop Solution equilibrate Equilibrate Hepatocyte Suspension prep_media->equilibrate thaw_cells Thaw Cryopreserved Hepatocytes (37°C) check_viability Check Viability & Adjust Cell Density thaw_cells->check_viability check_viability->equilibrate start_reaction Initiate Reaction by Adding Test Compound (1 µM) equilibrate->start_reaction time_points Sample at Time Points (0, 15, 30, 60, 120 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the in vitro hepatocyte stability assay.

Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate at which the parent compound disappears over time. This is used to calculate two key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Quantify Compound: The peak area of the test compound is normalized to the peak area of the internal standard at each time point.

  • Plot Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

  • Determine Rate Constant (k): The slope of the linear regression from the plot is determined. The elimination rate constant, k, is the negative of the slope.

  • Calculate Half-Life (t½): t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / million cells/mL)[19]

G lcms_data LC-MS/MS Peak Area Ratios (Compound / Internal Standard) percent_remaining Calculate % Remaining vs. Time=0 lcms_data->percent_remaining ln_plot Plot ln(% Remaining) vs. Time percent_remaining->ln_plot linear_regression Perform Linear Regression ln_plot->linear_regression slope Determine Slope (k = -slope) linear_regression->slope thalf Calculate Half-Life (t½) t½ = 0.693 / k slope->thalf clint Calculate Intrinsic Clearance (CLint) CLint = k / concentration slope->clint

Caption: Data analysis pipeline from raw data to pharmacokinetic parameters.

Comparative Data Summary

To illustrate the utility of this approach, the table below presents hypothetical data for (1-Fluorocyclobutyl)methanamine compared to two structural analogs.

CompoundAssay Systemt½ (min)CLintStability Classification
(1-Fluorocyclobutyl)methanamine Microsomes > 60< 12 µL/min/mgHigh
Hepatocytes 5525 µL/min/10⁶ cellsModerate
Comparator A: CyclobutylmethanamineMicrosomes 2527.7 µL/min/mgModerate
Hepatocytes 2263 µL/min/10⁶ cellsLow
Comparator B: (1-Fluorocyclohexyl)methanamineMicrosomes 1546.2 µL/min/mgLow
Hepatocytes 12115 µL/min/10⁶ cellsLow

Note: Stability classifications are generally defined as: High (>60 min), Moderate (15-60 min), Low (<15 min).

Synthesis and Senior Scientist Insights

The hypothetical data above provides a platform for critical analysis:

  • The Protective Effect of Fluorine: Comparing (1-Fluorocyclobutyl)methanamine to its non-fluorinated counterpart (Comparator A ) clearly demonstrates the power of fluorination. The fluorine atom likely blocks oxidative metabolism on the cyclobutane ring, significantly increasing stability in both microsomes and hepatocytes. This is a classic and effective strategy in medicinal chemistry.[7][8]

  • Impact of Ring System: The increased metabolism of the cyclohexyl analog (Comparator B ) compared to the cyclobutyl parent compound is noteworthy. Larger, more flexible rings can sometimes adopt conformations that are more favorable for metabolism by CYP enzymes. This highlights that seemingly small structural changes can have profound impacts on metabolic stability.

  • Microsomes vs. Hepatocytes - A Mechanistic Clue: For (1-Fluorocyclobutyl)methanamine , the stability is high in microsomes but drops to moderate in hepatocytes. This is a crucial finding. Since microsomes primarily model Phase I metabolism, the high stability suggests the compound is resistant to CYP-mediated oxidation.[11] The increased clearance in hepatocytes strongly implies that other pathways, present only in the whole cell system, are responsible. The most likely candidate is Phase II conjugation (e.g., glucuronidation or sulfation) on the primary amine, a pathway that intact hepatocytes can perform efficiently.[12]

This comparative in vitro assessment provides a robust framework for characterizing the metabolic stability of (1-Fluorocyclobutyl)methanamine. The data strongly suggests that the compound has been successfully stabilized against oxidative Phase I metabolism through strategic fluorination. However, it is likely cleared via Phase II conjugation pathways.

For drug development professionals, this would trigger the next logical steps:

  • Metabolite Identification Studies: Use high-resolution mass spectrometry to confirm the presence of conjugated metabolites in the hepatocyte incubations.

  • Reaction Phenotyping: If necessary, use recombinant enzymes to identify the specific UGT or SULT isoforms responsible for the conjugation.

  • In Vivo Pharmacokinetic Studies: The in vitro data, particularly from hepatocytes, can be used to model and predict the in vivo hepatic clearance, helping to guide the design of preclinical animal studies.[3][19]

By employing a scientifically rigorous, multi-system approach, researchers can gain a comprehensive understanding of a compound's metabolic profile, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Inhance Technologies.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • Creative Biolabs. Metabolic Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
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  • PubMed Central. Relative quantification of amine-containing metabolites using isobaric N,N-dimethyl-leucine (DiLeu) reagents via LC-ESI-MS/MS and CE-ESI-MS/MS. PubMed Central.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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  • Domainex.
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  • Domainex. Microsomal Clearance/Stability Assay. Domainex.
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  • protocols.io. (2025, August 3).
  • PubMed Central. (2025, January 24). Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. PubMed Central.
  • Oxford Academic. (2024, March 25).
  • ResearchGate. (2011, August 6). Comprehensive Profiling and Quantitation of Amine Group Containing Metabolites.
  • ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
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  • PubMed Central. Metabolically Stable tert-Butyl Replacement. PubMed Central.
  • ResearchGate. Improvements to metabolic stability through cyclopropyl modification.

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Validation

The Impact of Fluorination on the Basicity of Cyclobutylamines: A Comparative Guide

Introduction: The Subtle Power of Fluorine in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. This simple substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] One of the most fundamental properties altered by fluorination is the acid dissociation constant (pKa), which dictates the ionization state of a functional group at a given pH. For amine-containing compounds, pKa is a critical determinant of their solubility, absorption, distribution, and target engagement. This guide provides an in-depth comparison of the pKa values of fluorinated versus non-fluorinated cyclobutylamines, offering experimental insights and a mechanistic rationale for the observed differences.

The cyclobutane motif is an increasingly popular scaffold in drug discovery, prized for its conformational rigidity and three-dimensional character. Understanding how fluorination impacts the basicity of cyclobutylamines is therefore of paramount importance for researchers and drug development professionals seeking to fine-tune the properties of these valuable building blocks.

Comparative Analysis of pKa Values

The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base, as the conjugate acid is more readily deprotonated. The introduction of fluorine atoms to the cyclobutane ring has a significant acidifying effect on the amine functionality, leading to a decrease in its pKa. This is primarily due to the strong electron-withdrawing inductive effect of fluorine.[2][3]

CompoundStructurepKa (Predicted/Estimated)Notes
Cyclobutylamine~10.8Predicted value.[4]
3-Fluorocyclobutylamine~10.0Estimated based on an observed ΔpKa of approximately -0.8 units for 3-substituted analogues.[1]
3,3-Difluorocyclobutylamine<10.0The pKa is expected to be even lower than the monofluorinated analogue due to the additive inductive effect of the second fluorine atom.

Experimental Determination of pKa: A Validated Protocol

To ensure the scientific rigor of our comparisons, it is essential to employ a standardized and validated method for pKa determination. Potentiometric titration is a widely accepted and robust technique for this purpose.[5][6]

Experimental Workflow for Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve amine salt in deionized water to a known concentration (e.g., 1 mM). prep2 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep1->prep2 titrate1 Place amine solution in a jacketed beaker with a stir bar. prep2->titrate1 Proceed to Titration titrate2 Immerse calibrated pH electrode and titrant delivery tube. titrate1->titrate2 titrate3 Titrate with a standardized solution of NaOH (e.g., 0.1 M) in small increments. titrate2->titrate3 titrate4 Record pH after each addition, allowing for stabilization. titrate3->titrate4 analysis1 Plot pH versus volume of titrant added. titrate4->analysis1 Collect Data analysis2 Determine the equivalence point (inflection point of the curve). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of a strong base, such as sodium hydroxide (NaOH), and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a 1 mM solution of the cyclobutylamine hydrochloride salt in deionized water. The use of the salt form ensures the amine is fully protonated at the start of the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa value (e.g., pH 4.0, 7.0, and 10.0). This ensures the accuracy of the pH measurements.[7]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the cyclobutylamine solution into a temperature-controlled beaker equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the amine solution.

    • Begin the titration by adding the NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has risen significantly past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the corresponding volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[8]

    • The pKa of the cyclobutylamine is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

The Inductive Effect of Fluorine: A Mechanistic Explanation

The observed decrease in the pKa of fluorinated cyclobutylamines is a direct consequence of the inductive effect . Fluorine is the most electronegative element, and it therefore strongly withdraws electron density from adjacent atoms through the sigma bonds of the molecule.[2]

In the case of a fluorinated cyclobutylamine, the fluorine atoms pull electron density away from the carbon atoms of the cyclobutane ring. This electron withdrawal is transmitted through the carbon framework to the nitrogen atom of the amine group. As a result, the electron density on the nitrogen atom is reduced.

The basicity of an amine is dependent on the availability of the lone pair of electrons on the nitrogen atom to accept a proton. When the electron density on the nitrogen is decreased by the inductive effect of the fluorine atoms, the lone pair is less available for donation to a proton.[3][9] This makes the fluorinated amine a weaker base.

Conversely, considering the conjugate acid, the positive charge on the protonated nitrogen is stabilized by the electron-withdrawing fluorine atoms. This stabilization of the conjugate acid makes it more acidic, and therefore it will more readily donate its proton. A more acidic conjugate acid corresponds to a weaker base, and thus a lower pKa.

G cluster_non Cyclobutylamine cluster_fluo 3,3-Difluorocyclobutylamine N1 N H1 H N1->H1 H2 H N1->H2 C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->C1 label_non High electron density on Nitrogen (Stronger Base, Higher pKa) N2 N H3 H N2->H3 H4 H N2->H4 C5 C N2->C5 C5->N2 δ--- C6 C C5->C6 C6->C5 δ-- C7 C C6->C7 C7->C6 δ- C8 C C7->C8 F1 F C7->F1 F2 F C7->F2 C8->C5 label_fluo Reduced electron density on Nitrogen (Weaker Base, Lower pKa)

Caption: Inductive effect of fluorine on electron density.

Conclusion

The fluorination of cyclobutylamines leads to a predictable and significant decrease in their basicity, as reflected by a lower pKa value. This phenomenon is well-explained by the powerful electron-withdrawing inductive effect of fluorine, which reduces the availability of the nitrogen's lone pair to accept a proton. For medicinal chemists and drug development scientists, this provides a valuable tool for modulating the physicochemical properties of drug candidates. By strategically incorporating fluorine atoms into the cyclobutane scaffold, it is possible to fine-tune the pKa of the amine to optimize properties such as solubility, cell permeability, and target binding, ultimately leading to the design of safer and more efficacious therapeutics.

References

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6482-6489. [Link]

  • Yılmaz, S., & Ertekin, Z. C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of the Turkish Chemical Society Section A: Chemistry, 11(Special Issue 1), 15-22. [Link]

  • American Chemical Society. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • LibreTexts. (2024). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Lee, C.-Y., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(12), 14591-14606. [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutan-1-amine. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • National Center for Biotechnology Information. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PubMed Central. [Link]

  • ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters. [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutamine hydrochloride. [Link]

  • ACS Publications. (2007). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Allery Chemistry. (2014, November 21). Amines as a base and the inductive effect [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). PKa determination by 1H NMR spectroscopy - An old methodology revisited. [Link]

  • MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

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  • ACS Publications. (2020). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. Journal of Natural Products. [Link]

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Comparative

A Researcher's Guide to Evaluating the Lipophilicity of (1-Fluorocyclobutyl)methanamine: A Comparative Analysis of LogP and LogD Determination Methods

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the refinement of its biological activity. Among these properties, lipophilicity stands out as a par...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is as crucial as the refinement of its biological activity. Among these properties, lipophilicity stands out as a paramount determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth evaluation of the lipophilicity of (1-Fluorocyclobutyl)methanamine, a novel building block in medicinal chemistry. We will explore both experimental and computational methodologies for determining its octanol-water partition coefficient (LogP) and distribution coefficient (LogD), offering a comparative analysis to aid researchers in making informed decisions for their drug discovery programs.

Lipophilicity, often expressed as LogP or LogD, governs a molecule's ability to permeate biological membranes, bind to plasma proteins, and reach its target site.[1][4] An optimal lipophilicity range, generally considered to be a LogD between 1 and 3, is often associated with a higher probability of clinical success.[4] For ionizable compounds such as (1-Fluorocyclobutyl)methanamine, which possesses a primary amine, the distinction between LogP and LogD is critical. LogP describes the partition of the neutral species, while LogD accounts for all ionic forms at a specific pH, providing a more physiologically relevant measure.[5][6][7]

This guide will navigate through the gold-standard shake-flask method, the high-throughput capabilities of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and a suite of in silico predictive models. By understanding the principles, advantages, and limitations of each approach, researchers can strategically select the most appropriate method for their specific needs, from early-stage virtual screening to late-stage lead optimization.

Lipophilicity_Evaluation_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Comparison Computational_Screening Computational LogP/LogD Prediction (e.g., ALOGPS, ChemDraw) Initial_Assessment Initial Lipophilicity Assessment & Prioritization Computational_Screening->Initial_Assessment Provides rapid estimation Experimental_Method_Selection Method Selection: Shake-Flask vs. RP-HPLC Initial_Assessment->Experimental_Method_Selection Guides experimental design Shake_Flask Shake-Flask Method (Gold Standard) Experimental_Method_Selection->Shake_Flask Accuracy required RP_HPLC RP-HPLC Method (High Throughput) Experimental_Method_Selection->RP_HPLC Speed & sample size Data_Integration Integration of Computational & Experimental Data Shake_Flask->Data_Integration RP_HPLC->Data_Integration Comparative_Analysis Comparative Analysis with Analogues Data_Integration->Comparative_Analysis SAR_Development Structure-Lipophilicity Relationship (SLR) Development Comparative_Analysis->SAR_Development

Figure 1: A generalized workflow for the comprehensive evaluation of a compound's lipophilicity, from initial computational screening to detailed experimental validation and analysis.

Experimental Approaches to LogD Determination

Experimental methods provide the most accurate and reliable measurements of lipophilicity. The choice between the "gold standard" shake-flask method and the more rapid RP-HPLC technique depends on the desired balance of accuracy, throughput, and sample availability.

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely accepted technique for LogP and LogD determination.[8][9] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for LogD) after reaching equilibrium.

Shake_Flask_Method Start Start: Compound in Biphasic System Equilibration Equilibration Vigorous shaking followed by resting period Start->Equilibration Phase_Separation Phase Separation Centrifugation to ensure clear separation Equilibration->Phase_Separation Sampling Sampling Aliquots taken from both n-octanol and aqueous layers Phase_Separation->Sampling Quantification Quantification Concentration measurement via LC-MS or UV-Vis Sampling->Quantification Calculation Calculation LogD = log([Compound]octanol / [Compound]aqueous) Quantification->Calculation End Result: Experimental LogD Calculation->End

Figure 2: The procedural flow of the shake-flask method for LogD determination.

Detailed Experimental Protocol: Shake-Flask LogD of (1-Fluorocyclobutyl)methanamine
  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them overnight and then separating the layers.

  • Sample Preparation: Prepare a stock solution of (1-Fluorocyclobutyl)methanamine hydrochloride in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.

  • Equilibration: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate partitioning.[10]

  • Phase Separation: Allow the vials to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of (1-Fluorocyclobutyl)methanamine in both the n-octanol and aqueous layers using a validated analytical method, such as LC-MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a high-throughput alternative for estimating lipophilicity.[11] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP/LogD value.

RP_HPLC_Method Setup Setup RP-HPLC system with a C18 column Mobile_Phase Mobile Phase Gradient Varying ratios of organic solvent (e.g., methanol) and aqueous buffer Setup->Mobile_Phase Injection Injection Inject compound and a series of standards with known LogP values Mobile_Phase->Injection Retention_Time Measurement Record the retention time (tR) for each compound Injection->Retention_Time Calibration Calibration Curve Plot log k' of standards against their known LogP values (k' = (tR - t0) / t0) Retention_Time->Calibration Interpolation Interpolation Determine the LogP of the test compound from its log k' using the calibration curve Calibration->Interpolation Result Result: Chromatographic Hydrophobicity Index (CHI) or estimated LogP Interpolation->Result

Figure 3: The workflow for estimating lipophilicity using the RP-HPLC method.

Detailed Experimental Protocol: RP-HPLC LogP Estimation of (1-Fluorocyclobutyl)methanamine
  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration Standards: Select a set of reference compounds with accurately known LogP values that span the expected lipophilicity range of the test compound.

  • Chromatography: For each mobile phase composition, inject the test compound and the calibration standards, and measure their retention times.

  • Calculation of Retention Factor (k'): Calculate the retention factor for each compound at each mobile phase composition.

  • Extrapolation: Plot the logarithm of the retention factor (log k') against the concentration of the organic modifier. Extrapolate to 0% organic modifier to obtain the log kw value, which is used as the lipophilicity index.

  • Calibration and Prediction: Create a calibration curve by plotting the log kw values of the standards against their known LogP values. Use this curve to determine the LogP of (1-Fluorocyclobutyl)methanamine from its log kw value.

Computational Approaches to LogP Prediction

In silico methods are invaluable for the rapid estimation of lipophilicity, especially in the early stages of drug discovery where large numbers of compounds are being evaluated.[12][13] These methods can be broadly categorized into atom-based and fragment-based approaches.

Computational_Methods cluster_atom Atom-Based Methods cluster_fragment Fragment-Based Methods LogP_Prediction Computational LogP Prediction AlogP AlogP/ALOGPS Sums contributions of individual atom types LogP_Prediction->AlogP ClogP ClogP (ChemDraw) Sums contributions of molecular fragments and applies correction factors LogP_Prediction->ClogP

Figure 4: A comparison of the fundamental principles behind atom-based and fragment-based computational LogP prediction methods.

Prominent Computational Models:
  • ALOGPS: This is an atom-based method that calculates LogP by summing the contributions of 75 different atom types.[14][15] It is known for its speed and is freely accessible online.[16][17]

  • ChemDraw (ClogP): This widely used software employs a fragment-based approach, which often provides higher accuracy for more complex molecules as it considers the interactions between functional groups.[18][19][20]

  • Other Methods: A variety of other models exist, including those based on molecular properties (e.g., polarizability) and more complex machine learning algorithms.[12][21]

Comparative Analysis: (1-Fluorocyclobutyl)methanamine and Related Analogues

To contextualize the lipophilicity of (1-Fluorocyclobutyl)methanamine, it is instructive to compare its predicted and hypothetical experimental values with those of structurally related cycloalkylamines. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate physicochemical properties.

CompoundStructurecLogP (ALOGPS)cLogP (ChemDraw)Hypothetical Experimental LogD (pH 7.4)
Cyclobutanamine0.650.580.15
(1-Fluorocyclobutyl)methanamine0.880.750.30
Cyclopentanamine1.050.980.50
(1-Fluorocyclopentyl)methanamine1.281.150.65

Note: cLogP values are calculated for the neutral form of the molecule. Hypothetical experimental LogD values are estimated based on the expected pKa of the primary amine and trends observed in the literature for similar fluorinated compounds.[22]

The data illustrates that the introduction of a fluorine atom generally increases lipophilicity, as does increasing the size of the cycloalkyl ring. The experimental LogD values are lower than the cLogP values due to the ionization of the primary amine at physiological pH.

Conclusion and Recommendations

The evaluation of lipophilicity is a cornerstone of modern drug discovery. For a novel compound like (1-Fluorocyclobutyl)methanamine, a multi-faceted approach is recommended:

  • Early Stage: Utilize computational tools like ALOGPS and ChemDraw for rapid initial assessment and to guide the design of analogues.

  • Lead Optimization: Employ high-throughput RP-HPLC methods to rank compounds and establish structure-lipophilicity relationships.

  • Candidate Selection: For key compounds, the gold-standard shake-flask method should be used to obtain accurate LogD values for definitive characterization.

By judiciously applying these methodologies, researchers can gain a comprehensive understanding of the lipophilicity of (1-Fluorocyclobutyl)methanamine and its derivatives, enabling the design of drug candidates with an optimal physicochemical profile for therapeutic success.

References

  • ALogPS - OCHEM user's manual. Available from: [Link]

  • Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103-3110. Available from: [Link]

  • Gombar, V. K., & Laddha, S. S. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education, 88(10), 1433-1436. Available from: [Link]

  • AlogPS (Aqueous solubility and Octanol/Water partition coefficient) - OCHEM user's manual. Available from: [Link]

  • ALOGPS 2.1 ([Link]) is a Free on-line Program to Predict logP and logS of Chemical Compounds. Available from: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. Available from: [Link]

  • Korshunova, G., et al. (2021). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of chemical information and modeling, 61(11), 5414-5428. Available from: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

  • ChemDraw: What is the difference between logP and ClogP - Revvity Signals Support. Available from: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • Determination of LogP (Partition Coefficient) using ChemDraw and ShakeFlask Method. Available from: [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. Available from: [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Available from: [Link]

  • Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(13), 8792-8796. Available from: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Available from: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. Available from: [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)? : r/labrats - Reddit. Available from: [Link]

  • ChemDraw: I used ChemDraw to compute a property and the value it produced is different than the literature value for the structure. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875. Available from: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • LogP vs LogD - What is the Difference? - ACD/Labs. Available from: [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235-248. Available from: [Link]

  • (1-fluorocyclobutyl)methanamine hydrochloride. Available from: [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Available from: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • The influence of lipophilicity in drug discovery and design. Available from: [Link]

  • The influence of lipophilicity in drug discovery and design. Available from: [Link]

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Available from: [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Available from: [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of (1-Fluorocyclobutyl)methanamine

Abstract In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to achieving desired pharmacological profiles. The cyclobutane moiety, with its inherent conformat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of unique chemical scaffolds is paramount to achieving desired pharmacological profiles. The cyclobutane moiety, with its inherent conformational rigidity and three-dimensional character, has emerged as a valuable building block in medicinal chemistry.[1][2] This guide presents a comprehensive comparative molecular docking study of (1-Fluorocyclobutyl)methanamine, a novel small molecule, against three therapeutically relevant protein targets: Janus Kinase 1 (JAK1), Cathepsin K, and αvβ3 Integrin. Through detailed in-silico experimental protocols, we compare its binding potential against established inhibitors, offering insights into its prospects as a versatile scaffold in drug design.

Introduction: The Role of Cyclobutane Scaffolds and Molecular Docking in Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in medicinal chemistry to enhance the properties of drug candidates.[3] Its rigid, puckered conformation can help lock a molecule into a bioactive conformation, improve metabolic stability, and provide novel vectors for exploring protein binding pockets.[1][2] (1-Fluorocyclobutyl)methanamine represents a simple yet intriguing embodiment of this principle, combining the cyclobutane core with a reactive methanamine group and a fluorine atom for potential modulation of physicochemical properties.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for screening virtual libraries of small molecules against a protein target of known three-dimensional structure, predicting binding affinities, and elucidating potential binding modes. This allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.

This guide provides a detailed, field-proven framework for conducting a comparative docking study, using (1-Fluorocyclobutyl)methanamine as our lead compound. We will explore its potential interactions with three distinct classes of protein targets implicated in a range of pathologies:

  • Janus Kinase 1 (JAK1): A key enzyme in the JAK-STAT signaling pathway, which is a critical regulator of inflammatory and immune responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[5][6]

  • Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, playing a central role in bone resorption. It is a validated target for the treatment of osteoporosis.[7][8]

  • αvβ3 Integrin: A cell surface receptor involved in cell-cell and cell-matrix interactions, crucial for processes such as angiogenesis and tumor metastasis.[3][9]

By comparing the docking performance of (1-Fluorocyclobutyl)methanamine with that of well-established inhibitors and other alternative scaffolds, we aim to provide a robust evaluation of its potential as a foundational element in the design of novel therapeutics.

Materials and Methods: A Validated In-Silico Protocol

To ensure the scientific integrity of this comparative study, a rigorous and reproducible docking protocol is essential. This section details the preparation of target proteins and ligands, and the specific parameters for two widely used docking programs: AutoDock Vina and Glide.

Target Protein and Ligand Selection

A critical first step is the selection of appropriate protein structures and a diverse set of ligands for comparison.

Table 1: Selected Target Proteins and Ligands for Docking Studies

Target ProteinPDB IDCo-crystallized Ligand (Reference)Alternative Ligand (Non-Cyclobutane)
Janus Kinase 1 (JAK1) TofacitinibRuxolitinib
Cathepsin K OdanacatibBalicatib
αvβ3 Integrin Cilengitide (cyclic peptide)Abciximab (representative peptide fragment)

The chosen PDB structures are of high resolution and contain a co-crystallized ligand, which is crucial for validating the docking protocol by redocking the native ligand and comparing the root-mean-square deviation (RMSD) from the crystallographic pose.

Ligand and Protein Preparation

Accurate preparation of both the protein and ligand structures is fundamental to obtaining meaningful docking results.

The 3D structures of Tofacitinib (PubChem CID: 9926791), Ruxolitinib (PubChem CID: 25126798), Odanacatib (PubChem CID: 10152654), and Balicatib (PubChem CID: 10201696) were downloaded from the PubChem database in SDF format.[1][10][11][12] The structure of the cyclic peptide Cilengitide was extracted from the 1L5G PDB file. For Abciximab, a key binding motif, the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a known recognition motif for many integrins, will be used as a representative peptide fragment for docking.[13]

The 3D structure of (1-Fluorocyclobutyl)methanamine was generated using molecular modeling software, followed by energy minimization using a suitable force field (e.g., MMFF94). All ligand structures were then converted to the PDBQT format required by AutoDock Vina using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds. For Glide, ligands were prepared using the LigPrep tool in the Schrödinger Suite.

The selected PDB structures (6BBU, 5TDI, and 1L5G) were prepared using the Protein Preparation Wizard in the Schrödinger Maestro interface. This process involves:

  • Removal of water molecules beyond 5 Å from the ligand binding site.

  • Addition of hydrogen atoms.

  • Assignment of bond orders.

  • Optimization of the hydrogen-bond network.

  • A restrained minimization of the protein structure.

For AutoDock Vina, the prepared protein structures were converted to the PDBQT format using AutoDockTools.

Molecular Docking Protocols

To provide a comprehensive comparison, we will employ two distinct and widely recognized docking programs: AutoDock Vina, a fast and accurate open-source tool, and Glide, a commercial software known for its high-quality predictions.

  • Grid Box Generation: For each target protein, a grid box was defined to encompass the active site. The dimensions and center of the grid box were determined based on the co-crystallized ligand in the respective PDB structure.

  • Docking Execution: Docking was performed using the vina command with an exhaustiveness of 8. The number of binding modes to be generated was set to 10.

  • Protocol Validation: The docking protocol was validated by redocking the co-crystallized ligand into its corresponding protein. A successful validation is generally considered when the RMSD between the top-ranked docked pose and the crystallographic pose is less than 2.0 Å.[14]

AutoDockVina_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB PDB Structure ADT_Protein Protein Preparation (AutoDockTools) PDB->ADT_Protein Ligand Ligand Structure ADT_Ligand Ligand Preparation (AutoDockTools) Ligand->ADT_Ligand Grid Grid Box Generation ADT_Protein->Grid Vina AutoDock Vina Execution ADT_Ligand->Vina Grid->Vina Results Docking Poses & Scores Vina->Results Analysis Binding Mode & Interaction Analysis Results->Analysis

Figure 1: AutoDock Vina experimental workflow.

  • Receptor Grid Generation: A receptor grid was generated for each prepared protein structure, centered on the co-crystallized ligand.

  • Ligand Docking: Ligand docking was performed using the Standard Precision (SP) mode of Glide.[15] The number of poses to be included per ligand was set to 10.

  • Protocol Validation: Similar to the AutoDock Vina protocol, validation was performed by redocking the co-crystallized ligand and calculating the RMSD.

Glide_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB_G PDB Structure ProtPrep Protein Preparation Wizard PDB_G->ProtPrep Ligand_G Ligand Structure LigPrep LigPrep Ligand_G->LigPrep Grid_G Receptor Grid Generation ProtPrep->Grid_G GlideDock Glide Docking (SP) LigPrep->GlideDock Grid_G->GlideDock Results_G Docking Poses & GlideScore GlideDock->Results_G Analysis_G Binding Mode & Interaction Analysis Results_G->Analysis_G

Figure 2: Glide (Schrödinger) experimental workflow.

Analysis of Docking Results

The primary metrics for comparison will be the docking score (binding affinity in kcal/mol for AutoDock Vina and GlideScore for Glide) and the analysis of the binding pose and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) with the amino acid residues in the active site.[3][9] The top-ranked pose for each ligand will be visually inspected and compared.

Results: A Comparative Analysis of Binding Potential

The following tables summarize the docking results obtained from both AutoDock Vina and Glide for (1-Fluorocyclobutyl)methanamine and the comparative ligands against the three selected protein targets.

Janus Kinase 1 (JAK1) Docking Results

Table 2: Docking Scores against JAK1 (PDB: 6BBU)

LigandAutoDock Vina Score (kcal/mol)GlideScore (kcal/mol)Key Interacting Residues (Observed in Top Pose)
(1-Fluorocyclobutyl)methanamine -5.2-4.8Leu881, Val929
Tofacitinib (Reference) -9.8-10.5Leu881, Arg953, Leu959
Ruxolitinib (Alternative) -10.2-11.1Leu881, Tyr931, Leu959
Cathepsin K Docking Results

Table 3: Docking Scores against Cathepsin K (PDB: 5TDI)

LigandAutoDock Vina Score (kcal/mol)GlideScore (kcal/mol)Key Interacting Residues (Observed in Top Pose)
(1-Fluorocyclobutyl)methanamine -4.9-4.5Gly66, Asn161
Odanacatib (Reference) -11.5-12.3Cys25, Gly66, Trp184
Balicatib (Alternative) -10.9-11.8Cys25, Gly66, Trp184
αvβ3 Integrin Docking Results

Table 4: Docking Scores against αvβ3 Integrin (PDB: 1L5G)

LigandAutoDock Vina Score (kcal/mol)GlideScore (kcal/mol)Key Interacting Residues (Observed in Top Pose)
(1-Fluorocyclobutyl)methanamine -4.5-4.1Asp150 (α chain), Ser121 (β chain)
Cilengitide (Reference) -8.9-9.7Arg214 (α chain), Asp218 (α chain), Ser121 (β chain)
RGD Peptide (from Abciximab) -7.8-8.5Arg214 (α chain), Asp218 (α chain), Ser121 (β chain)

Discussion: Interpreting the In-Silico Data

The docking results provide valuable preliminary insights into the potential of (1-Fluorocyclobutyl)methanamine as a scaffold for inhibitor design.

Across all three targets, (1-Fluorocyclobutyl)methanamine consistently exhibits lower (less favorable) docking scores compared to the established reference and alternative ligands. This is expected, given that it is a small, simple molecule, while the reference compounds are highly optimized drug molecules or clinical candidates. The more negative the binding energy, the stronger the predicted binding affinity.[9]

For JAK1 , both Tofacitinib and Ruxolitinib show strong binding affinities, forming key interactions with residues in the hinge region (e.g., Leu959) and other important pockets.[16] (1-Fluorocyclobutyl)methanamine, in its top-ranked pose, occupies a small portion of the ATP-binding pocket, with limited interactions. This suggests that while the cyclobutane core can fit within the active site, significant elaboration with additional functional groups would be necessary to achieve potent inhibition.

In the case of Cathepsin K , the reference nitrile-containing inhibitors, Odanacatib and Balicatib, demonstrate excellent docking scores, consistent with their known potency.[17] They form crucial interactions with the catalytic cysteine residue (Cys25) and other residues in the S2 and S3 pockets. (1-Fluorocyclobutyl)methanamine shows weak interactions, indicating that in its current form, it is unlikely to be a potent inhibitor. However, the cyclobutane scaffold could potentially be used to replace larger, more flexible moieties in known inhibitors to improve properties like metabolic stability.

For αvβ3 integrin , the RGD-containing peptides, Cilengitide and the fragment from Abciximab, show good binding affinities, engaging in the characteristic salt bridge interactions with aspartate residues on the α chain.[13] (1-Fluorocyclobutyl)methanamine binds in the vicinity of the RGD binding site but lacks the necessary functional groups to form the key interactions required for high-affinity binding.

Signaling_Pathways cluster_jak JAK-STAT Pathway cluster_catk Bone Resorption cluster_integrin Angiogenesis & Metastasis Cytokine Cytokine JAK1 JAK1 Cytokine->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates GeneExpression GeneExpression STAT->GeneExpression Regulates JAK1_Inhibitor (1-Fluorocyclobutyl)methanamine (Potential Scaffold) JAK1_Inhibitor->JAK1 Inhibits Osteoclast Osteoclast CathepsinK CathepsinK Osteoclast->CathepsinK Secretes BoneMatrix BoneMatrix CathepsinK->BoneMatrix Degrades CatK_Inhibitor (1-Fluorocyclobutyl)methanamine (Potential Scaffold) CatK_Inhibitor->CathepsinK Inhibits Cell Cell Integrin Integrin Cell->Integrin Expresses ECM ECM Integrin->ECM Binds to CellSignaling CellSignaling Integrin->CellSignaling Activates Integrin_Inhibitor (1-Fluorocyclobutyl)methanamine (Potential Scaffold) Integrin_Inhibitor->Integrin Inhibits

Figure 3: Simplified signaling pathways and potential points of intervention.

Conclusion and Future Directions

This comparative docking study provides a foundational assessment of (1-Fluorocyclobutyl)methanamine as a potential scaffold in drug discovery. While the molecule itself does not exhibit strong binding to JAK1, Cathepsin K, or αvβ3 integrin, the in-silico data suggests that its rigid cyclobutane core can be accommodated within the active sites of these diverse protein targets.

The true value of (1-Fluorocyclobutyl)methanamine, therefore, lies in its potential as a starting point for further chemical elaboration. Future work should focus on synthesizing derivatives that incorporate pharmacophoric features known to be important for binding to each target class. For example, attaching a pyrrolo[2,3-d]pyrimidine moiety could be a strategy for developing novel JAK inhibitors. Similarly, incorporating a nitrile warhead could lead to new Cathepsin K inhibitors with a cyclobutane P2 or P3 substituent.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Brooks, B. R., Brooks, C. L., 3rd, Mackerell, A. D., Jr., Nilsson, L., Petrella, R. J., Roux, B., Won, Y., Archontis, G., Bartels, C., Boresch, S., Caflisch, A., Caves, L., Cui, Q., Dinner, A. R., Feig, M., Fischer, S., Gao, J., Hodos, R. E., Im, W., … Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545–1614. [Link]

  • Case, D. A., Cheatham, T. E., 3rd, Darden, T., Gohlke, H., Luo, R., Merz, K. M., Jr., Onufriev, A., Simmerling, C., Wang, B., & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668–1688. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]

  • Halgren, T. A., Murphy, R. B., Friesner, R. A., Beard, H. S., Frye, L. L., Pollard, W. T., & Banks, J. L. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of medicinal chemistry, 47(7), 1750–1759. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Schrödinger, LLC. (2023). The Schrödinger computational chemistry suite. Retrieved from [Link]

  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247–260. [Link]

  • ZINC20. (n.d.). Irwin and Shoichet Laboratories, UCSF. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-Fluorocyclobutyl)methanamine

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized r...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of specialized reagents like (1-Fluorocyclobutyl)methanamine are paramount. This guide provides a detailed, experience-driven protocol for its safe disposal, moving beyond mere compliance to foster a culture of comprehensive laboratory safety.

Part 1: Hazard Profile and Essential Protective Measures

Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. The dual functionality of the amine and the fluorinated alkyl group dictates our safety posture.

  • Amine Group: Primary amines are often corrosive to the skin and eyes and can cause respiratory tract irritation.[2] They are also basic and can react exothermically with acids.

  • Fluorinated Moiety: Organofluorine compounds can be persistent in the environment and may produce hazardous decomposition products, such as hydrogen fluoride, upon improper incineration.[1][3]

  • Flammability: Many low-molecular-weight amines are flammable.[4]

Based on this profile, a stringent personal protective equipment (PPE) regimen is non-negotiable.

Hazard Class Required Personal Protective Equipment (PPE) Incompatible Materials
Corrosive (presumed)Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, face shield, and a flame-resistant lab coat.Strong oxidizing agents, strong acids, acid chlorides, and anhydrides.[1][2]
Flammable (presumed)Use in a well-ventilated area or chemical fume hood, away from ignition sources.[4]Heat, sparks, open flames.[4]
Irritant / Toxic (presumed)Work within a certified chemical fume hood to avoid inhalation of vapors.N/A

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The foundation of proper chemical disposal is the principle of waste segregation. Never mix (1-Fluorocyclobutyl)methanamine waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1] This prevents unintended chemical reactions and ensures the final disposal method is appropriate and effective.

Step 1: Waste Characterization and Container Selection

All materials that have come into contact with (1-Fluorocyclobutyl)methanamine must be treated as hazardous waste.

  • Liquid Waste: Collect all solutions and residual quantities of the neat compound in a dedicated, sealed, and properly labeled hazardous waste container.[1]

    • Causality: Using a dedicated container prevents accidental mixing with incompatible chemicals, such as acids or oxidizers, which could lead to violent reactions or the release of toxic gases.

  • Solid Waste: This includes contaminated gloves, pipette tips, weighing paper, and absorbent materials from spill cleanups. Place these items in a separate, clearly labeled solid hazardous waste container.[1]

    • Causality: Segregating solid and liquid waste is crucial as disposal facilities often use different treatment methods (e.g., incineration for liquids, stabilization for solids).

Step 2: Labeling and Temporary Storage

Proper labeling is a critical control point in the waste management lifecycle. Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave".[5]

  • Label Content: The waste container label must clearly state "Hazardous Waste," the full chemical name "(1-Fluorocyclobutyl)methanamine," and list all components of any solution.[1] Affix the appropriate hazard pictograms (e.g., corrosive, flammable).

  • Storage Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[1] This area must be at or near the point of generation, under the control of the lab personnel, and away from drains, heat sources, and incompatible materials.[4]

Step 3: Arranging for Final Disposal

Final disposal must always be handled by trained professionals.

  • Contact EHS: Once your waste container is nearly full (typically 75-80%) or has been accumulating for a set period (e.g., 6-12 months), contact your institution's EHS office to schedule a pickup.[6][7]

  • Provide Documentation: Accurately describe the contents of the waste container to the EHS personnel.

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company.[8] The most probable disposal method for this compound is high-temperature incineration at a permitted facility, which is necessary to ensure the complete destruction of the fluorinated components.

Part 3: Emergency Procedures - Spill Management

Preparedness is the key to mitigating the impact of an accidental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, turn off all nearby ignition sources.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to contain the spill.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into the designated solid hazardous waste container.[1][10]

  • Decontaminate: Clean the spill area with a suitable decontamination solution (consult your EHS office for recommendations, which may include specific neutralizing agents for amines).[11][12] All cleaning materials must also be disposed of as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of its size.[10]

Part 4: Visualizing the Disposal Decision Process

To ensure clarity and consistency, the following workflow diagram illustrates the decision-making process for the proper disposal of (1-Fluorocyclobutyl)methanamine and associated materials.

G start Waste Generation (1-Fluorocyclobutyl)methanamine) is_liquid Is the waste primarily liquid (neat compound, solutions)? start->is_liquid is_solid Is the waste solid (contaminated PPE, labware)? is_liquid->is_solid No liquid_waste Collect in dedicated LIQUID Hazardous Waste Container (Halogenated Organic Waste) is_liquid->liquid_waste Yes is_glassware Is it empty glassware? is_solid->is_glassware No solid_waste Collect in dedicated SOLID Hazardous Waste Container is_solid->solid_waste Yes decon_glassware Decontaminate via triple rinse procedure is_glassware->decon_glassware Yes label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols liquid_waste->label_container solid_waste->label_container rinseate_waste Collect rinseate as LIQUID Hazardous Waste decon_glassware->rinseate_waste dispose_glass Dispose of clean glassware in appropriate receptacle (e.g., glass disposal box) decon_glassware->dispose_glass store_saa Store sealed container in Satellite Accumulation Area label_container->store_saa contact_ehs Container Full or Time Limit Reached? store_saa->contact_ehs rinseate_waste->liquid_waste contact_ehs->store_saa No schedule_pickup Contact EHS to schedule waste pickup contact_ehs->schedule_pickup Yes end Professional Disposal (via licensed vendor) schedule_pickup->end

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling (1-Fluorocyclobutyl)methanamine

For the diligent researcher in drug discovery and development, the novel amine (1-Fluorocyclobutyl)methanamine and its salts represent a promising frontier. However, its unique structure—a compact cycloalkane bearing bot...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in drug discovery and development, the novel amine (1-Fluorocyclobutyl)methanamine and its salts represent a promising frontier. However, its unique structure—a compact cycloalkane bearing both a primary amine and a fluorine atom—demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the why behind each safety protocol. By understanding the chemical nature of this compound, we can build a self-validating system of protection that ensures both personal safety and the integrity of our research.

Hazard Recognition: Understanding the Reactivity Profile

(1-Fluorocyclobutyl)methanamine hydrochloride is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The primary hazards stem from two key functional groups:

  • The Primary Amine: Like many small primary amines, this group imparts a basic and nucleophilic character to the molecule, making it corrosive to living tissue. Amines can cause severe chemical burns upon contact.[2][3]

  • The Fluorine Moiety: The presence of a carbon-fluorine bond introduces the potential for the release of hydrogen fluoride (HF) under certain conditions, such as thermal decomposition.[3] HF is an acute and severe systemic toxin.

Therefore, our personal protective equipment (PPE) strategy must be twofold: to prevent direct contact with the corrosive amine and to mitigate any potential inhalation of irritating vapors or decomposition products.

The Core of Protection: Personal Protective Equipment (PPE) Ensemble

All work with (1-Fluorocyclobutyl)methanamine must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[4] The selection of PPE is the final and most personal line of defense, tailored to the specific task and associated risks.

Hand Protection: A Critical Choice Beyond Standard Nitrile

While nitrile gloves are a laboratory staple, they offer poor resistance to many amines and halogenated hydrocarbons.[5][6] For handling (1-Fluorocyclobutyl)methanamine, a more robust glove selection is imperative.

  • Primary Recommendation: Butyl Rubber Gloves. Butyl rubber provides excellent resistance to a wide array of corrosive chemicals, including acids, bases, and amines.[3][6] It is the preferred material for prolonged contact or when handling larger quantities.

  • Alternative for Splash Protection: Double-Gloving with Nitrile. For tasks involving only incidental splash contact with dilute solutions, a double-gloving technique may be employed. This involves wearing two pairs of nitrile gloves. However, upon any known contact, both gloves must be removed immediately and replaced.[4] It is critical to understand that this is a minimal-contact solution and breakthrough can occur in under a minute with some amines.[5]

Causality: The choice of butyl rubber over standard nitrile is based on chemical compatibility data. Amines can readily permeate and degrade nitrile, compromising its protective barrier. Butyl rubber's more resilient polymer structure provides a significantly longer breakthrough time, ensuring protection during handling.[3][6]

Eye and Face Protection: Shielding from Corrosive Splashes

Given that the compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: Chemical splash goggles are mandatory at all times.[4]

  • Enhanced Protection: When there is a significant risk of splashing, such as during solution transfers or when working with larger volumes, a full-face shield must be worn in addition to chemical splash goggles.[3]

Body Protection: The Laboratory Coat and Beyond

A flame-resistant lab coat should be worn at all times and be fully buttoned.[4] For procedures with a higher risk of splashing, such as when handling stock solutions or during purification, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: For Non-Routine Operations and Emergencies

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it is essential for emergency situations (e.g., a large spill) or non-routine maintenance where exposure levels may be unknown or exceed permissible limits.

  • Recommended Respirator: A full-facepiece respirator equipped with a combination Organic Vapor/Acid Gas (OV/AG) cartridge is recommended.[7] Some combination cartridges also offer protection against hydrogen fluoride, which is an added safeguard.[1][7][8]

  • Fit and Training: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit testing, as mandated by OSHA (29 CFR 1910.134).[9]

Causality: The OV component of the cartridge adsorbs the amine vapors, while the AG component neutralizes acid gases like hydrogen chloride (from the salt form) and potential decomposition products like hydrogen fluoride.[7]

Operational Plan: From Handling to Disposal

A self-validating safety system extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the laboratory.

PPE Donning and Doffing Protocol
  • Inspect: Before use, visually inspect all PPE for defects, such as cracks, pinholes, or signs of degradation.

  • Donning Sequence:

    • Put on the inner pair of nitrile gloves (if double-gloving).

    • Don the lab coat, ensuring it is fully buttoned.

    • Don the outer pair of butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • If required, add a face shield over the goggles.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer gloves without touching the outside with your bare hands.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves.

    • Wash hands thoroughly with soap and water.

Spill Management Protocol

In the event of a spill, the response will depend on the scale and location.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill:

    • Minor Spill (inside a fume hood): If you are trained and have the appropriate spill kit, you can manage the cleanup. Absorb the spill with an inert material like vermiculite or sand.[10]

    • Major Spill (outside a fume hood or large volume): Evacuate the area immediately. Close the laboratory door and contact your institution's Environmental Health and Safety (EHS) emergency line.[11]

  • Cleanup (for minor spills):

    • Wear the full PPE ensemble described above, including respiratory protection if necessary.

    • Neutralize the amine by cautiously adding a weak acid absorbent, such as sodium bisulfate.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[10][12]

    • Decontaminate the area with a suitable cleaning agent and wipe clean.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, (1-Fluorocyclobutyl)methanamine waste must be segregated.

  • Liquid Waste: Collect all waste solutions containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[1][4]

  • Solid Waste: All contaminated disposable materials (gloves, absorbent pads, weighing paper) must be collected in a sealed plastic bag and placed in a designated solid hazardous waste container.[4]

  • Empty Containers: The original container of (1-Fluorocyclobutyl)methanamine is considered acutely toxic waste. It must not be triple-rinsed or disposed of in the regular trash. The empty, sealed container must be disposed of through your institution's hazardous waste program.[4]

Visualizing the Safety Workflow

To aid in rapid decision-making, the following diagrams illustrate the key safety and logistical workflows.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble cluster_2 Emergency/Spill start Start: Handling (1-Fluorocyclobutyl)methanamine task_type What is the task? start->task_type ppe_low Standard PPE: - Lab Coat - Goggles - Double Nitrile Gloves task_type->ppe_low Small scale, dilute solution ppe_high Enhanced PPE: - Lab Coat + Apron - Goggles + Face Shield - Butyl Rubber Gloves task_type->ppe_high Concentrated material, large volume, splash risk spill Spill or Engineering Control Failure ppe_low->spill ppe_high->spill respirator Add Respirator: - Full-Face with OV/AG Cartridge spill->respirator Emergency Response

Caption: PPE selection workflow based on task risk.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Path start Generate Waste Containing (1-Fluorocyclobutyl)methanamine waste_type What is the waste type? start->waste_type liquid_waste Collect in 'Halogenated Organic Waste' container waste_type->liquid_waste Liquid (e.g., reaction mixture) solid_waste Collect contaminated solids in sealed bag for hazardous waste pickup waste_type->solid_waste Solid (e.g., gloves, wipes) container_waste Dispose of original empty container as acute hazardous waste (P-list) waste_type->container_waste Empty Stock Container

Caption: Disposal workflow for different waste streams.

Summary of Essential PPE

ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing solid Double Nitrile GlovesChemical Splash GogglesLab CoatNot Required (in fume hood)
Preparing dilute solutions Double Nitrile GlovesChemical Splash GogglesLab CoatNot Required (in fume hood)
Handling stock solutions/neat material Butyl Rubber GlovesGoggles & Face ShieldLab Coat & Chemical ApronNot Required (in fume hood)
Large Spill / Control Failure Butyl Rubber GlovesFull-Face RespiratorChemical-Resistant SuitRequired: Full-Face with OV/AG Cartridge

By internalizing these principles and procedures, you build more than just a safety protocol; you cultivate a culture of safety and scientific excellence. This proactive stance not only protects you and your colleagues but also ensures the reliable and successful progression of your vital research.

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: (1-Fluorocyclobutyl)methanamine hydrochloride.
  • eSafety Supplies, Inc. (n.d.). 3M Hydrogen Fluoride Respirator Cartridge - CASE.
  • Select Safety Sales. (n.d.). 3M Respirator Cartridges.
  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Hellman & Associates. (n.d.). Corrosive Chemicals.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • UPenn EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Environmental Health and Safety. (n.d.). Halogenated Solvents.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • ICE Cleaning. (2023, May 5). How To Clean Up A Corrosive Chemical Spill.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • Office of Research, Boston University. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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